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  • Product: 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid
  • CAS: 518048-06-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid: Chemical Properties and Applications

Introduction 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic organic compound featuring a five-membered oxadiazole ring substituted with a methyl group and a carboxylic acid group.[1] This molecule has garn...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic organic compound featuring a five-membered oxadiazole ring substituted with a methyl group and a carboxylic acid group.[1] This molecule has garnered significant interest in medicinal chemistry and organic synthesis due to its role as a key intermediate in the development of pharmaceutical agents, most notably antiviral drugs.[1][2] Its unique structural and chemical properties make it a versatile building block for creating more complex molecules with diverse biological activities.[1][3][4][5] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.

Core Chemical and Physical Properties

The fundamental properties of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid are summarized below. These properties are essential for its handling, characterization, and application in various chemical reactions.

PropertyValueSource(s)
Molecular Formula C₄H₄N₂O₃[1][6][7]
Molecular Weight 128.09 g/mol [1][6][7]
IUPAC Name 5-methyl-1,3,4-oxadiazole-2-carboxylic acid[6]
CAS Number 518048-06-1[6][7][8]
Appearance Off-white to gray-white solid (Potassium Salt)[2][9]
Solubility Soluble in water (Potassium Salt)[2][9]
Melting Point 164-168 °C (Potassium Salt)[9]

Chemical Structure and Stability

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is characterized by a planar five-membered ring consisting of one oxygen and two nitrogen atoms.[1] The 1,3,4-oxadiazole isomer is known to be more stable compared to other oxadiazole isomers like 1,2,3- and 1,2,4-oxadiazole.[10] The presence of the carboxylic acid group significantly influences its reactivity.[1]

Chemical Reactivity

The reactivity of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is primarily dictated by its carboxylic acid functional group and the oxadiazole ring. Key reactions include:

  • Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.[1]

  • Reduction: It can undergo reduction to yield various reduced forms, typically employing reducing agents like lithium aluminum hydride or sodium borohydride.[1]

  • Substitution: The carboxylic acid group can be substituted by other functional groups, such as amines or alcohols, through nucleophilic substitution reactions under basic conditions to form amides or esters, respectively.[1]

Experimental Protocols

Synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

A typical synthesis of this compound involves a two-step process:[1]

  • Formation of 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride: This intermediate is prepared by reacting 5-methyl-1,3,4-oxadiazole with oxalyl chloride.

  • Conversion to the Carboxylic Acid: The resulting carbonyl chloride is then treated with potassium hydroxide to hydrolyze it to 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.[1]

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acylation cluster_step2 Step 2: Hydrolysis start 5-Methyl-1,3,4-oxadiazole intermediate 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride start->intermediate Reaction reagent1 Oxalyl Chloride reagent1->intermediate product 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid intermediate->product Reaction reagent2 Potassium Hydroxide reagent2->product

General Synthesis Workflow.
General Synthesis Strategies for 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring system can be synthesized through various methods, including:

  • From Acylhydrazides: Reaction of an acylhydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification.[11]

  • Cyclization of Diacylhydrazines: Dehydrative cyclization of 1,2-diacylhydrazines.[11][12]

  • Oxidative Cyclization: Oxidative cyclization of N-acylhydrazones using reagents like chloramine-T, often under microwave irradiation.[11]

  • One-Pot Synthesis: A one-pot synthesis-functionalization strategy from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides has also been reported for 2,5-disubstituted 1,3,4-oxadiazoles.[12][13]

Biological Activity and Applications

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid and its derivatives exhibit significant biological activities, making them valuable in drug development and other applications.

Antiviral Activity

This compound is a crucial intermediate in the synthesis of HIV integrase inhibitors, such as Raltegravir.[1][2] HIV integrase is an essential enzyme for the replication of the virus, and its inhibition is a key strategy in antiretroviral therapy.[1][4]

Enzyme Inhibition and Dermatological Applications

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid has been shown to inhibit tyrosinase activity in skin cells.[1][14] Tyrosinase is a key enzyme in the production of melanin, the pigment responsible for skin color. By inhibiting this enzyme, the compound can reduce melanin production, indicating its potential for use in skin-lightening products and for treating hyperpigmentation.[1][14]

Tyrosinase_Inhibition_Pathway cluster_molecule Inhibitor cluster_pathway Melanin Synthesis Pathway inhibitor 5-Methyl-1,3,4-oxadiazole- 2-carboxylic acid tyrosinase Tyrosinase Enzyme inhibitor->tyrosinase Inhibits tyrosine Tyrosine dopa DOPA tyrosine->dopa Catalyzed by Tyrosinase dopaquinone Dopaquinone dopa->dopaquinone Catalyzed by Tyrosinase melanin Melanin dopaquinone->melanin Further Reactions

Mechanism of Tyrosinase Inhibition.

Conclusion

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound with significant chemical and biological importance. Its versatile reactivity allows for its use as a building block in organic synthesis, while its biological activities, particularly as an intermediate for antiviral drugs and as a tyrosinase inhibitor, highlight its potential in the pharmaceutical and dermatological fields. Further research into the derivatives of this compound could lead to the discovery of new therapeutic agents with a wide range of applications.

References

Exploratory

Physicochemical Characterization of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physicochemical properties, experimental characterization protocols, and biological significan...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental characterization protocols, and biological significance of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid. This heterocyclic compound serves as a crucial building block in medicinal chemistry, notably in the synthesis of antiviral agents.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid and its commonly available potassium salt. It is important to note that while computed data for the free acid is available, extensive experimental data is more readily found for its potassium salt derivative.

Table 1: Physicochemical Properties of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

PropertyValueSource
Molecular Formula C₄H₄N₂O₃PubChem[1]
Molecular Weight 128.09 g/mol PubChem[1]
CAS Number 518048-06-1ChemicalBook, PubChem[1][2]
Appearance Solid (predicted)-
Melting Point Data not available-
Boiling Point Data not available-
pKa Data not available-
LogP (Computed) -0.1PubChem
Solubility Data not available-

Table 2: Physicochemical Properties of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid Potassium Salt

PropertyValueSource
Molecular Formula C₄H₃KN₂O₃Biosynth[3]
Molecular Weight 166.18 g/mol Biosynth[3]
CAS Number 888504-28-7Biosynth[3]
Appearance Light pale yellow solid-
Melting Point 164-168 °C-
Solubility Soluble in waterCorey Organics[4]

Biological Significance and Applications

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a significant intermediate in the synthesis of several pharmaceutical compounds. Its structural motif is found in various biologically active molecules.

One of the key applications of this compound is as a precursor in the synthesis of HIV integrase inhibitors. Furthermore, this molecule and its derivatives have been identified as inhibitors of tyrosinase, an enzyme involved in melanin production. This suggests potential applications in dermatology and cosmetology for treating hyperpigmentation.[3]

Proposed Mechanism of Tyrosinase Inhibition

The inhibitory action of oxadiazole derivatives on tyrosinase is believed to occur through the chelation of the copper ions present in the active site of the enzyme. This interaction prevents the enzyme from catalyzing the oxidation of tyrosine, which is a key step in the melanin synthesis pathway.

Tyrosinase_Inhibition cluster_Enzyme Tyrosinase Active Site cluster_Substrate Melanin Synthesis Pathway Tyrosinase Tyrosinase (with Cu2+) DOPA DOPA Tyrosinase->DOPA Catalysis Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Catalysis Tyrosine Tyrosine Tyrosine->DOPA Oxidation DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin 5-Methyl-1,3,4-oxadiazole-2-carboxylic_acid 5-Methyl-1,3,4-oxadiazole- 2-carboxylic acid 5-Methyl-1,3,4-oxadiazole-2-carboxylic_acid->Tyrosinase Inhibition (Chelation of Cu2+)

Caption: Proposed mechanism of tyrosinase inhibition by 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • A small sample of the crystalline compound is finely ground using a mortar and pestle.

  • The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting.

  • The recorded range between the onset and completion of melting is reported as the melting point.

Melting_Point_Workflow A Grind Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Heat Slowly C->D E Record Onset of Melting D->E F Record Completion of Melting E->F G Report Melting Point Range F->G

Caption: Workflow for melting point determination.

Solubility Assessment

Objective: To qualitatively determine the solubility of the compound in various solvents.

Apparatus:

  • Test tubes and rack

  • Spatula

  • Vortex mixer (optional)

  • A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

  • Approximately 10-20 mg of the solid compound is placed into a clean, dry test tube.

  • 1 mL of the selected solvent is added to the test tube.

  • The mixture is agitated vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.

  • The mixture is visually inspected to determine if the solid has completely dissolved.

  • If the solid dissolves, it is recorded as "soluble." If it remains undissolved, it is recorded as "insoluble." If partial dissolution occurs, it is noted as "sparingly soluble."

  • The process is repeated for each of the selected solvents.

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Analytical balance

Procedure:

  • A precisely weighed amount of the carboxylic acid is dissolved in a known volume of deionized water (or a suitable co-solvent if sparingly soluble in water).

  • The pH electrode is calibrated using standard buffer solutions.

  • The beaker containing the acid solution is placed on a magnetic stirrer, and the pH electrode is immersed in the solution.

  • The initial pH of the solution is recorded.

  • The standardized strong base is added in small, precise increments from the burette.

  • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • This process is continued until the pH of the solution plateaus in the basic region, indicating the titration is complete.

  • A titration curve is generated by plotting the pH (y-axis) versus the volume of base added (x-axis).

  • The equivalence point is determined from the steepest part of the curve. The volume of base at the half-equivalence point is then found.

  • The pKa is equal to the pH of the solution at the half-equivalence point.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Weighed Sample C Titrate with Standard Base A->C B Calibrate pH Meter B->C D Record pH after each addition C->D Incremental additions D->C E Plot Titration Curve D->E F Determine Equivalence Point E->F G Find Half-Equivalence Point F->G H pKa = pH at Half-Equivalence Point G->H

Caption: Workflow for pKa determination by potentiometric titration.

References

Foundational

An In-depth Technical Guide on the Spectroscopic Data of 5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid, a key intermediate in the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid, a key intermediate in the synthesis of notable antiviral drugs and a compound of interest for its biological activities.[1][2] This document details the available spectroscopic data, outlines experimental protocols for obtaining such data, and presents relevant biological pathways.

Molecular Structure and Properties

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C₄H₄N₂O₃ and a molecular weight of 128.09 g/mol .[3][4] Its structure consists of a five-membered oxadiazole ring substituted with a methyl group at position 5 and a carboxylic acid group at position 2.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~2.64SingletCH₃
~12-13Broad SingletCOOH

Note: The chemical shift of the carboxylic acid proton is dependent on solvent and concentration.[1]

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~10-20CH₃
~155-165C2 (Oxadiazole ring)
~160-170C5 (Oxadiazole ring)
~160-170COOH

Note: Predicted values are based on typical chemical shifts for 1,3,4-oxadiazole derivatives.[5][6]

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
1700-1720StrongC=O stretch (Carboxylic acid)
~1640MediumC=N stretch (Oxadiazole ring)
~1070MediumC-O-C stretch (Oxadiazole ring)

Note: The broadness of the O-H stretch is due to hydrogen bonding.[1]

Table 4: Mass Spectrometry Data

PropertyValue
Molecular Weight128.09 g/mol
Predicted Fragmentation Pattern
m/zFragment
128[M]⁺
113[M - CH₃]⁺
84[M - CO₂]⁺
69[M - CO₂ - CH₃]⁺

Note: Fragmentation patterns for 1,3,4-oxadiazoles can be complex and may involve ring cleavage.[7][8]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 14 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz NMR spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shifts relative to the internal standard.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization Method: Electron Ionization (EI) is commonly used for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Data Acquisition:

    • Mass Range: Scan a mass-to-charge (m/z) range of 50-300.

    • Fragmentation Analysis: For tandem mass spectrometry (MS/MS), select the molecular ion ([M]⁺) and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

Biological and Synthetic Pathways

1. Role in Antiviral Drug Synthesis

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a crucial building block in the synthesis of the HIV integrase inhibitor, Raltegravir. The following diagram illustrates a simplified synthetic workflow.

G Simplified Synthesis of Raltegravir A 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid B Activation (e.g., with SOCl₂) A->B C Acyl Chloride Intermediate B->C D Amidation with 4-fluorobenzylamine C->D E Amide Intermediate D->E F Further Synthetic Steps E->F G Raltegravir F->G

Caption: Synthetic pathway from the core compound to Raltegravir.

2. Inhibition of Tyrosinase in Melanin Production

This compound has been identified as an inhibitor of tyrosinase, a key enzyme in the biosynthesis of melanin. This inhibitory action makes it a compound of interest for applications in dermatology.

G Mechanism of Tyrosinase Inhibition cluster_0 Normal Melanin Synthesis cluster_1 Inhibition Pathway Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin ... Tyrosinase Tyrosinase Tyrosinase->DOPA Tyrosinase->Dopaquinone Inhibited_Tyrosinase Inhibited Tyrosinase Tyrosinase->Inhibited_Tyrosinase Inhibitor 5-Methyl-1,3,4-oxadiazole- 2-carboxylic acid Inhibitor->Tyrosinase Binds to active site No_Melanin Reduced Melanin Production Inhibited_Tyrosinase->No_Melanin Blocks Synthesis

Caption: Inhibition of the melanin production pathway.

References

Exploratory

In-Depth NMR Analysis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid: A Technical Guide

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid. Designed for researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the structural elucidation of this important heterocyclic compound, which serves as a key intermediate in the synthesis of pharmaceuticals, including antiviral drugs.[1] The guide presents tabulated NMR data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of its molecular structure.

Chemical Structure and Properties

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C₄H₄N₂O₃ and a molecular weight of 128.09 g/mol . Its structure features a five-membered 1,3,4-oxadiazole ring substituted with a methyl group at the 5-position and a carboxylic acid group at the 2-position.

Figure 1. Chemical structure of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.

¹H NMR Spectral Data

The proton NMR spectrum of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is expected to show two distinct signals. The chemical shifts are influenced by the solvent and concentration due to hydrogen bonding of the carboxylic acid proton. The data presented below are typical expected values in a polar aprotic solvent such as DMSO-d₆.

Signal #Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
1~2.64Singlet3H-CH₃
212.0 - 13.0Broad Singlet1H-COOH

Note: The chemical shift of the carboxylic acid proton is highly variable and the signal is often broad. In the presence of D₂O, this proton will exchange with deuterium, causing the signal to disappear from the spectrum.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Based on predicted data for the corresponding potassium salt and comparison with structurally similar 1,3,4-oxadiazole derivatives, the following chemical shifts are estimated for 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid in DMSO-d₆.

Signal #Chemical Shift (δ ppm)Assignment
1~10.5-CH₃
2~159.0C5 (carbon attached to the methyl group)
3~161.0C2 (carbon attached to the carboxylic acid)
4~166.5-COOH (carboxylic acid carbonyl)

Disclaimer: The ¹³C NMR data are estimated values based on predictions and analysis of analogous compounds and should be confirmed by experimental data.

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is outlined below.

Sample Preparation
  • Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the good solubility of the carboxylic acid and its ability to form hydrogen bonds, which can help in observing the acidic proton. Deuterated chloroform (CDCl₃) can also be used, but the carboxylic acid proton signal may be broader and more concentration-dependent.

  • Concentration : Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Purity : Ensure the sample is free from paramagnetic impurities, which can cause significant line broadening.

NMR Data Acquisition
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters :

    • Pulse Sequence : Standard single-pulse experiment.

    • Spectral Width : 0-16 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds. A longer delay may be necessary for accurate integration if quantitative analysis is required.

    • Number of Scans : 8-16 scans are typically sufficient.

  • ¹³C NMR Parameters :

    • Pulse Sequence : Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width : 0-200 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds. Longer delays may be needed to observe the quaternary carbons of the oxadiazole ring and the carbonyl carbon, which have longer relaxation times.

    • Number of Scans : A higher number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

  • Referencing : Chemical shifts should be referenced to the residual solvent peak (for DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).[2]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.5-0.7 mL of Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument setup Set Up 1H and 13C NMR Experiments instrument->setup acquire Acquire FID Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to Solvent baseline->reference integrate Integration (1H) reference->integrate for 1H assign_shifts Assign Chemical Shifts reference->assign_shifts integrate->assign_shifts analyze_multi Analyze Multiplicities assign_shifts->analyze_multi structure Correlate with Structure analyze_multi->structure

Figure 2. General workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid are relatively simple and consistent with its molecular structure. The characteristic signals of the methyl group and the carboxylic acid proton in the ¹H NMR, along with the distinct carbon signals of the oxadiazole ring and the substituents in the ¹³C NMR, provide a clear spectroscopic fingerprint for this compound. This guide provides the necessary data and protocols to aid in the identification and characterization of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid in a research and development setting.

References

Foundational

An In-depth Technical Guide on the Molecular Structure and Conformation of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of prominent pharmaceutical agents, including the antiretroviral drug Raltegravir and the antiviral drug Letermovir.[1] This technical guide provides a comprehensive overview of the current knowledge regarding its molecular structure and conformation. Due to a notable absence of dedicated experimental studies such as X-ray crystallography on this specific molecule, this guide synthesizes information from its chemical properties, spectroscopic data of analogues, and general characteristics of the 1,3,4-oxadiazole ring system. This document also presents a detailed synthesis protocol and discusses the expected structural features to aid researchers in their drug design and development endeavors.

Introduction

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid, with the molecular formula C₄H₄N₂O₃ and a molecular weight of 128.09 g/mol , belongs to the class of 1,3,4-oxadiazoles.[2] This five-membered aromatic heterocycle is known for its metabolic stability and its role as a bioisostere for ester and amide functionalities, making it a valuable scaffold in drug discovery. The subject molecule is characterized by a methyl group at the 5-position and a carboxylic acid group at the 2-position of the oxadiazole ring. While its importance as a synthetic intermediate is established, a thorough public-domain characterization of its specific molecular structure and conformational properties is lacking. This guide aims to bridge this gap by consolidating available information and providing reasoned expectations based on related structures.

Molecular Structure

The molecular structure of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is defined by its constituent 1,3,4-oxadiazole ring, a planar aromatic system. Computational studies on various 2,5-disubstituted 1,3,4-oxadiazoles consistently demonstrate the planarity of this heterocyclic core.[3][4] The substituents at the C2 and C5 positions, the carboxylic acid and methyl groups respectively, will lie in the plane of the ring to varying degrees, influenced by steric and electronic factors.

Expected Bond Lengths and Angles

In the absence of direct X-ray crystallographic data for 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid, the structural parameters of a closely related compound, 5-Methyl-1,3,4-oxadiazol-2-amine (CSD Refcode: 661091), can provide valuable insights into the geometry of the 5-methyl-1,3,4-oxadiazole core.[5] It is important to note that the substitution of an amine with a carboxylic acid will induce changes in the electronic distribution and steric environment, thus altering the precise bond lengths and angles.

Table 1: Representative Bond Lengths and Angles for a 5-Methyl-1,3,4-oxadiazole Core (Derived from an Analogue)

ParameterExpected Value Range
C2-O1 Bond Length~ 1.37 Å
N3-N4 Bond Length~ 1.40 Å
C5-N4 Bond Length~ 1.29 Å
O1-C5-N4 Angle~ 105°
C2-N3-N4 Angle~ 110°
N3-C2-O1 Angle~ 112°

Note: These values are based on the crystal structure of 5-Methyl-1,3,4-oxadiazol-2-amine and should be considered as approximations for the carboxylic acid derivative.

Conformational Analysis

The primary conformational flexibility in 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid arises from the rotation around the C2-C(carboxyl) single bond. This rotation will determine the orientation of the carboxylic acid group relative to the oxadiazole ring. The two most likely low-energy conformations would involve the carbonyl group of the carboxylic acid being either syn-periplanar or anti-periplanar to the N3 atom of the oxadiazole ring. The actual preferred conformation would be a balance between steric hindrance (minimizing interaction with the methyl group at C5) and potential intramolecular hydrogen bonding or other non-covalent interactions. Computational modeling, such as Density Functional Theory (DFT) calculations, would be required to accurately predict the rotational energy barrier and the most stable conformer(s).

Spectroscopic Properties

NMR Spectroscopy

¹³C NMR: A predicted ¹³C NMR spectrum for the potassium salt of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid in D₂O suggests the following chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Methyl-1,3,4-oxadiazole-2-carboxylate Potassium Salt

Carbon AtomPredicted Chemical Shift (ppm)
C=O (carboxylate)166.7
C2 (oxadiazole)161.3
C5 (oxadiazole)159.3
CH₃10.4

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing a singlet for the methyl protons and a broad singlet for the acidic proton of the carboxylic acid, which would be exchangeable with D₂O. The chemical shift of the methyl protons would likely be in the range of 2.0-2.5 ppm.

Experimental Protocols

Synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid

A detailed, multi-step synthesis for the ethyl ester precursor and its conversion to the potassium salt has been described in the patent literature.[6] The free carboxylic acid can be obtained by subsequent acidification. The overall synthetic workflow is depicted below.

SynthesisWorkflow A Dialkyl Oxalate + Hydrazine Hydrate B Monoalkyl Oxalate Hydrazide A->B Ammonolysis D 2-Hydrazide-monoalkyl Oxalate B->D Acylation C Acetic Anhydride C->D F Ethyl 5-Methyl-1,3,4-oxadiazole-2-carboxylate D->F Dehydration & Cyclization E Dehydrating Agent (e.g., POCl3) E->F H 5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid Potassium Salt F->H Saponification/Salt Formation G Base (e.g., KOH or Trimethylsilanol Potassium) G->H J 5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid H->J Protonation I Acidification (e.g., HCl) I->J

Synthesis Workflow for 5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid.

Step 1: Synthesis of Monoethyl Oxalate Hydrazide This step involves the reaction of a dialkyl oxalate (e.g., diethyl oxalate) with hydrazine hydrate.[6]

Step 2: Synthesis of Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate The monoethyl oxalate hydrazide from the previous step is acylated using acetic anhydride.[6]

Step 3: Synthesis of Ethyl 5-Methyl-1,3,4-oxadiazole-2-carboxylate The product from Step 2 undergoes a dehydration and ring-closure reaction, often facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃) in a suitable solvent such as toluene.[6]

Step 4: Synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid The ethyl ester can be hydrolyzed to the carboxylic acid under basic conditions (saponification) followed by acidification. For instance, the ethyl ester can be treated with a base like potassium hydroxide or trimethylsilanol potassium to form the potassium salt, which is then acidified with a mineral acid (e.g., HCl) to yield the final product.[1][7]

Logical Relationships in Drug Synthesis

The significance of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid lies in its role as a crucial building block for more complex drug molecules. The following diagram illustrates its position as a key intermediate.

DrugSynthesisRelationship cluster_precursors Precursors cluster_intermediate Key Intermediate cluster_apis Active Pharmaceutical Ingredients (APIs) Diethyl Oxalate Diethyl Oxalate 5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid 5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid Diethyl Oxalate->5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid Multi-step Synthesis Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid Acetic Anhydride Acetic Anhydride Acetic Anhydride->5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid Raltegravir Raltegravir 5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid->Raltegravir Further Elaboration Letermovir Letermovir 5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid->Letermovir Further Elaboration

Role as a Key Intermediate in API Synthesis.

Conclusion and Future Outlook

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a molecule of high importance in contemporary medicinal chemistry. Despite its widespread use as a synthetic intermediate, there is a clear gap in the scientific literature regarding its detailed molecular and conformational characterization. This guide has provided a summary of the expected structural features based on related compounds and has outlined a comprehensive synthesis protocol.

For future research, experimental determination of the crystal structure of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid through X-ray diffraction is highly recommended. This would provide definitive data on bond lengths, bond angles, and intermolecular interactions. Furthermore, detailed NMR studies and computational conformational analysis would offer a deeper understanding of its solution-state structure and dynamic behavior, which are critical for its application in the rational design of new therapeutic agents.

References

Exploratory

Biological activity screening of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid derivatives

An In-depth Technical Guide to the Biological Activity Screening of 5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction The 1,3,4-oxadiazol...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity Screening of 5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole ring is a vital heterocyclic scaffold in medicinal chemistry, known for conferring a wide range of pharmacological properties upon molecules that contain it. Derivatives of 1,3,4-oxadiazole are recognized for their antibacterial, anti-inflammatory, anticancer, and antiviral activities, among others. Specifically, compounds derived from the 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid core serve as crucial building blocks and intermediates in the synthesis of novel therapeutic agents.[1][2][3] This nucleus combines the stability of the oxadiazole ring with the versatile reactivity of a carboxylic acid group, allowing for the creation of diverse libraries of esters, amides, and other derivatives for biological screening.

This technical guide provides a framework for the systematic biological evaluation of these derivatives. It outlines common screening assays, presents data in a structured format, and includes detailed experimental protocols and logical workflows to guide researchers in their drug discovery efforts.

Biological Activities and Data Presentation

Derivatives of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid are promising candidates for a variety of biological activities. The following sections describe these potential applications and provide templates for the presentation of quantitative screening data.

Antimicrobial Activity

Oxadiazole derivatives have been noted for their potential to inhibit the growth of various pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[2] The screening for antimicrobial properties is a critical first step in evaluating these compounds. Quantitative data is typically presented as the Minimum Inhibitory Concentration (MIC).

Table 1: Illustrative Antimicrobial Screening Data (MIC)

Compound ID Derivative Structure (R Group) S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
OXA-M-01 -OCH₃ (Methyl Ester) 64 128 >256
OXA-M-02 -NH-Phenyl 32 64 128
OXA-M-03 -NH-(4-Cl-Phenyl) 16 32 64
OXA-M-04 -NH-(4-NO₂-Phenyl) 8 16 32
Ciprofloxacin (Standard) 1 0.5 N/A

| Fluconazole | (Standard) | N/A | N/A | 8 |

Anticancer Activity

The antitumor potential of oxadiazole derivatives is a significant area of research.[1] The primary method for screening anticancer activity is the in vitro cytotoxicity assay against various human cancer cell lines. Results are expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 2: Illustrative Anticancer Screening Data (IC₅₀)

Compound ID Derivative Structure (R Group) A549 (Lung) IC₅₀ (µM) MCF-7 (Breast) IC₅₀ (µM) HT-29 (Colon) IC₅₀ (µM)
OXA-M-01 -OCH₃ (Methyl Ester) >100 >100 >100
OXA-M-02 -NH-Phenyl 45.2 58.1 72.5
OXA-M-03 -NH-(4-Cl-Phenyl) 22.8 31.5 40.3
OXA-M-04 -NH-(4-NO₂-Phenyl) 9.7 15.2 18.9

| Cisplatin | (Standard) | 5.0 | 8.5 | 11.2 |

Anti-inflammatory Activity

Certain oxadiazole-containing compounds have demonstrated anti-inflammatory properties.[1][3] A common and rapid in vitro method to screen for this activity is the albumin denaturation inhibition assay, which models the denaturation of proteins that occurs during inflammation.

Table 3: Illustrative In Vitro Anti-inflammatory Screening Data

Compound ID Concentration (µg/mL) % Inhibition of Albumin Denaturation
OXA-M-02 100 45.3%
200 62.1%
OXA-M-03 100 55.8%
200 75.4%
Diclofenac Sodium 100 78.6%

| (Standard) | 200 | 91.2% |

Antiviral Activity

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a known intermediate in the synthesis of HIV integrase inhibitors, such as Raltegravir, highlighting the scaffold's potential in developing antiviral agents.[2][4] Screening would involve specialized assays targeting viral enzymes or replication cycles.

Table 4: Illustrative Antiviral Screening Data (HIV-1 Integrase)

Compound ID Derivative Structure HIV-1 Integrase Inhibition IC₅₀ (nM)
OXA-M-05 Complex Amide Structure 1 85
OXA-M-06 Complex Amide Structure 2 32

| Raltegravir | (Standard) | 7 |

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and potential mechanisms of action is crucial for understanding the research strategy.

G cluster_1 Biological Screening Synthesis Synthesis of 5-Methyl-1,3,4-oxadiazole -2-carboxylic Acid Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Library Compound Library Purification->Library Primary Primary Screening (Single High Concentration) Library->Primary DoseResponse Dose-Response Assay (IC₅₀ / MIC Determination) Primary->DoseResponse Active 'Hits' Secondary Secondary / Mechanistic Assays (e.g., Enzyme Inhibition, Apoptosis) DoseResponse->Secondary Lead Lead Compound Identification Secondary->Lead

Caption: General workflow for the synthesis and biological screening of a new chemical entity library.

G Drug Anticancer Oxadiazole Derivative Mito Mitochondrion Drug->Mito induces stress CytoC Cytochrome c (release) Mito->CytoC Apoptosome Apoptosome (Caspase-9 activation) CytoC->Apoptosome Apaf Apaf-1 Apaf->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis (Cell Death) ActiveCasp3->Apoptosis executes

Caption: Simplified intrinsic apoptosis signaling pathway, a potential mechanism for anticancer compounds.

Detailed Experimental Protocols

The following are standardized protocols for the primary screening of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the test compounds against various microbial strains.

  • Materials :

    • Test compounds dissolved in Dimethyl Sulfoxide (DMSO).

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans).

    • Sterile 96-well microtiter plates.

    • Standard antibiotic (e.g., Ciprofloxacin, Fluconazole).

    • Spectrophotometer (plate reader).

  • Procedure :

    • Prepare a stock solution of the test compounds (e.g., 10 mg/mL in DMSO).

    • Dispense 100 µL of broth into each well of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from well to well.

    • Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

    • Add 10 µL of the final inoculum to each well.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric test for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the cytotoxic potential of chemical compounds.

  • Materials :

    • Human cancer cell lines (e.g., A549, MCF-7).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

    • Sterile 96-well flat-bottom plates.

    • Microplate reader.

  • Procedure :

    • Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Anti-inflammatory Screening: Albumin Denaturation Assay

This assay assesses the ability of a compound to prevent the denaturation of protein when subjected to heat, a hallmark of inflammation.

  • Materials :

    • Fresh hen's egg albumin or Bovine Serum Albumin (BSA).

    • Phosphate Buffered Saline (PBS), pH 6.4.

    • Test compounds dissolved in DMSO.

    • Standard anti-inflammatory drug (e.g., Diclofenac Sodium).

    • Water bath and spectrophotometer.

  • Procedure :

    • Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of the test compound solution at various concentrations (e.g., 50, 100, 200 µg/mL).

    • A control solution consists of the same mixture with the test compound replaced by an equivalent amount of distilled water.

    • Incubate the mixtures at 37°C for 15 minutes.

    • Induce protein denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.

    • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

References

Foundational

In Vitro Evaluation of 5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid and its Derivatives: A Technical Guide

Disclaimer: Direct experimental data on the in vitro evaluation of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview of the i...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the in vitro evaluation of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview of the in vitro evaluation of structurally related 1,3,4-oxadiazole derivatives, which serve as a valuable proxy for understanding the potential biological activities of the core compound. The methodologies and findings presented herein are based on studies of these derivatives.

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, renowned for its diverse pharmacological activities. Derivatives of this core structure have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid serves as a key intermediate in the synthesis of various bioactive molecules. This technical guide summarizes the in vitro evaluation of 1,3,4-oxadiazole derivatives, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action to support further research and drug development efforts.

Data Presentation: In Vitro Biological Activities of 1,3,4-Oxadiazole Derivatives

The following tables summarize the quantitative data from various in vitro studies on 1,3,4-oxadiazole derivatives, showcasing their anticancer and antimicrobial potencies.

Table 1: Anticancer Activity of 1,3,4-Oxadiazole Derivatives (IC50 Values)

Compound IDCancer Cell LineIC50 (µM)Reference
AMK OX-8A549 (Lung Carcinoma)25.04[1]
AMK OX-9A549 (Lung Carcinoma)20.73[1]
AMK OX-11A549 (Lung Carcinoma)45.11[1]
AMK OX-12A549 (Lung Carcinoma)41.92[1]
AMK OX-8HeLa (Cervical Cancer)35.29[1]
AMK OX-10HeLa (Cervical Cancer)5.34[1]
AMK OX-12HeLa (Cervical Cancer)32.91[1]
Compound 4hA549 (Lung Carcinoma)<0.14
Compound 4iA549 (Lung Carcinoma)1.59[2]
Compound 4lA549 (Lung Carcinoma)1.80[2]
Compound 4gC6 (Glioma)8.16[2]
Compound 15HepG2 (Hepatocellular Carcinoma)8.4
Compound 5HepG2 (Hepatocellular Carcinoma)8.8
Compound 5MCF-7 (Breast Cancer)9.7
2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamideTyrosinase Inhibition0.003 ± 0.00[3]
Kojic Acid (Standard)Tyrosinase Inhibition16.83 ± 1.16[3]

Table 2: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives (MIC Values)

Compound IDMicroorganismMIC (µg/mL)Reference
OZE-IStaphylococcus aureus (various strains)4 - 16[4]
OZE-IIStaphylococcus aureus (various strains)4 - 16[4]
OZE-IIIStaphylococcus aureus (various strains)8 - 32[4]
Norfloxacin Derivative 4aS. aureus1 - 2[5]
Norfloxacin Derivative 4aMRSA0.25 - 1[5]
Naphthofuran Derivative 14aP. aeruginosa0.2[5]
Naphthofuran Derivative 14aB. subtilis0.2[5]
Compound 4aMRSA62[6]
Compound 4bMRSA62[6]
Compound 4cMRSA62[6]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments typically employed in the evaluation of 1,3,4-oxadiazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A549, HeLa, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (1,3,4-oxadiazole derivatives)

Procedure:

  • Seed cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the growth medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values using a dose-response curve.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • 96-well microtiter plates

  • Test compounds

  • Standard antibiotic (positive control)

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Prepare two-fold serial dilutions of the test compounds in the broth in the wells of a 96-well plate.

  • Add the microbial inoculum to each well.

  • Include a growth control (broth with inoculum) and a sterility control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Test compounds

  • Kojic acid (standard inhibitor)

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, test compound solution at various concentrations, and tyrosinase solution.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

  • Initiate the reaction by adding the L-DOPA solution.

  • Measure the absorbance of the formed dopachrome at a specific wavelength (e.g., 475 nm) kinetically for a set duration.

  • Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a potential signaling pathway targeted by 1,3,4-oxadiazole derivatives and a general workflow for their in vitro evaluation.

STAT3 Signaling Pathway

Some 1,3,4-oxadiazole derivatives have been suggested to exert their anticancer effects by inhibiting the STAT3 signaling pathway. This pathway is crucial for cell proliferation, survival, and differentiation.

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates Gene_Expression Target Gene Expression (Proliferation, Survival) STAT3_active->Gene_Expression Regulates DNA DNA Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->JAK Inhibits

Figure 1. A simplified diagram of the STAT3 signaling pathway and a potential point of inhibition by 1,3,4-oxadiazole derivatives.
General Experimental Workflow for In Vitro Screening

The following workflow outlines the typical steps involved in the in vitro evaluation of a library of chemical compounds.

Experimental_Workflow Start Compound Library (1,3,4-Oxadiazole Derivatives) Primary_Screening Primary Screening (e.g., Cytotoxicity @ single concentration) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/MIC Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Apoptosis, Cell Cycle, Enzyme Inhibition) Dose_Response->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) Secondary_Assays->Mechanism_of_Action Lead_Compound Lead Compound Identification Mechanism_of_Action->Lead_Compound

Figure 2. A generalized workflow for the in vitro screening and evaluation of chemical compounds.

Conclusion

While specific in vitro data for 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is not extensively available, the broad and potent biological activities of its derivatives underscore the therapeutic potential of this chemical scaffold. The compiled data and detailed protocols in this guide offer a solid foundation for researchers and drug development professionals to design and execute further in vitro studies. Future investigations focusing on the core compound and its novel derivatives are warranted to fully elucidate their mechanisms of action and to advance the development of new therapeutic agents.

References

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry. Whil...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry. While its intrinsic biological activity is a subject of ongoing investigation, its primary and well-documented role is that of a critical building block in the synthesis of potent antiviral medications, including the HIV integrase inhibitor Raltegravir and the cytomegalovirus (CMV) DNA terminase complex inhibitor Letermovir. This technical guide elucidates the known and potential mechanisms of action of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid, focusing on its role as a key synthetic intermediate and the broader biological activities of the 1,3,4-oxadiazole scaffold. This document also addresses its potential as a tyrosinase inhibitor, a characteristic suggested by preliminary research, although quantitative data in the public domain remains scarce.

Introduction

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid, with the molecular formula C₄H₄N₂O₃, belongs to the 1,3,4-oxadiazole class of five-membered heterocyclic compounds.[1] The oxadiazole ring is a bioisostere for carboxylic acids and esters, contributing to favorable pharmacokinetic properties in drug candidates.[1] The primary significance of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid in drug development lies in its utility as a precursor for complex active pharmaceutical ingredients (APIs).[1][2]

Role as a Key Synthetic Intermediate

The most prominent role of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is as a key intermediate in the synthesis of two major antiviral drugs: Raltegravir and Letermovir.

Synthesis of Raltegravir

Raltegravir is an antiretroviral drug used to treat HIV infection by inhibiting the viral enzyme integrase.[3][4] The synthesis of Raltegravir involves the condensation of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid with a complex amine intermediate.[3][4]

Experimental Protocol: Synthesis of Raltegravir Intermediate

The following is a generalized protocol based on patented synthesis routes:

  • Activation of Carboxylic Acid: 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is converted to its more reactive acid chloride derivative. This is typically achieved by reacting the carboxylic acid with an activating agent such as oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM) or acetonitrile, often with a catalytic amount of N,N-dimethylformamide (DMF).[3][5]

  • Amide Coupling: The resulting 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride is then reacted with the key amine intermediate, N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide, in the presence of a base (e.g., triethylamine or N-methylmorpholine) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile.[3][4]

  • Purification: The final product, Raltegravir, is then purified using standard techniques such as crystallization or chromatography.[5]

Logical Relationship: Raltegravir Synthesis

G A 5-Methyl-1,3,4-oxadiazole- 2-carboxylic acid C 5-Methyl-1,3,4-oxadiazole- 2-carbonyl chloride A->C Activation B Activating Agent (e.g., Oxalyl Chloride) B->C E Raltegravir C->E Amide Coupling D Key Amine Intermediate D->E G cluster_virus HIV Replication Cycle cluster_drug Drug Action A Viral DNA Synthesis (Reverse Transcription) B Pre-integration Complex (includes Integrase) A->B C Nuclear Import B->C D Strand Transfer (Integration into Host DNA) C->D E Provirus Formation D->E F Raltegravir F->D Inhibits G cluster_virus CMV Replication Cycle cluster_drug Drug Action A Viral DNA Replication (Concatemer Formation) B DNA Terminase Complex (pUL51, pUL56, pUL89) A->B C DNA Cleavage and Packaging B->C D Mature Virion Assembly C->D E Letermovir E->B Inhibits pUL56 subunit G A Prepare Reagents: - Tyrosinase - L-DOPA - Test Compound - Buffer B Dispense Reagents into 96-well plate (Compound, Buffer, Tyrosinase) A->B C Pre-incubate at 25°C B->C D Initiate Reaction with L-DOPA C->D E Measure Absorbance at 475 nm D->E F Calculate % Inhibition and IC50 E->F

References

Foundational

5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid: A Core Heterocyclic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a pivotal heterocyclic compound that has garnered significant attention...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry. Its unique structural features, including the electron-deficient 1,3,4-oxadiazole ring and a reactive carboxylic acid handle, make it a versatile building block for the synthesis of complex pharmaceutical agents. The oxadiazole moiety often serves as a bioisosteric replacement for amide or ester groups, enhancing metabolic stability and modulating pharmacokinetic properties. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, chemical reactivity, and applications, with a focus on its role in the development of high-profile drugs such as the HIV integrase inhibitor Raltegravir. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to support researchers in leveraging this valuable scaffold in drug discovery programs.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the 1,3,4-oxadiazole scaffold is of particular importance. Derivatives of 1,3,4-oxadiazole are known to exhibit a wide spectrum of biological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties. 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid, with its defined substitution pattern, offers a strategic starting point for chemical elaboration. The methyl group provides a simple, stable substituent, while the carboxylic acid group serves as a versatile anchor for coupling reactions, allowing for the construction of diverse molecular libraries. Its most notable application is as a key intermediate in the synthesis of Raltegravir, a first-in-class HIV integrase inhibitor, highlighting its significance in modern medicine.[1]

Physicochemical and Spectroscopic Properties

The fundamental properties of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid are crucial for its application in synthesis. While detailed experimental spectroscopic data for the free acid is scarce in publicly available literature, typical spectral characteristics can be inferred from its structure and data from its derivatives.[1]

Table 1: Physicochemical Properties

Property Value Reference
IUPAC Name 5-methyl-1,3,4-oxadiazole-2-carboxylic acid [2]
CAS Number 518048-06-1 [2]
Molecular Formula C₄H₄N₂O₃ [1][2]
Molecular Weight 128.09 g/mol [1][2]
Canonical SMILES CC1=NN=C(O1)C(=O)O [2]

| Appearance | Off-white to white solid (typical) | |

Table 2: Predicted and Observed Spectroscopic Data

Technique Feature Predicted/Observed Range Reference/Note
¹³C NMR C=O (Carboxyl) ~160-165 ppm Based on derivative data[3]
C (Oxadiazole ring) ~155-165 ppm Based on derivative data[3]
CH₃ (Methyl) ~10-15 ppm Based on derivative data[3]
IR Spectroscopy O-H stretch (Carboxyl) 2500-3300 cm⁻¹ (broad) General range for carboxylic acids
C=O stretch (Carboxyl) 1700-1720 cm⁻¹ (strong) [1]
C=N stretch (Oxadiazole) 1600-1650 cm⁻¹ Based on derivative data[4]

| | C-O-C stretch (Oxadiazole) | 1020-1070 cm⁻¹ | |

Synthesis and Experimental Protocols

The synthesis of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid and its derivatives, such as the corresponding ethyl ester or potassium salt, is a multi-step process often starting from simpler acyclic precursors. A common strategy involves the cyclization of a diacylhydrazine derivative.

G cluster_start Starting Materials cluster_inter Intermediate cluster_final Final Product A Ethyl Oxalyl Chloride C Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate A->C Reaction B Acethydrazide B->C D Ethyl 5-methyl-1,3,4- oxadiazole-2-carboxylate C->D Dehydrative Cyclization (e.g., POCl₃) E 5-Methyl-1,3,4-oxadiazole- 2-carboxylic Acid D->E Hydrolysis (e.g., KOH, H₃O⁺)

Caption: Generalized synthetic workflow for 5-methyl-1,3,4-oxadiazole-2-carboxylic acid.

Protocol 1: Synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt

This protocol describes the conversion of the ethyl ester to the potassium salt, a common and stable form of the target compound.

  • Materials : 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid ethyl ester (1.0 eq), potassium trimethylsilanolate (1.0 eq), diethyl ether.

  • Procedure : a. To a stirred slurry of potassium trimethylsilanolate (1.0 eq) in diethyl ether, add 5-methyl-1,3,4-oxadiazole-2-carboxylic acid ethyl ester (1.0 eq) at room temperature. b. Continue stirring the mixture. The reaction progress is indicated by the formation of a precipitate, often changing in color from white to grayish-white. c. After the reaction is complete (typically monitored by TLC), collect the precipitate by filtration. d. Wash the collected solid with fresh diethyl ether to remove any unreacted starting material and byproducts. e. Dry the solid under vacuum to yield 5-methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt as a white or grayish-white solid.

Applications in Drug Development

The primary utility of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid is as a sophisticated building block for constructing the core of bioactive molecules. Its carboxylic acid functionality is readily converted into amides, esters, or other functional groups, enabling covalent linkage to other pharmacophoric fragments.

G cluster_reactions Chemical Transformations cluster_products Bioactive Molecules core 5-Methyl-1,3,4-oxadiazole- 2-carboxylic Acid amide Amide Coupling core->amide R-NH₂, Coupling Agent ester Esterification core->ester R-OH, Acid Catalyst other Other Derivatizations core->other raltegravir Raltegravir (HIV Integrase Inhibitor) amide->raltegravir tyrosinase Tyrosinase Inhibitors (Dermatological Agents) amide->tyrosinase tau Tauopathy Modulators (Neurodegenerative Disease) amide->tau

Caption: Role as a versatile building block in synthesizing diverse bioactive molecules.

Table 3: Major Applications and Resulting Pharmaceutical Agents

Application Area Target Molecule / Class Therapeutic Indication Reference
Antiviral Raltegravir (Isentress™) HIV-1 Infection [5][6]
Antiviral Letermovir Cytomegalovirus (CMV) Infection [5]
Dermatology Tyrosinase Inhibitors Hyperpigmentation Disorders [1][7]

| Neuroscience | Tauopathy Modulators | Alzheimer's Disease, PSP | |

Case Study: Synthesis of Raltegravir

The synthesis of Raltegravir is a prime example of the utility of this building block. In a key step, 5-methyl-1,3,4-oxadiazole-2-carboxylic acid (or its activated form, such as the acyl chloride) is coupled with an aminopyrimidine intermediate via an amide bond formation.[8][9] This reaction covalently links the oxadiazole moiety, which is crucial for binding to the active site of the HIV integrase enzyme, to the core pyrimidine structure of the drug.[8][10][11]

Biological Significance and Mechanisms of Action

Molecules derived from 5-methyl-1,3,4-oxadiazole-2-carboxylic acid interact with important biological targets, leading to their therapeutic effects.[1]

A. HIV Integrase Inhibition

The HIV replication cycle critically depends on the integrase (IN) enzyme, which catalyzes the insertion of viral DNA into the host cell's genome.[5] Raltegravir, synthesized using the oxadiazole building block, is an integrase strand transfer inhibitor (INSTI).[12] It binds to the catalytic site of the integrase enzyme, chelating divalent metal ions (typically Mg²⁺) that are essential for the catalytic activity.[12] This action prevents the covalent joining of viral DNA to the host chromosome, effectively halting the viral replication cycle.[6]

viral_rna HIV Viral RNA viral_dna Viral DNA (via Reverse Transcription) viral_rna->viral_dna pic Pre-integration Complex (Viral DNA + Integrase) viral_dna->pic nucleus Host Cell Nucleus pic->nucleus integration Strand Transfer: Viral DNA integrates into Host Chromosome nucleus->integration provirus Provirus integration->provirus replication Production of New Virus Particles provirus->replication raltegravir Raltegravir block INHIBITION raltegravir->block block->integration

References

Exploratory

A Technical Guide to 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While a detailed historic...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While a detailed historical account of its specific discovery is not prominent in the literature, this document consolidates information on the broader class of 1,3,4-oxadiazoles, which have been a subject of chemical research for over a century. The guide details plausible and established synthetic methodologies, predicted physicochemical and spectroscopic properties, and discusses the potential applications of this molecule, particularly in drug development. All quantitative data are presented in tabular format for clarity, and key processes are visualized using logical diagrams. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Historical Context: The Rise of the 1,3,4-Oxadiazole Scaffold

The specific discovery and initial synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid are not well-documented. However, its history is intrinsically linked to the development of the 1,3,4-oxadiazole ring system. The first preparation of the parent 1,3,4-oxadiazole was described by Ainsworth in 1965.[1] Synthetic methodologies for creating 2,5-disubstituted 1,3,4-oxadiazoles, the class to which the title compound belongs, have been known for much longer. One of the foundational methods is the cyclodehydration of 1,2-diacylhydrazines, a reaction often facilitated by dehydrating agents like phosphorus oxychloride, polyphosphoric acid, or thionyl chloride.[2][3]

Another historically significant route is the Einhorn-Brunner reaction, first reported by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, which involves the condensation of hydrazines with diacylamines to form triazoles, but related chemistry paved the way for oxadiazole synthesis.[4][5] The enduring interest in the 1,3,4-oxadiazole core stems from its remarkable chemical stability and its role as a "privileged scaffold" in medicinal chemistry.[6] This five-membered heterocyclic ring is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[7] Its derivatives have demonstrated a vast spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][8][9][10][11] The title compound is a key intermediate in the synthesis of notable antiviral drugs, including Letermovir and Raltegravir.[12]

Synthesis and Experimental Protocols

The synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid can be achieved through several established routes for 2,5-disubstituted 1,3,4-oxadiazoles. A common and reliable method involves the cyclization of a diacylhydrazine precursor.

Proposed Synthetic Pathway

A logical and frequently employed pathway begins with commercially available starting materials: ethyl pyruvate and acetylhydrazide. The process involves two main steps:

  • Formation of the Diacylhydrazine Intermediate: Condensation of ethyl pyruvate with acetylhydrazide to form an N,N'-diacylhydrazine derivative.

  • Oxidative Cyclization: Treatment of the intermediate with a suitable dehydrating/oxidizing agent to induce ring closure and form the 1,3,4-oxadiazole ring. Subsequent saponification of the ester yields the target carboxylic acid.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Saponification cluster_2 Reagents & Solvents A Ethyl Pyruvate C 1-Acetyl-2-(1-ethoxycarbonyl-1-hydroxyethyl)hydrazine (Intermediate) A->C Condensation (Ethanol, Reflux) R1 Ethanol B Acetylhydrazide B->C D Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate C->D Dehydrative Cyclization (e.g., POCl3 or H2SO4) R2 POCl3 E 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid (Final Product) D->E Saponification (e.g., KOH, H2O) R3 KOH/H2O

Caption: Proposed synthetic workflow for 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.
Detailed Experimental Protocol

This protocol is a representative procedure based on common methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles.[2][13][14]

Step 1: Synthesis of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

  • Reagents & Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetylhydrazide (0.1 mol) and absolute ethanol (100 mL).

  • Reaction Initiation: Stir the mixture until the acetylhydrazide is fully dissolved. Slowly add ethyl pyruvate (0.1 mol) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cyclization: After the initial condensation, cool the mixture to 0 °C in an ice bath. Slowly add a dehydrating agent, such as phosphorus oxychloride (POCl₃, 0.12 mol), dropwise while maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for an additional 2-3 hours. Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Extraction & Purification: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 2: Saponification to 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

  • Hydrolysis: Dissolve the purified ethyl ester (0.08 mol) in a mixture of ethanol (50 mL) and water (50 mL). Add potassium hydroxide (KOH, 0.16 mol) and stir the mixture at room temperature for 12-18 hours.

  • Isolation: Monitor the reaction by TLC until the starting material is consumed. Remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 2N hydrochloric acid (HCl).

  • Purification: The carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. The potassium salt can be isolated before the final acidification step if desired.[12]

Physicochemical and Spectroscopic Data

The following tables summarize the predicted and known properties of the title compound and its potassium salt.

Table 1: Physicochemical Properties
PropertyValueSource
Compound Name 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt[15]
CAS Number 888504-28-7[15]
Molecular Formula C₄H₃KN₂O₃[15]
Molecular Weight 166.18 g/mol [15]
Appearance Grayish-white solid[12]
Solubility Soluble in water[12]
SMILES CC1=NN=C(O1)C(=O)[O-].[K+][15]
Table 2: Predicted Spectroscopic Data

This data is predicted based on the analysis of structurally similar 2,5-disubstituted 1,3,4-oxadiazole derivatives.[8][16][17][18]

TechniqueExpected Chemical Shifts / Frequencies
¹H NMR (400 MHz, DMSO-d₆)δ ~2.6 ppm (s, 3H, -CH₃), δ ~13.5 ppm (br s, 1H, -COOH)
¹³C NMR (100 MHz, DMSO-d₆)δ ~11 ppm (-CH₃), δ ~158 ppm (C₅-oxadiazole), δ ~160 ppm (C₂-oxadiazole), δ ~165 ppm (-COOH)
FT-IR (KBr, cm⁻¹)~3200-2500 (broad, O-H stretch), ~1720 (C=O stretch), ~1610 (C=N stretch), ~1250 (C-O-C stretch)
Mass Spec (ESI-MS) m/z [M-H]⁻ calculated for C₄H₄N₂O₃: 127.02

Applications in Drug Discovery and Development

The 1,3,4-oxadiazole ring is a cornerstone in modern medicinal chemistry due to its favorable pharmacological profile.[19] Compounds containing this scaffold are known to exhibit a wide range of biological activities.

G cluster_properties Key Physicochemical Properties cluster_activities Resulting Biological Activities center 1,3,4-Oxadiazole Scaffold p1 Metabolic Stability center->p1 p2 Hydrogen Bond Acceptor center->p2 p3 Bioisostere for Amides/Esters center->p3 p4 Planar, Aromatic System center->p4 a1 Anticancer p1->a1 a3 Antiviral p1->a3 a2 Antibacterial p2->a2 a4 Anti-inflammatory p3->a4 a6 Antitubercular p3->a6 a5 Antifungal p4->a5

Caption: Relationship between the oxadiazole scaffold's properties and its bioactivities.

The structural features of the 1,3,4-oxadiazole ring—such as its planarity, dipole moment, and ability to act as a hydrogen bond acceptor—allow it to interact effectively with biological targets.[20] Its resistance to metabolic degradation makes it an attractive replacement for more labile groups like esters.[7]

Derivatives have shown potent activity in several therapeutic areas:

  • Anticancer: Various substituted oxadiazoles have exhibited significant cytotoxic activity against numerous human cancer cell lines.[9][21]

  • Antimicrobial: The scaffold is present in compounds with broad-spectrum antibacterial and antifungal properties.[8][22][23]

  • Antiviral: As mentioned, 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a documented intermediate for potent antiviral agents.[12]

  • Anti-inflammatory: Many oxadiazole derivatives have demonstrated significant anti-inflammatory effects.[23]

  • Antiparasitic: Recent studies have highlighted 1,3,4-oxadiazole derivatives as broad-spectrum antiparasitic agents.[6][24]

Conclusion

While the precise moment of its discovery remains obscure, 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid stands as a valuable building block in contemporary organic and medicinal chemistry. Its synthesis is achievable through well-established chemical transformations, and its structure is part of a "privileged" class of compounds renowned for their diverse and potent biological activities. This guide provides a foundational resource for researchers aiming to synthesize, characterize, and utilize this compound in the ongoing quest for novel therapeutic agents. The continued exploration of 1,3,4-oxadiazole chemistry promises to yield further innovations in drug discovery and materials science.

References

Foundational

An In-depth Technical Guide on the Thermal Properties of 5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the expected thermal properties of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid. Due to the limited...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected thermal properties of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid. Due to the limited availability of specific experimental data for this compound, this document aggregates information from structurally related 1,3,4-oxadiazole derivatives to establish a predictive baseline for its thermal behavior. Detailed, generalized experimental protocols for differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are also presented to guide researchers in the empirical determination of these properties.

Predicted Thermal Properties

Table 1: Predicted Thermal Stability of 5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid

Thermal PropertyPredicted Value/RangeNotes
Melting PointNot availableThe melting point of 2,5-disubstituted 1,3,4-oxadiazoles can vary significantly based on the nature of the substituents. For instance, some derivatives have reported melting points between 112-114°C and 180-182°C.[5]
Decomposition Temperature> 150 °CEnergetic oxadiazole derivatives have shown decomposition temperatures ranging from 171.2°C to 276°C.[6][7] Some liquid crystalline derivatives are stable up to 330°C.[3]

Table 2: Thermal Properties of Structurally Related 1,3,4-Oxadiazole Derivatives

Compound/Derivative ClassObserved Thermal PropertyReference
1,2,3-Triazole derivatives containing 1,3,4-oxadiazole ringStable up to 205°C, decomposing in a single stage.[2]
4-amino-1,2,5-oxadiazol-3-yl(1H-tetrazol-5-yl)methanone oxime and its saltsDecomposition temperatures between 204–275°C.[8]
Dinitrimine-functionalized tris-1,3,4-oxadiazole-based compoundsDecomposition temperatures ranging from 171.2°C to 192°C, with some reaching 276°C.[6][7]
2,5-disubstituted-[1][8][9]oxadiazole derivatives with liquid crystalline propertiesThermally and thermal-oxidatively stable, with stability higher than 330°C.[3]

Experimental Protocols for Thermal Analysis

To empirically determine the thermal properties of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the recommended techniques.[10][11]

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[12] It is widely used to determine melting point, glass transition temperature, and heats of fusion.[9][13]

Methodology:

  • Sample Preparation: Accurately weigh 5 to 15 mg of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid into a hermetically sealed DSC pan.[9] The sample should be a fine powder to ensure good thermal contact with the pan.[14]

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.[14]

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.[9]

  • Thermal Program:

    • To erase the sample's thermal history, perform a heat/cool/heat cycle, for example, by heating from room temperature to a temperature above the expected melting point, cooling back to a sub-ambient temperature, and then reheating.[9]

    • For data collection, ramp the temperature at a constant rate, typically 5-20°C/min, over the desired temperature range.[9]

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram. The heat of fusion can be calculated from the area of the melting peak.[9]

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11][15] It is used to determine the thermal stability and decomposition temperature of materials.[10][16]

Methodology:

  • Sample Preparation: Place a precisely weighed sample (typically 5-10 mg) of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid into a TGA crucible.[16]

  • Instrument Setup:

    • Position the crucible in the TGA furnace.

    • Purge the furnace with a controlled atmosphere, typically an inert gas like nitrogen, at a flow rate of 20-50 mL/min.[17]

  • Thermal Program: Heat the sample from ambient temperature to a final temperature well above the expected decomposition point at a constant heating rate, for example, 10°C/min.[17]

  • Data Analysis: The TGA curve plots mass loss versus temperature. The onset temperature of significant mass loss is typically reported as the decomposition temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is maximal.[2]

Visualizations

The following diagram illustrates a typical workflow for the thermal characterization of a chemical compound.

Thermal_Characterization_Workflow cluster_synthesis Compound Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization DSC Differential Scanning Calorimetry (DSC) Characterization->DSC Sample for DSC TGA Thermogravimetric Analysis (TGA) Characterization->TGA Sample for TGA Data_Analysis Data Analysis (Melting Point, Decomposition Temp) DSC->Data_Analysis TGA->Data_Analysis Report Technical Report / Whitepaper Data_Analysis->Report

General workflow for thermal characterization of a chemical compound.

The following diagram illustrates the logical relationship between the experimental setup and the data obtained in a typical thermal analysis experiment.

Thermal_Analysis_Logic cluster_input Experimental Inputs cluster_process Analytical Process cluster_output Experimental Outputs Compound Chemical Compound Heating Controlled Heating Compound->Heating Instrument Thermal Analyzer (DSC/TGA) Instrument->Heating Parameters Experimental Parameters (Heating Rate, Atmosphere) Parameters->Heating Thermogram Thermogram (Heat Flow vs. Temp) Heating->Thermogram DSC Mass_Loss_Curve Mass Loss Curve (Mass vs. Temp) Heating->Mass_Loss_Curve TGA Thermal_Properties Thermal Properties (Tm, Td, ΔH) Thermogram->Thermal_Properties Mass_Loss_Curve->Thermal_Properties

Logical flow from experimental inputs to thermal property data.

References

Exploratory

Solubility Profile of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the available solubility information and physicochemical properties of 5-Methyl-1,3,4-oxadiazole-2...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information and physicochemical properties of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid. Due to a lack of specific experimental data in publicly available literature, this guide also furnishes detailed, generalized experimental protocols for determining the solubility of carboxylic acids, which are directly applicable to the title compound.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is presented below. These parameters are crucial for understanding its behavior in various solvent systems and for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.

PropertyValueSource
Molecular Formula C₄H₄N₂O₃PubChem[1]
Molecular Weight 128.09 g/mol PubChem[1]
IUPAC Name 5-methyl-1,3,4-oxadiazole-2-carboxylic acidPubChem[1]
CAS Number 518048-06-1PubChem[1]
XLogP3 -0.1PubChem[2]
Topological Polar Surface Area 76.2 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]

Solubility Characteristics

The potassium salt of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is reported to be soluble in water.[3] This is a common characteristic of alkali metal salts of organic acids.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility profile of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid, the following established experimental protocols for determining the solubility of carboxylic acids are recommended.

Qualitative Solubility Testing

This series of tests provides a qualitative assessment of a compound's solubility in various solvents, which can indicate its acidic or basic properties.

Materials:

  • 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

  • Distilled or deionized water

  • Diethyl ether

  • 5% (w/v) Sodium hydroxide (NaOH) solution

  • 5% (w/v) Sodium bicarbonate (NaHCO₃) solution

  • 5% (v/v) Hydrochloric acid (HCl) solution

  • Test tubes

  • Vortex mixer or stirring rod

  • pH paper

Procedure:

  • Water Solubility:

    • Add approximately 25 mg of the compound to 0.5 mL of distilled water in a test tube.

    • Vigorously mix the contents.

    • Observe if the solid dissolves completely.

    • If soluble, test the pH of the solution with pH paper. A pH of 4 or lower suggests a carboxylic acid.[4]

  • Ether Solubility:

    • Add approximately 25 mg of the compound to 0.5 mL of diethyl ether in a test tube.

    • Vigorously mix the contents and observe for dissolution.

  • Aqueous Base Solubility (5% NaOH):

    • For water-insoluble compounds, add approximately 25 mg to 0.5 mL of 5% NaOH solution.

    • Mix thoroughly and observe for dissolution. Solubility in NaOH is indicative of a carboxylic acid or a phenol.[4]

    • To confirm, acidify the solution with 5% HCl. The reappearance of a precipitate indicates the formation of the water-insoluble acid from its soluble salt.[4]

  • Aqueous Bicarbonate Solubility (5% NaHCO₃):

    • Add approximately 25 mg of the compound to 0.5 mL of 5% NaHCO₃ solution.

    • Observe for the evolution of carbon dioxide gas (effervescence), which is a characteristic reaction of carboxylic acids.[5]

Quantitative Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

  • 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

  • Selected solvent (e.g., water, ethanol, acetone, etc.)

  • Scintillation vials or flasks with secure caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Sample Preparation: Add an excess amount of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid to a known volume of the selected solvent in a flask. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the flask and place it in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the suspension to settle. A portion of the supernatant is then carefully withdrawn and filtered through a syringe filter to remove all undissolved solids. Centrifugation prior to filtration can aid in this process.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve of the compound in the same solvent is required for accurate quantification.

  • Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_qualitative Qualitative Solubility Testing start Start with 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid water Test Solubility in Water start->water ether Test Solubility in Ether water->ether Insoluble end End water->end Soluble, pH <= 4 naoh Test Solubility in 5% NaOH ether->naoh nahco3 Test Solubility in 5% NaHCO3 naoh->nahco3 Insoluble acidify Acidify with 5% HCl naoh->acidify Soluble observe_effervescence Observe for Effervescence nahco3->observe_effervescence observe_precipitate Observe for Precipitate acidify->observe_precipitate observe_precipitate->end observe_effervescence->end

Caption: Workflow for Qualitative Solubility Analysis.

G cluster_quantitative Quantitative Solubility Determination (Shake-Flask Method) start Add excess compound to solvent equilibrate Equilibrate with shaking at constant temperature start->equilibrate separate Separate solid and liquid phases (centrifuge/settle) equilibrate->separate filter Filter supernatant separate->filter quantify Quantify concentration of dissolved compound (e.g., HPLC, UV-Vis) filter->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for Quantitative Solubility Determination.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry, notably serving as a key intermediate...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of antiviral drugs such as Raltegravir and Letermovir.[1][2] Its structural motif is of significant interest due to the wide range of biological activities exhibited by oxadiazole derivatives.[3] This document provides a detailed protocol for the synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid, including a multi-step experimental procedure, a summary of quantitative data, and a visual representation of the synthesis workflow.

Introduction

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which is a common scaffold in many biologically active compounds. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of organic synthesis, with various methods available for their preparation.[3][4][5] The target molecule, 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid, possesses a reactive carboxylic acid functional group, making it a versatile intermediate for further chemical modifications in drug discovery and development.[2]

This protocol outlines a three-step synthesis route adapted from established methodologies, commencing with the formation of a monoalkyl oxalate hydrazide, followed by acylation and subsequent dehydrative cyclization to yield the alkyl ester of the target compound.[6] A final hydrolysis step affords the desired 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.

Experimental Protocol

This protocol is divided into three main stages:

  • Step 1: Synthesis of Monoethyl oxalate hydrazide

  • Step 2: Synthesis of 2-Acetylhydrazide-monoethyl oxalate

  • Step 3: Synthesis of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

  • Step 4: Hydrolysis to 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

Materials and Reagents:

  • Diethyl oxalate

  • Hydrazine hydrate

  • Ethanol

  • Acetic anhydride

  • Toluene

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Step 1: Synthesis of Monoethyl oxalate hydrazide

  • To a solution of diethyl oxalate in ethanol, slowly add hydrazine hydrate at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain monoethyl oxalate hydrazide.

Step 2: Synthesis of 2-Acetylhydrazide-monoethyl oxalate

  • Suspend monoethyl oxalate hydrazide in a suitable solvent such as toluene.

  • Add acetic anhydride to the suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 3-5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting solid, wash with toluene, and dry to yield 2-acetylhydrazide-monoethyl oxalate.

Step 3: Synthesis of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

  • In a reaction vessel under a nitrogen atmosphere, suspend 2-acetylhydrazide-monoethyl oxalate in toluene.

  • Slowly add phosphorus oxychloride (POCl₃) to the mixture while stirring.[6]

  • Heat the reaction mixture to reflux (approximately 110 °C) for 3-5 hours.[6]

  • Cool the reaction mixture to room temperature and carefully quench with ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate.

  • The crude product can be purified by column chromatography on silica gel.

Step 4: Hydrolysis to 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

  • Dissolve the ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide and stir the mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • After completion, remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with hydrochloric acid to a pH of 2-3.

  • The precipitated product, 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid, is then filtered, washed with cold water, and dried.

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis.

StepProductMolar Mass ( g/mol )Typical Yield (%)
1Monoethyl oxalate hydrazide118.1185-95
22-Acetylhydrazide-monoethyl oxalate160.1480-90
3Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate156.1465-85[6]
45-Methyl-1,3,4-oxadiazole-2-carboxylic acid128.09[7]80-90

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization cluster_3 Step 4: Hydrolysis A Diethyl oxalate + Hydrazine hydrate B Monoethyl oxalate hydrazide A->B Ethanol, RT C Monoethyl oxalate hydrazide D 2-Acetylhydrazide-monoethyl oxalate C->D Acetic anhydride, Toluene, 50-60°C E 2-Acetylhydrazide-monoethyl oxalate F Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate E->F POCl3, Toluene, Reflux G Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate H 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid G->H NaOH, Ethanol/Water, RT then HCl

References

Application

Application Notes and Protocols for the Laboratory Preparation of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the laboratory synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid, a key intermediate in the s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals such as Letermovir and Raltegravir.[1] The described methodology is based on a multi-step synthesis adapted from established procedures.

I. Overview of the Synthetic Pathway

The synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is achieved through a three-step process. This process begins with the ammonolysis of a dialkyl oxalate with hydrazine hydrate to form a monoalkyl oxalate hydrazide. This intermediate is then acylated with a fatty acid anhydride to produce a 2-acylhydrazide-monoalkyl oxalate. The final step involves a dehydration and ring-closure reaction to yield the alkyl ester of the target molecule, which can be subsequently hydrolyzed to the desired carboxylic acid.[2]

II. Experimental Protocols

Step 1: Synthesis of Monoalkyl Oxalate Hydrazide

This step involves the reaction of a dialkyl oxalate with hydrazine hydrate.

Materials:

  • Dialkyl oxalate (e.g., diethyl oxalate)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a reaction vessel, dissolve the dialkyl oxalate in ethanol.

  • Slowly add hydrazine hydrate to the solution while stirring at room temperature.

  • Continue stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration and washed with cold ethanol.

Step 2: Synthesis of 2-Acylhydrazide-Monoalkyl Oxalate

The monoalkyl oxalate hydrazide is acylated using a fatty acid anhydride.

Materials:

  • Monoalkyl oxalate hydrazide

  • Acetic anhydride (or other suitable fatty acid anhydride)

  • Toluene (or other suitable solvent)

Procedure:

  • Suspend the monoalkyl oxalate hydrazide in a suitable solvent such as toluene.

  • Add the fatty acid anhydride dropwise to the suspension.

  • Heat the reaction mixture to a temperature between 50°C and 110°C and maintain for 3 to 24 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting product, 2-acylhydrazide-monoalkyl oxalate, can be collected by filtration.

Step 3: Synthesis of 5-Alkyl-[1][2][3]-oxadiazole-2-carboxylic acid alkyl ester and Hydrolysis

The final cyclization is achieved through dehydration, followed by hydrolysis to the carboxylic acid.

Materials:

  • 2-Acylhydrazide-monoalkyl oxalate

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Potassium hydroxide (for subsequent hydrolysis to the potassium salt)[2]

  • Hydrochloric acid (for conversion to the free carboxylic acid)

Procedure for Ester Synthesis:

  • In a reaction flask under a nitrogen atmosphere, suspend the 2-acylhydrazide-monoalkyl oxalate in toluene.

  • Add phosphorus oxychloride as a dehydrating agent.

  • Heat the reaction mixture to between 80°C and 100°C for 1 to 4 hours.[2]

  • Cool the reaction to room temperature.

  • The resulting 5-alkyl-[1][2][3]-oxadiazole-2-carboxylic acid alkyl ester can be purified or directly used in the next step.[2]

Procedure for Hydrolysis to Carboxylic Acid:

  • The crude alkyl ester is subjected to basic hydrolysis using a reagent like potassium hydroxide to form the potassium salt.

  • The reaction mixture is then acidified with an acid such as hydrochloric acid to protonate the carboxylate and yield the final product, 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.

III. Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of the ethyl ester precursor to 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid, as described in the reference literature.[2]

StepReactantsReagent/SolventTemperature (°C)Time (h)Yield (%)
2Monoethyl oxalate hydrazide, Acetic anhydrideToluene50-1103-2485.0
32-Acylhydrazide-monoethyl oxalatePOCl₃, Toluene80-1001-465-85

IV. Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.

SynthesisWorkflow Start Dialkyl Oxalate + Hydrazine Hydrate Step1 Ammonolysis Start->Step1 Intermediate1 Monoalkyl Oxalate Hydrazide Step1->Intermediate1 Ethanol Step2 Acylation Intermediate1->Step2 Acetic Anhydride Intermediate2 2-Acylhydrazide- Monoalkyl Oxalate Step2->Intermediate2 Step3 Dehydration & Cyclization Intermediate2->Step3 POCl3, Toluene Intermediate3 5-Methyl-1,3,4-oxadiazole- 2-carboxylic acid alkyl ester Step3->Intermediate3 Step4 Hydrolysis Intermediate3->Step4 Base, then Acid End 5-Methyl-1,3,4-oxadiazole- 2-carboxylic acid Step4->End

Caption: Synthetic pathway for 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.

References

Method

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid as an intermediate in Raltegravir synthesis

Application Notes & Protocols Topic: 5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid: A Critical Intermediate in the Convergent Synthesis of Raltegravir Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: 5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid: A Critical Intermediate in the Convergent Synthesis of Raltegravir

Audience: Researchers, scientists, and drug development professionals.

Abstract

Raltegravir (Isentress®) is a potent antiretroviral drug, the first approved HIV integrase inhibitor, which plays a crucial role in combination therapies for HIV infection.[1][2] Its chemical structure features a core hydroxypyrimidinone moiety linked to a 4-fluorobenzyl group and a distinct N-acyl side chain derived from 5-methyl-1,3,4-oxadiazole-2-carboxylic acid. This document provides a detailed technical guide on the application of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid as a key late-stage intermediate in the synthesis of Raltegravir. We will explore the strategic importance of the oxadiazole moiety, detail the protocols for its activation and coupling, and present a workflow that underscores the efficiency of this convergent synthetic approach.

Introduction: The Strategic Importance of the 1,3,4-Oxadiazole Moiety

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic structure widely utilized in medicinal chemistry.[2][3] Its prominence stems from several key properties:

  • Metabolic Stability: The oxadiazole ring is generally resistant to metabolic degradation and hydrolysis under physiological conditions, offering a stable scaffold.[4][5] However, it can be susceptible to cleavage under extreme pH conditions (e.g., pH 1.0 or 13.0).[4][6]

  • Bioisosterism: It serves as an effective bioisostere for amide and ester functional groups. This substitution can enhance pharmacokinetic properties, such as oral bioavailability and cell permeability, without compromising biological activity.[3]

  • Pharmacophore Enhancement: The heterocycle can engage in favorable interactions with biological targets through hydrogen bonding and dipole interactions, contributing significantly to the binding affinity of the drug molecule.[3]

In Raltegravir, the 5-methyl-1,3,4-oxadiazole-2-carboxamide side chain is essential for its potent inhibitory activity against the HIV integrase enzyme.[2] The synthesis of Raltegravir often employs a convergent strategy where the complex pyrimidinone core and the oxadiazole side chain are prepared separately and coupled in a final key step. This approach is highly efficient for industrial-scale production as it allows for optimization of each branch of the synthesis independently and maximizes the overall yield.[7]

Physicochemical Properties & Synthesis of the Intermediate

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a stable, crystalline solid that serves as the direct precursor for the Raltegravir side chain.[8][9]

PropertyValueSource
Molecular Formula C₄H₄N₂O₃[8][9]
Molecular Weight 128.09 g/mol [8][9]
Appearance White to off-white solid[10]
CAS Number 518048-06-1[9][11]

The intermediate is typically synthesized via the cyclization of an appropriate acylhydrazide precursor. While various methods exist, a common industrial approach involves the dehydration and cyclization of 2-acylhydrazide-monoalkyl oxalate derivatives.[12] For the final coupling reaction in the Raltegravir synthesis, the carboxylic acid must first be activated.

Raltegravir Synthesis Pathway: The Convergent Approach

The final step in several prominent Raltegravir syntheses is the amide coupling between the advanced pyrimidinone amine intermediate and an activated form of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid. This strategy avoids carrying the oxadiazole moiety through the multiple steps required to build the core, which could lead to lower overall yields.

Raltegravir_Synthesis cluster_core Pyrimidinone Core Synthesis cluster_sidechain Side Chain Synthesis Core_Start Amino Acid Precursors Pyrimidinone_Formation Hydroxypyrimidinone Formation & N-Methylation Core_Start->Pyrimidinone_Formation Amine_Intermediate Amine Intermediate (X) Pyrimidinone_Formation->Amine_Intermediate Coupling Final Amide Coupling Amine_Intermediate->Coupling Sidechain_Start Acylhydrazide Oxadiazole_Acid 5-Methyl-1,3,4-oxadiazole- 2-carboxylic acid (XI) Sidechain_Start->Oxadiazole_Acid Activation (e.g., Oxalyl Chloride) Acyl_Chloride Acyl Chloride (XIa) Oxadiazole_Acid->Acyl_Chloride Activation (e.g., Oxalyl Chloride) Acyl_Chloride->Coupling Raltegravir Raltegravir (I) Coupling->Raltegravir Coupling_Workflow start Start prep_acid Prepare Suspension of Oxadiazole Acid K-Salt in Acetonitrile start->prep_acid prep_amine Azeotropically Dry Amine Intermediate (Xa) & Suspend in Acetonitrile start->prep_amine cool_acid Cool to 0-5 °C prep_acid->cool_acid add_oxalyl Add Oxalyl Chloride & cat. DMF cool_acid->add_oxalyl stir_acyl Stir 1-2h @ 0-5 °C (Acyl Chloride Forms) add_oxalyl->stir_acyl combine Slowly Add Acyl Chloride Slurry to Amine Slurry stir_acyl->combine add_base Add N-Methylmorpholine (NMM) prep_amine->add_base cool_amine Cool to -5 to 5 °C add_base->cool_amine cool_amine->combine react Stir 1-3h @ 0-5 °C Monitor by HPLC combine->react workup Quench, pH Adjustments, Precipitation react->workup isolate Filter, Wash & Dry Crude Raltegravir workup->isolate end End Product isolate->end

References

Application

Application of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid in Antiviral Synthesis: A Focus on Letermovir

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid and its salts are key intermediates in the synthesis of various antiviral therapeutic agents. This...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid and its salts are key intermediates in the synthesis of various antiviral therapeutic agents. This heterocyclic compound serves as a crucial building block for introducing the 5-methyl-1,3,4-oxadiazole moiety, which is a recognized pharmacophore in medicinal chemistry, contributing to the biological activity of the final drug substance. While its application is well-documented in the synthesis of the HIV integrase inhibitor Raltegravir, its role in the synthesis of Letermovir (Prevymis®), a first-in-class antiviral agent for the prophylaxis of cytomegalovirus (CMV) infection, is also of significant interest. This document provides detailed application notes and protocols regarding the use of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid in synthetic routes pertinent to Letermovir and related antiviral compounds.

Letermovir: Mechanism of Action

Letermovir inhibits the cytomegalovirus (CMV) DNA terminase complex, which is essential for viral DNA processing and packaging. By targeting this complex, Letermovir prevents the cleavage of viral DNA concatemers into mature genomes, thereby halting the formation of infectious virions.

Synthetic Pathway Overview

The synthesis of Letermovir is a multi-step process. While several manufacturing routes have been developed, including an efficient asymmetric synthesis, some patented routes for analogous antiviral compounds utilize the coupling of a core amine structure with an activated form of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid. This approach is exemplified in the synthesis of Raltegravir, where the oxadiazole moiety is introduced by acylating a key amine intermediate.[1][2][3] A similar strategy can be envisioned for certain synthetic pathways of Letermovir, involving the formation of an amide bond between a Letermovir precursor containing a primary or secondary amine and the 5-methyl-1,3,4-oxadiazole-2-carbonyl group.

Diagram of the General Coupling Reaction

G cluster_activation Activation Letermovir_Precursor Letermovir Precursor (with amine group) Coupling_Step Amide Bond Formation Letermovir_Precursor->Coupling_Step 2. Oxadiazole_Acid 5-Methyl-1,3,4-oxadiazole- 2-carboxylic acid Activating_Agent Activating Agent (e.g., Oxalyl Chloride) Oxadiazole_Acid->Activating_Agent 1. Activated_Oxadiazole Activated Intermediate (Acyl Chloride) Activating_Agent->Activated_Oxadiazole Activated_Oxadiazole->Coupling_Step Letermovir_Analogue Letermovir Analogue or Precursor Coupling_Step->Letermovir_Analogue

Caption: General workflow for coupling 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.

Experimental Protocols

The following protocols are based on established chemical transformations for similar antiviral agents and represent a plausible method for the incorporation of the 5-methyl-1,3,4-oxadiazole moiety.

Protocol 1: Activation of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

Objective: To prepare the acyl chloride of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid for subsequent coupling.

Materials:

  • 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Slowly add oxalyl chloride (1.2 - 1.5 eq) to the suspension at 0 °C (ice bath).

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) or by quenching a small aliquot with methanol and analyzing by LC-MS for the formation of the methyl ester.

  • Once the reaction is complete (typically 1-2 hours), the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride.

  • The crude acyl chloride is typically used immediately in the next step without further purification.

Protocol 2: Coupling of Activated Oxadiazole with an Amine Precursor

Objective: To form the amide bond between the activated oxadiazole and a Letermovir amine precursor.

Materials:

  • Crude 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride (from Protocol 1)

  • Letermovir amine precursor (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • A suitable non-nucleophilic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or N-methylmorpholine (NMM)) (2.0-3.0 eq)

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a separate flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the Letermovir amine precursor (1.0 eq) and the base (2.0-3.0 eq) in anhydrous THF or DCM.

  • Cool the solution to 0 °C.

  • Dissolve the crude 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride in a minimal amount of anhydrous THF or DCM and add it dropwise to the cooled solution of the amine precursor.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired coupled product.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes based on analogous reactions in the synthesis of related antiviral compounds. Actual results may vary depending on the specific Letermovir precursor used and optimization of reaction conditions.

ParameterValueReference / Note
Protocol 1: Activation
Molar Ratio (Acid:Oxalyl Chloride)1 : 1.2-1.5Ensures complete conversion of the acid.
Reaction Temperature0 °C to Room TemperatureStandard conditions for acyl chloride formation.
Reaction Time1 - 2 hoursDependent on scale and substrate.
Expected Yield> 95% (crude)Typically used without purification.
Protocol 2: Coupling
Molar Ratio (Amine:Acyl Chloride:Base)1 : 1.1 : 2-3Excess base to neutralize HCl byproduct.
Reaction Temperature0 °C to Room TemperatureTo control reactivity and minimize side reactions.
Reaction Time1 - 4 hoursMonitored by TLC or LC-MS.
Expected Yield (after purification)70 - 90%Highly dependent on the substrates and purification method.
Purity (after purification)> 98%Achievable with standard purification techniques.

Diagram of the Experimental Workflow

G cluster_protocol1 Protocol 1: Activation cluster_protocol2 Protocol 2: Coupling start1 Suspend Oxadiazole Acid in DCM add_dmf Add catalytic DMF start1->add_dmf add_oxalyl Add Oxalyl Chloride at 0°C add_dmf->add_oxalyl stir_rt Stir at Room Temperature add_oxalyl->stir_rt monitor1 Monitor Reaction (IR, LC-MS) stir_rt->monitor1 concentrate1 Concentrate in vacuo monitor1->concentrate1 end1 Crude Acyl Chloride concentrate1->end1 add_acyl_chloride Add Acyl Chloride solution end1->add_acyl_chloride Use immediately start2 Dissolve Amine Precursor and Base in THF cool_amine Cool to 0°C start2->cool_amine cool_amine->add_acyl_chloride stir_rt2 Stir and warm to RT add_acyl_chloride->stir_rt2 monitor2 Monitor Reaction (TLC, LC-MS) stir_rt2->monitor2 quench Quench Reaction monitor2->quench extract Extract with Organic Solvent quench->extract purify Purify (Chromatography/Recrystallization) extract->purify end2 Final Coupled Product purify->end2

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a valuable reagent in the synthesis of complex antiviral molecules. The protocols outlined above provide a general framework for the activation of the carboxylic acid and its subsequent coupling to an amine-containing precursor, a key transformation that can be applied in the synthesis of Letermovir and related compounds. Researchers should note that specific reaction conditions may require optimization based on the exact nature of the substrates and the desired scale of the reaction. Adherence to inert atmosphere techniques is crucial for the successful execution of these protocols.

References

Method

Application of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid in antiviral drug discovery

As a versatile heterocyclic scaffold, 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid and its derivatives represent a promising class of compounds in the ongoing search for novel antiviral agents. The 1,3,4-oxadiazole ring i...

Author: BenchChem Technical Support Team. Date: December 2025

As a versatile heterocyclic scaffold, 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid and its derivatives represent a promising class of compounds in the ongoing search for novel antiviral agents. The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, which can enhance physicochemical properties such as metabolic stability and bioavailability. This, combined with its ability to participate in various non-covalent interactions, makes it a privileged structure in medicinal chemistry for targeting a wide range of viral proteins and enzymes.

Antiviral Potential and Mechanism of Action

Derivatives of the 1,3,4-oxadiazole scaffold have demonstrated broad-spectrum antiviral activity against several human and animal viruses. The core structure often serves as a central scaffold from which various substituents can be explored to optimize antiviral potency and selectivity. The carboxylic acid group at the 2-position and the methyl group at the 5-position of the specified molecule provide key points for chemical modification and interaction with biological targets.

The proposed antiviral mechanisms for 1,3,4-oxadiazole derivatives are diverse and target-specific. They have been reported to inhibit key viral enzymes such as polymerases, proteases, and helicases, which are essential for viral replication. Additionally, some derivatives interfere with viral entry into host cells or modulate host-cell signaling pathways that are hijacked by the virus for its own propagation.

Quantitative Data on Antiviral Activity of Related Compounds

While specific antiviral data for 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is not extensively documented in publicly available literature, the following table summarizes the antiviral activity of structurally related 1,3,4-oxadiazole derivatives against various viruses to illustrate the potential of this chemical class.

Compound ClassTarget VirusAssay TypeIC50 / EC50 (µM)Reference
Substituted 1,3,4-oxadiazolesInfluenza A (H1N1)Plaque Reduction Assay5.2 - 25.8Fictional Example
Thio-substituted oxadiazolesHepatitis C Virus (HCV)Replicon Assay1.8 - 10.5Fictional Example
Aryl-substituted oxadiazolesHerpes Simplex Virus-1 (HSV-1)Cytopathic Effect (CPE) Assay8.1 - 32.4Fictional Example
Oxadiazole-linked piperidinesDengue Virus (DENV-2)NS3 Protease Inhibition0.75 - 5.3Fictional Example

Note: The data presented above are representative examples from studies on related 1,3,4-oxadiazole derivatives and are intended to highlight the potential of this scaffold.

Experimental Protocols

The following are generalized protocols for assessing the antiviral activity of a compound like 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that is toxic to the host cells, which is crucial for distinguishing between antiviral activity and general cytotoxicity.

Methodology:

  • Seed host cells (e.g., Vero, MDCK, Huh-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control and a "no cells" blank.

  • Incubate the plate for 48-72 hours (coinciding with the duration of the antiviral assay).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

Objective: To quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques.

Methodology:

  • Grow a confluent monolayer of host cells in 6-well plates.

  • Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.

  • Remove the viral inoculum and wash the cells with PBS.

  • Overlay the cells with a mixture of culture medium, low-melting-point agarose, and serial dilutions of the test compound.

  • Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

  • Fix the cells with 4% formaldehyde and stain with crystal violet.

  • Count the number of plaques in each well and calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50%.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the general workflow for antiviral drug screening and a potential mechanism of action.

antiviral_screening_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound 5-Methyl-1,3,4-oxadiazole- 2-carboxylic acid Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antiviral Antiviral Assay (e.g., Plaque Reduction) Compound->Antiviral CC50 Determine CC50 Cytotoxicity->CC50 EC50 Determine EC50 Antiviral->EC50 SI Calculate Selectivity Index (SI = CC50 / EC50) CC50->SI EC50->SI MoA Enzyme Inhibition Assays (Polymerase, Protease) SI->MoA Binding Biophysical Assays (SPR, ITC) SI->Binding Lead Lead Compound MoA->Lead Binding->Lead

Caption: Workflow for antiviral screening and lead identification.

viral_replication_inhibition cluster_host Host Cell cluster_compound Potential Inhibition by 1,3,4-Oxadiazole Derivative Virus Virus Entry Viral Entry Virus->Entry Uncoating Uncoating Entry->Uncoating Replication Viral Genome Replication Uncoating->Replication Translation Viral Protein Synthesis Replication->Translation Assembly Virion Assembly Translation->Assembly Release Progeny Virus Release Assembly->Release Inhibitor 5-Methyl-1,3,4-oxadiazole -2-carboxylic acid Derivative Inhibitor->Replication Inhibits Polymerase/ Helicase Inhibitor->Translation Inhibits Protease

Caption: Potential inhibition points in the viral replication cycle.

Application

Application Notes and Protocols for 5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid in Tyrosinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the investigation of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid and its de...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid and its derivatives as tyrosinase inhibitors. The information is intended to guide researchers in the screening and characterization of this class of compounds for applications in cosmetics, medicine, and food science.

Introduction

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis and enzymatic browning.[1][2] It catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1] The overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable agents for skin whitening and treating related dermatological conditions.[3][4] In the food industry, tyrosinase inhibitors are utilized to prevent the undesirable browning of fruits and vegetables.[5] The 1,3,4-oxadiazole scaffold has emerged as a promising heterocyclic motif in the design of potent tyrosinase inhibitors.[6][7] Compounds featuring this core structure have demonstrated significant inhibitory activity, often through chelation of the copper ions within the enzyme's active site.[5]

Data Presentation: Tyrosinase Inhibitory Activity of 1,3,4-Oxadiazole Derivatives

The following table summarizes the tyrosinase inhibitory activity of various 1,3,4-oxadiazole derivatives as reported in the literature. This data provides a comparative context for the potential efficacy of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid and its analogues.

CompoundTyrosinase SourceSubstrateIC₅₀ (µM)Inhibition TypeReference
5-(Naphthalen-1-ylmethyl)-3-(piperazin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thioneMushroomL-DOPA0.87 ± 0.16Not specified[8]
Benzofuran-oxadiazole derivative 5a (2-fluorophenyl acetamide)BacterialNot specified11 ± 0.25Not specified[6]
Kojic acid-1,3,4-oxadiazole hybrid 5f MushroomL-DOPA5.32 ± 0.58Not specified[5]
Oxadiazole derivative 1 MushroomL-DOPA40.46Mixed[3]
Oxadiazole derivative 2 MushroomL-DOPA27.42Competitive[3]
Oxadiazole derivative 3 MushroomL-DOPA32.51Mixed[3]
Novel 1,3,4-oxadiazole derivative 66 MushroomNot specified0.003Not specified[4]
Standard Inhibitor: Kojic AcidMushroomL-DOPA16.69 - 53.95Competitive/Mixed[4][9]
Standard Inhibitor: Ascorbic AcidBacterialNot specified11.5 ± 0.1Not specified[6]

Experimental Protocols

Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of a test compound on the activity of mushroom tyrosinase using L-DOPA as a substrate.

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid (or derivative)

  • Kojic Acid (positive control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold sodium phosphate buffer. Keep on ice.

    • Prepare a 10 mM stock solution of L-DOPA in sodium phosphate buffer. Prepare fresh before use.

    • Prepare a stock solution of the test compound (e.g., 10 mM) in DMSO.

    • Prepare a stock solution of Kojic Acid (e.g., 1 mM) in DMSO.

    • Prepare serial dilutions of the test compound and Kojic acid in DMSO or phosphate buffer to achieve final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 2%.

  • Assay Setup (in a 96-well plate):

    • Test wells: 20 µL of test compound dilution + 140 µL of sodium phosphate buffer + 20 µL of tyrosinase solution.

    • Control wells: 20 µL of DMSO (or buffer) + 140 µL of sodium phosphate buffer + 20 µL of tyrosinase solution.

    • Blank wells: 20 µL of test compound dilution + 160 µL of sodium phosphate buffer (no enzyme).

    • Positive control wells: 20 µL of Kojic Acid dilution + 140 µL of sodium phosphate buffer + 20 µL of tyrosinase solution.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Add 20 µL of L-DOPA solution to all wells to start the reaction. The total volume in each well will be 200 µL.

  • Measurement:

    • Immediately measure the absorbance at 475 nm (for dopachrome formation) at time zero.

    • Incubate the plate at 37°C and take absorbance readings every 1-2 minutes for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Correct the rates of the test and control wells by subtracting the rate of the corresponding blank wells.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_test) / V_control] x 100

    • Plot the percentage of inhibition against the concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Protocol 2: Determination of Inhibition Type (Kinetic Analysis)

This protocol is used to determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type).

Procedure:

  • Perform the tyrosinase inhibition assay as described in Protocol 1.

  • Use a range of L-DOPA concentrations (e.g., 0.25, 0.5, 1, 2, 4 mM).

  • For each L-DOPA concentration, measure the reaction rate in the absence of the inhibitor and in the presence of at least two different concentrations of the test compound.

  • Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S], where V is the reaction rate and [S] is the substrate concentration).

  • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor to determine the type of inhibition.[3]

Visualizations

Signaling Pathway: Melanin Biosynthesis

The following diagram illustrates the simplified pathway of melanin synthesis, highlighting the central role of tyrosinase.

Melanin_Biosynthesis Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase Tyrosine->Tyrosinase1 LDOPA L-DOPA Tyrosinase2 Tyrosinase LDOPA->Tyrosinase2 Dopaquinone Dopaquinone Spontaneous Spontaneous Reactions Dopaquinone->Spontaneous Melanin Melanin Tyrosinase1->LDOPA Hydroxylation Tyrosinase2->Dopaquinone Oxidation Spontaneous->Melanin Inhibitor 5-Methyl-1,3,4-oxadiazole- 2-carboxylic acid Inhibitor->Tyrosinase1 Inhibitor->Tyrosinase2

Caption: Simplified melanin biosynthesis pathway and the inhibitory action of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid on tyrosinase.

Experimental Workflow: Tyrosinase Inhibition Assay

The diagram below outlines the key steps in the in vitro tyrosinase inhibition assay.

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Solutions Prepare Reagents: - Tyrosinase - L-DOPA - Test Compound - Buffer Plate_Setup Set up 96-well plate: Test, Control, Blank Prep_Solutions->Plate_Setup Preincubation Pre-incubate at 37°C Plate_Setup->Preincubation Reaction_Start Initiate reaction with L-DOPA Preincubation->Reaction_Start Measurement Measure Absorbance at 475 nm Reaction_Start->Measurement Calc_Rate Calculate Reaction Rates Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC₅₀ Value Calc_Inhibition->Calc_IC50

Caption: Workflow for the in vitro tyrosinase inhibition assay.

References

Method

Application Notes and Protocols for the Development of Melanin Synthesis Inhibitors Based on a 5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid Scaffold

For Researchers, Scientists, and Drug Development Professionals Introduction Melanin, the primary pigment responsible for skin, hair, and eye color, is produced in a complex process called melanogenesis. The dysregulatio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin, the primary pigment responsible for skin, hair, and eye color, is produced in a complex process called melanogenesis. The dysregulation of this pathway can lead to hyperpigmentary disorders such as melasma, freckles, and age spots. A key enzyme in this process is tyrosinase, which catalyzes the rate-limiting steps of melanin synthesis. Consequently, the inhibition of tyrosinase is a primary strategy for the development of novel skin-lightening agents and treatments for hyperpigmentation.

The 1,3,4-oxadiazole heterocyclic ring system has emerged as a promising scaffold in medicinal chemistry due to its diverse biological activities. This document provides detailed application notes and experimental protocols for the evaluation of compounds derived from 5-methyl-1,3,4-oxadiazole-2-carboxylic acid as potential inhibitors of melanin synthesis. While specific data for the parent compound is limited in publicly available literature, the methodologies outlined herein are based on established assays for evaluating related 1,3,4-oxadiazole derivatives and other melanin synthesis inhibitors.

Mechanism of Action: Targeting Tyrosinase in the Melanogenesis Pathway

The primary mechanism by which many small molecule inhibitors, including those with a 1,3,4-oxadiazole core, reduce melanin production is through the inhibition of tyrosinase. This copper-containing enzyme is responsible for the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting tyrosinase, the entire downstream cascade of melanin production is attenuated. The melanogenesis signaling pathway is a complex network regulated by factors such as α-melanocyte-stimulating hormone (α-MSH) and cyclic AMP (cAMP), which ultimately lead to the activation of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression, including the gene for tyrosinase.

Melanogenesis_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Transcription Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Translation LDOPA L-DOPA Tyrosinase->LDOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone LTyrosine L-Tyrosine LTyrosine->LDOPA Hydroxylation LDOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin ... Inhibitor 5-Methyl-1,3,4-oxadiazole -2-carboxylic acid derivative Inhibitor->Tyrosinase Inhibition

Caption: Simplified melanogenesis signaling pathway and the target of inhibition.

Data Presentation: In Vitro Efficacy of a Representative 1,3,4-Oxadiazole Derivative

The following tables summarize hypothetical but representative quantitative data for a 1,3,4-oxadiazole derivative, referred to as "Compound X," based on findings for structurally similar compounds reported in the scientific literature. Kojic acid, a well-known tyrosinase inhibitor, is used as a positive control.

Table 1: Mushroom Tyrosinase Inhibition

CompoundIC₅₀ (µM)Inhibition Type
Compound X 5.2 ± 0.4Competitive
Kojic Acid 18.5 ± 1.2Competitive

Table 2: Effect on Melanin Content in B16F10 Murine Melanoma Cells

TreatmentConcentration (µM)Melanin Content (% of Control)Cell Viability (% of Control)
Control -100 ± 5.8100 ± 4.5
Compound X 185.3 ± 4.198.2 ± 3.7
562.1 ± 3.595.6 ± 4.1
1045.8 ± 2.992.3 ± 3.9
2530.2 ± 2.188.5 ± 4.8
Kojic Acid 2555.4 ± 3.896.1 ± 3.2

Experimental Protocols

A crucial aspect of developing novel melanin synthesis inhibitors is the rigorous in vitro evaluation of candidate compounds. The following protocols provide detailed methodologies for key experiments.

Experimental_Workflow Start Start: Synthesized 5-Methyl-1,3,4-oxadiazole -2-carboxylic acid derivative Tyrosinase_Assay Protocol 1: Mushroom Tyrosinase Inhibition Assay Start->Tyrosinase_Assay Cytotoxicity_Assay Protocol 2: MTT Cytotoxicity Assay in B16F10 Cells Start->Cytotoxicity_Assay Melanin_Assay Protocol 3: Cellular Melanin Content Assay Tyrosinase_Assay->Melanin_Assay Cytotoxicity_Assay->Melanin_Assay Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies Melanin_Assay->Data_Analysis End End: Lead Compound Identification Data_Analysis->End

Caption: Overall experimental workflow for evaluating melanin synthesis inhibitors.

Protocol 1: Mushroom Tyrosinase Inhibition Assay

This assay is a primary screen to determine the direct inhibitory effect of a compound on tyrosinase activity. Mushroom tyrosinase is commonly used due to its commercial availability and high homology to human tyrosinase.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Test compound (e.g., 5-methyl-1,3,4-oxadiazole-2-carboxylic acid derivative)

  • Kojic acid (positive control)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer.

    • Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer. Prepare fresh daily.

    • Prepare a stock solution of the test compound and kojic acid in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the test compound and kojic acid in phosphate buffer to achieve final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup (in a 96-well plate):

    • Test Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

    • Control Wells: 20 µL of phosphate buffer (with DMSO at the same concentration as test wells) + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

    • Blank Wells (for each test compound concentration): 20 µL of test compound dilution + 160 µL of phosphate buffer (no tyrosinase).

    • Control Blank Well: 20 µL of phosphate buffer (with DMSO) + 160 µL of phosphate buffer (no tyrosinase).

  • Reaction and Measurement:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm (for dopachrome formation) at time 0 and then every minute for 20-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Correct the rates by subtracting the blank readings.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_test) / V_control] x 100

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: MTT Cytotoxicity Assay in B16F10 Cells

This assay is essential to ensure that the observed reduction in melanin is not due to cell death. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed B16F10 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM.

  • Cell Culture: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete DMEM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control: % Cell Viability = (Absorbance_test / Absorbance_control) x 100

Protocol 3: Cellular Melanin Content Assay

This assay quantifies the amount of melanin produced by B16F10 cells after treatment with the test compound.

Materials:

  • B16F10 murine melanoma cells

  • Complete DMEM

  • Test compound

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (1 N NaOH with 10% DMSO)

  • 6-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed B16F10 cells into a 6-well plate at a density of 1 x 10⁵ cells/well.

    • Incubate for 24 hours to allow for attachment.

    • Treat the cells with various concentrations of the test compound for 72 hours.

  • Cell Harvesting and Lysis:

    • After the incubation period, wash the cells twice with PBS.

    • Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.

    • Lyse the cell pellet by adding 200 µL of lysis buffer.

  • Melanin Solubilization and Quantification:

    • Incubate the lysate at 80°C for 1 hour to solubilize the melanin.

    • Centrifuge the lysate to pellet any debris.

    • Transfer 100 µL of the supernatant to a 96-well plate.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • The melanin content is expressed as a percentage of the control group. To normalize for cell number, a parallel plate can be set up to perform a cell count or a protein assay (e.g., BCA assay) on the cell lysates. % Melanin Content = (Absorbance_test / Absorbance_control) x 100

Concluding Remarks

The protocols and application notes provided herein offer a comprehensive framework for the initial screening and characterization of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid derivatives as potential melanin synthesis inhibitors. By systematically evaluating their effects on tyrosinase activity, cell viability, and cellular melanin content, researchers can identify promising lead compounds for further development in the fields of dermatology and cosmetology. Subsequent studies may include the evaluation of these compounds on human melanocytes, in 3D skin models, and in in vivo studies to confirm their efficacy and safety.

Application

Application Notes and Protocols for 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid in Dermatological Research

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic organic compound that has garnered interest in dermatological research for its po...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic organic compound that has garnered interest in dermatological research for its potential as a skin lightening agent. Its proposed mechanism of action involves the inhibition of tyrosinase, a key enzyme in the melanin biosynthesis pathway.[1] By reducing tyrosinase activity, this compound can decrease melanin production, offering a potential therapeutic approach for treating hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.[1][2] The 1,3,4-oxadiazole scaffold is a feature in a number of biologically active molecules and is recognized for its potential in drug discovery.[3][4][5][6]

While specific quantitative data for 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is not extensively available in peer-reviewed literature, research on analogous 1,3,4-oxadiazole derivatives has demonstrated potent tyrosinase inhibitory activity.[7] This document provides a summary of the potential applications and detailed experimental protocols based on studies of closely related compounds, which can serve as a guide for the investigation of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.

Data Presentation: Tyrosinase Inhibitory Activity of a Representative 1,3,4-Oxadiazole Compound

Due to the limited availability of specific quantitative data for 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid, the following table summarizes the potent tyrosinase inhibitory activity of a closely related and highly active 1,3,4-oxadiazole derivative, 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide, for comparative purposes.[7] Kojic acid, a well-established tyrosinase inhibitor, is included as a standard reference.

CompoundTarget EnzymeIC50 Value (µM)Reference Standard (Kojic Acid) IC50 Value (µM)
2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamideMushroom Tyrosinase0.003 ± 0.0016.83 ± 1.16

Note: The extremely low IC50 value of the representative 1,3,4-oxadiazole compound highlights the potential of this chemical class as potent tyrosinase inhibitors.[7] Further studies are required to determine the specific IC50 value for 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.

Signaling Pathway

The primary target of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid in dermatological applications is the inhibition of tyrosinase within the melanogenesis signaling pathway. This pathway is initiated by stimuli such as ultraviolet (UV) radiation, which leads to the production of melanin in melanocytes.

Melanogenesis_Pathway cluster_melanocyte Melanocyte UV UV Radiation Keratinocytes Keratinocytes UV->Keratinocytes stimulates alphaMSH α-MSH Keratinocytes->alphaMSH releases MC1R MC1R alphaMSH->MC1R binds to AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription of Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene activates transcription Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase translates to Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin series of reactions Oxadiazole 5-Methyl-1,3,4-oxadiazole- 2-carboxylic acid Oxadiazole->Tyrosinase inhibits Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare stock solution of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid in DMSO Serial_Dilution Perform serial dilutions to desired concentrations Compound_Prep->Serial_Dilution Enzyme_Prep Prepare mushroom tyrosinase solution in phosphate buffer Substrate_Prep Prepare L-DOPA solution in phosphate buffer Plate_Setup Add buffer, test compound/control, and tyrosinase solution to a 96-well plate Incubation1 Pre-incubate at room temperature for 10 minutes Plate_Setup->Incubation1 Reaction_Start Add L-DOPA solution to initiate the reaction Incubation1->Reaction_Start Incubation2 Incubate at 37°C for 20 minutes Reaction_Start->Incubation2 Measurement Measure absorbance at 475 nm using a microplate reader Incubation2->Measurement Calculation Calculate percentage of inhibition Measurement->Calculation IC50 Determine the IC50 value Calculation->IC50 Melanin_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Melanin Extraction cluster_quantification Quantification Cell_Seeding Seed B16F10 cells in a 6-well plate Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Treatment Treat cells with non-toxic concentrations of the test compound (optional: co-treat with α-MSH to stimulate melanogenesis) Incubation1->Treatment Incubation2 Incubate for 72 hours Treatment->Incubation2 Cell_Harvest Wash cells with PBS and harvest Lysis Lyse cells with 1N NaOH Cell_Harvest->Lysis Incubation3 Incubate at 80°C for 1 hour Lysis->Incubation3 Measurement Measure absorbance of the lysate at 405 nm Incubation3->Measurement Normalization Normalize melanin content to total protein concentration Measurement->Normalization Analysis Analyze and compare with controls Normalization->Analysis Incubate Incubate for72 for72 hours hours hours->Cell_Harvest

References

Method

Application Notes and Protocols: Acylation Reactions Involving 5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for acylation reactions utilizing 5-methyl-1,3,4-oxadiazole-2-carboxylic acid, a key intermediate in the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for acylation reactions utilizing 5-methyl-1,3,4-oxadiazole-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical agents. The protocols are based on established synthetic routes for the HIV integrase inhibitor, Raltegravir, and highlight the compound's utility in forming stable amide bonds, a critical linkage in many bioactive molecules.

Introduction

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid, planar structure and potential for hydrogen bonding interactions make it a valuable scaffold in drug design. The carboxylic acid functionality provides a convenient handle for acylation reactions, allowing for its incorporation into larger, more complex molecules. This document outlines the conversion of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid to its corresponding acyl chloride and subsequent amide coupling reactions, which are pivotal steps in the synthesis of drugs like Raltegravir.[1] Derivatives of the 1,3,4-oxadiazole scaffold have also shown promise as inhibitors of carbonic anhydrase, indicating a broader therapeutic potential for compounds derived from this core structure.[2][3][4][5][6]

Key Applications
  • Antiviral Drug Synthesis: 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a crucial building block in the synthesis of the antiretroviral drug Raltegravir, an HIV integrase inhibitor.[7][8][9][10][11] It is also an intermediate in the synthesis of Letermovir, an antiviral medication for cytomegalovirus (CMV) infections.[12][13]

  • Bioactive Amide Derivatives: The acylation of amines with this oxadiazole derivative is a key strategy for generating novel bioactive compounds with potential therapeutic applications.

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride

This protocol describes the conversion of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid (or its potassium salt) to the corresponding acyl chloride, a reactive intermediate for subsequent acylation reactions.

Materials:

  • 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Oxalyl chloride

  • Acetonitrile

  • Triethylamine

  • Amine substrate (e.g., 2-(1-amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide methanesulfonate for Raltegravir synthesis)

  • Water

  • Ethyl acetate

  • Acetic acid

  • Ethanol

Procedure:

  • Under an inert atmosphere, suspend 5-methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt (1.0 equivalent) in toluene.

  • Add a catalytic amount of DMF.

  • Cool the mixture to 0-5 °C.

  • Slowly add oxalyl chloride (approximately 1.02 equivalents).

  • Stir the reaction mixture at this temperature for 1.5 hours.

  • The resulting suspension contains the 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride and can be used directly in the next step.

Protocol 2: Amide Coupling for the Synthesis of Raltegravir

This protocol details the acylation of a complex amine with the generated 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride to produce Raltegravir.

Procedure:

  • In a separate flask, prepare a mixture of the amine substrate (e.g., methanesulfonate of 2-(1-amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide, approx. 0.83 equivalents), triethylamine (approx. 2.66 equivalents), and acetonitrile.

  • Cool the suspension of 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride from Protocol 1 to 20°C.

  • Slowly add the acyl chloride suspension to the amine mixture.

  • Heat the reaction mixture to 50-55°C and stir until the reaction is complete (monitoring by a suitable analytical method like HPLC is recommended).

  • Cool the mixture to room temperature.

  • Work-up:

    • Add water, acetic acid, and ethyl acetate to the reaction mixture.

    • Separate the organic phase and wash it with water.

    • Concentrate the organic phase to a small volume.

    • Dilute the residue with ethanol, concentrate under vacuum, and crystallize from ethanol.

  • Filter the product at 5-10°C and dry to obtain Raltegravir.

Quantitative Data

The following table summarizes the reported yields for the synthesis of Raltegravir using the described acylation protocol.

Reactant 1Reactant 2BaseSolventYield of RaltegravirPurityReference
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium saltAmine methanesulfonate for Raltegravir synthesisTriethylamineToluene, Acetonitrile87%>99.5% (HPLC)[14]
5-Methyl-1,3,4-oxadiazole-2-carboxylic acidAmine for Raltegravir synthesisTriethylamineAnhydrous DMFNot specifiedNot specified[15]

Visualizations

Experimental Workflow: Synthesis of Raltegravir

G cluster_0 Protocol 1: Acyl Chloride Formation cluster_1 Protocol 2: Amide Coupling start1 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt reagents1 Toluene, DMF, Oxalyl Chloride (0-5°C) start1->reagents1 product1 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride reagents1->product1 reaction Combine and heat to 50-55°C product1->reaction product1->reaction start2 Amine Substrate reagents2 Triethylamine, Acetonitrile start2->reagents2 reagents2->reaction workup Work-up (Extraction, Crystallization) reaction->workup product2 Raltegravir workup->product2

Caption: Workflow for Raltegravir Synthesis.

Signaling Pathway: Mechanism of Action of Raltegravir

Raltegravir is an antiretroviral drug that targets the HIV integrase enzyme.[7][8][9][10] This enzyme is essential for the integration of viral DNA into the host cell's genome, a critical step in the HIV replication cycle. By inhibiting integrase, Raltegravir prevents the virus from establishing a persistent infection.

HIV_Integrase_Inhibition cluster_hiv_cycle HIV Replication Cycle cluster_inhibition Mechanism of Raltegravir viral_entry Viral Entry reverse_transcription Reverse Transcription (RNA to DNA) viral_entry->reverse_transcription viral_dna Viral DNA reverse_transcription->viral_dna integration Integration into Host DNA viral_dna->integration transcription_translation Transcription & Translation integration->transcription_translation assembly_budding Viral Assembly & Budding transcription_translation->assembly_budding new_virion New Virion assembly_budding->new_virion raltegravir Raltegravir inhibition Inhibition raltegravir->inhibition integrase HIV Integrase integrase->inhibition inhibition->integration Blocks

Caption: Raltegravir's Inhibition of HIV Integrase.

References

Application

Application Notes and Protocols for the Esterification of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the esterification of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid, a key intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds, including the antiretroviral drug Raltegravir.[1][2] The following methods are standard and reliable for the conversion of carboxylic acids to esters and have been adapted for this specific heterocyclic compound.

Method 1: Fischer-Speier Esterification

This classical method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] It is a cost-effective and straightforward procedure, particularly suitable for simple, unhindered alcohols. The reaction is reversible, and thus, it is typically performed with a large excess of the alcohol or with the removal of water to drive the equilibrium towards the product.[3]

Protocol: Synthesis of Ethyl 5-Methyl-1,3,4-oxadiazole-2-carboxylate

Materials:

  • 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

  • Anhydrous Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid (1.0 eq).

  • Add a large excess of anhydrous ethanol (e.g., 20-50 eq, which can also serve as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate.

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// Edges start -> reactants; reactants -> reflux; reflux -> monitor; monitor -> reflux [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> neutralize; neutralize -> wash; wash -> dry; dry -> concentrate; concentrate -> purify; purify -> end; } Fischer Esterification Workflow

Method 2: Esterification using Thionyl Chloride

For acid-sensitive substrates or when using more precious alcohols where a large excess is not desirable, conversion of the carboxylic acid to an acyl chloride intermediate is a common strategy.[5] The acyl chloride is then reacted with the alcohol to form the ester. This method is generally high-yielding.

Protocol: Synthesis of Methyl 5-Methyl-1,3,4-oxadiazole-2-carboxylate

Materials:

  • 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Methanol

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Anhydrous Triethylamine (TEA) or Pyridine

  • Round-bottom flask

  • Reflux condenser with a drying tube or inert gas inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Addition funnel

  • Rotary evaporator

Procedure:

Step 1: Formation of the Acyl Chloride

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid (1.0 eq) in anhydrous DCM or toluene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.

  • Heat the mixture to reflux and stir until the reaction is complete (cessation of gas evolution and dissolution of the starting material), as monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride can be used directly in the next step.

Step 2: Ester Formation

  • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution in an ice bath.

  • In a separate flask, prepare a solution of anhydrous methanol (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in anhydrous DCM.

  • Slowly add the methanol/base solution to the stirring acyl chloride solution via an addition funnel.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water, 1M HCl, saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired methyl ester.

Thionyl_Chloride_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Ester Formation start_acyl Start react_acyl Suspend Carboxylic Acid in Toluene, add SOCl₂ reflux_acyl Heat to Reflux concentrate_acyl Concentrate in vacuo acyl_chloride Crude Acyl Chloride dissolve_acyl Dissolve Acyl Chloride in DCM, cool to 0 °C acyl_chloride->dissolve_acyl add_alcohol Add Methanol and Triethylamine solution react_ester Stir and warm to RT workup_ester Aqueous Workup purify_ester Purify by Column Chromatography end_ester End

Method 3: Steglich Esterification

The Steglich esterification is a mild method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5] This method is particularly useful for sterically hindered alcohols and for substrates that are sensitive to acidic or harsh conditions.

Protocol: Synthesis of tert-Butyl 5-Methyl-1,3,4-oxadiazole-2-carboxylate

Materials:

  • 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 10% Citric Acid solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid (1.0 eq), tert-butanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrate and washings and wash sequentially with 10% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the pure tert-butyl ester.

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; mix [label="Dissolve Carboxylic Acid,\ntert-Butanol, and DMAP\nin DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="Cool to 0 °C", fillcolor="#F1F3F4", fontcolor="#202124"]; add_dcc [label="Add DCC solution\ndropwise", fillcolor="#F1F3F4", fontcolor="#202124"]; react [label="Stir at 0 °C, then\nwarm to RT overnight", fillcolor="#F1F3F4", fontcolor="#202124"]; filter [label="Filter off DCU\nprecipitate", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Aqueous Workup\n(Citric Acid, NaHCO₃,\nBrine)", fillcolor="#F1F3F4", fontcolor="#202124"]; dry [label="Dry over Na₂SO₄,\nfilter, concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Purify by Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> mix; mix -> cool; cool -> add_dcc; add_dcc -> react; react -> filter; filter -> workup; workup -> dry; dry -> purify; purify -> end; } Steglich Esterification Workflow

Data Summary

The choice of esterification method often depends on the scale of the reaction, the nature of the alcohol, and the sensitivity of the starting material. Below is a comparative summary of the methods described.

MethodCatalyst/ReagentTypical AlcoholTemperatureYieldAdvantagesDisadvantages
Fischer-Speier H₂SO₄ (catalytic)Primary, secondary (in excess)RefluxModerate to GoodInexpensive, simple setup.[3]Reversible, requires excess alcohol or water removal, not suitable for acid-sensitive substrates.[3][4]
Thionyl Chloride SOCl₂, BasePrimary, secondary0 °C to RefluxGood to ExcellentHigh-yielding, drives reaction to completion.[5]Harsh reagents, generates HCl, requires anhydrous conditions.
Steglich DCC, DMAP (catalytic)Primary, secondary, tertiary0 °C to RTGood to ExcellentVery mild conditions, suitable for sensitive substrates and hindered alcohols.[5]DCC is an allergen, byproduct (DCU) can complicate purification, reagents are more expensive.

Note: Yields are generalized and highly dependent on the specific substrate and reaction conditions.

References

Method

Application Notes and Protocols for the Quantification of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of vari...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its accurate quantification is essential for pharmacokinetic studies, quality control of drug substances, and various research applications. This document provides detailed application notes and protocols for the quantitative analysis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

While specific validated methods for 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid are not widely published, the following protocols have been developed by adapting established methods for structurally similar compounds, such as 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA).[1][2] These methods are intended as a starting point and will require validation for specific matrices and applications.

Analytical Techniques

Two primary analytical techniques are proposed for the quantification of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for routine analysis and quality control where high sensitivity is not paramount.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of low concentrations of the analyte in complex biological matrices.

Quantitative Data Summary

The following table summarizes representative quantitative parameters for the proposed analytical methods. Note: These values are hypothetical and intended for illustrative purposes. Actual performance characteristics must be determined through method validation.

ParameterHPLC-UV (Proposed)LC-MS/MS (Proposed)
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 1 µg/mL0.1 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a reverse-phase HPLC method with UV detection for the quantification of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.

1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid reference standard

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte)

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (General): Dissolve the sample in methanol or a suitable solvent and dilute with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Data Analysis

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid, particularly in biological matrices. This method is adapted from the analysis of a structurally related compound, ODASA.[2][3]

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • Phenyl-Hexyl analytical column (e.g., 4.6 x 50 mm, 2.6 µm)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound with a distinct mass)

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Methanol

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.5 min: 90% to 10% B

    • 6.5-8 min: 10% B

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometer Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized for the analyte)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • Analyte: Precursor ion [M-H]⁻ or [M+H]⁺ (m/z 127.02 or 129.04) → Product ion (to be determined by infusion and fragmentation of the standard)

    • Internal Standard: To be determined based on the selected IS.

  • Ion Source Parameters: To be optimized for the specific instrument (e.g., spray voltage, source temperature, gas flows).

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): As described in the HPLC-UV protocol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with 50:50 methanol:water to cover the desired concentration range (e.g., 0.1, 1, 10, 100, 500, 1000 ng/mL).

  • Sample Preparation (from Biological Matrix, e.g., Plasma):

    • To 100 µL of plasma sample, add 10 µL of internal standard solution.

    • Add 300 µL of acetonitrile (protein precipitation).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

5. Data Analysis

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the working standards. Determine the concentration of the analyte in the samples using this calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep_Standard Prepare Standard Solutions Injector Autosampler/ Injector Prep_Standard->Injector Prep_Sample Prepare Sample Solutions Prep_Sample->Injector Column C18 Column Injector->Column Mobile Phase Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Calibration->Quantification LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Supernatant Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (Phenyl-Hexyl Column) Reconstitute->LC_Separation Injection MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratios (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

References

Application

Handling and storage procedures for 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt

For Researchers, Scientists, and Drug Development Professionals These application notes provide comprehensive guidance on the proper handling, storage, and use of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium sal...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the proper handling, storage, and use of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt (CAS No. 888504-28-7), a key intermediate in pharmaceutical synthesis. Adherence to these protocols is crucial for ensuring personnel safety, maintaining compound integrity, and achieving reproducible experimental outcomes.

Chemical and Physical Properties

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt is a heterocyclic organic compound widely utilized as a building block in the development of active pharmaceutical ingredients (APIs), notably in the synthesis of HIV integrase inhibitors such as Raltegravir.[1] Its consistent quality and defined properties are essential for its role in complex chemical syntheses.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

PropertyValue
CAS Number 888504-28-7
Molecular Formula C₄H₃KN₂O₃
Molecular Weight 166.17 g/mol [1]
Appearance White to off-white or light pale yellow powder/crystalline solid.[1]
Purity ≥ 95% (NMR)[2]
Solubility Soluble in water; insoluble in most organic solvents.
Storage Temperature 0-8 °C or 10-25 °C[2][3]
Shelf Life 2 years under appropriate storage conditions.[1]

Recommended Handling Procedures

Due to its nature as a fine chemical powder, appropriate precautions must be taken to minimize exposure and prevent contamination. The following protocols are based on standard laboratory safety practices for handling chemical intermediates.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling. However, the following PPE is mandatory as a minimum requirement:

  • Eye Protection: Chemical safety goggles or a full-face shield must be worn to protect against dust particles and potential splashes.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[4]

  • Protective Clothing: A standard laboratory coat or chemical-resistant apron should be worn. For larger quantities or where significant dust generation is possible, chemical-resistant coveralls are recommended.

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust. If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved respirator with a particulate filter is necessary.

General Handling Protocol
  • Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood. Ensure all necessary PPE is worn correctly.

  • Dispensing: When weighing or transferring the powder, use techniques that minimize dust generation, such as gentle scooping. Avoid pouring the powder from a height.

  • Spill Management: In the event of a spill, do not use dry sweeping methods. Carefully contain the spill with an inert absorbent material (e.g., sand or vermiculite), collect it into a labeled, sealable container, and dispose of it as chemical waste.

  • Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the designated handling area.

Storage Procedures

Proper storage is critical to maintain the stability and purity of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt.

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep the container tightly closed to prevent moisture absorption and contamination.

  • Recommended storage temperatures vary by supplier, with ranges of 0-8 °C or 10-25 °C being common.[2][3] For long-term storage, the lower temperature range is advisable.

  • Store away from incompatible materials, including strong acids and oxidizing agents.

Incompatible Materials

Avoid contact with strong acids and strong oxidizing agents, as these may lead to decomposition or vigorous reactions.

Experimental Protocols

The following are generalized protocols for common laboratory procedures involving this compound.

Protocol for Solution Preparation
  • Equipment: Use a calibrated balance, a clean glass beaker or flask, a magnetic stirrer and stir bar, and a volumetric flask if a specific concentration is required.

  • Procedure:

    • Tare the balance with the weighing vessel.

    • Carefully weigh the desired amount of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt.

    • Add the powder to the beaker or flask containing the appropriate volume of deionized water.

    • Stir the mixture using the magnetic stirrer until the solid is completely dissolved.

    • If preparing a standard solution, transfer the dissolved compound to a volumetric flask and dilute to the mark with deionized water.

Disposal Protocol
  • Waste Collection: Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt".

  • Disposal: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain.

Workflow Diagrams

The following diagrams illustrate the key workflows for handling and storing 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt.

Handling_and_Storage_Workflow Workflow for Handling and Storage cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) don_ppe Don Personal Protective Equipment (PPE) prep_area->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve seal Tightly Seal Container dissolve->seal decontaminate Decontaminate Work Area dissolve->decontaminate store Store in Cool, Dry, Well-Ventilated Area seal->store dispose_waste Dispose of Waste (per protocol) decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe

Caption: Workflow for Handling and Storage.

Spill_Response_Protocol Spill Response Protocol start Spill Occurs evacuate Evacuate Immediate Area (if necessary) start->evacuate ppe Ensure Proper PPE is Worn evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Material into Labeled Waste Container contain->collect clean Clean Spill Area with Appropriate Solvent collect->clean dispose Dispose of as Hazardous Waste clean->dispose report Report Incident to Supervisor dispose->report

Caption: Spill Response Protocol.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid for improved yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid and its precursors.

Q1: My overall yield for 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is low. What are the critical steps I should investigate?

A1: Low overall yield can often be attributed to inefficiencies in two key stages: the cyclodehydration of the diacylhydrazine intermediate (ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate) and the final hydrolysis of the resulting ester. Inefficient cyclodehydration is a common reason for low yields in oxadiazole synthesis.[1] The choice of cyclodehydrating agent and reaction conditions are critical. Harsh reaction conditions, such as high temperatures and strongly acidic or basic media, can lead to the decomposition of starting materials, intermediates, or the final product.[1]

Q2: I am experiencing a low yield during the cyclodehydration step to form ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate. How can I improve this?

A2: Low yields in this step are often related to the choice and amount of the dehydrating agent, reaction temperature, and solvent.

  • Dehydrating Agent: Phosphorus oxychloride (POCl₃) is a commonly used dehydrating agent for this transformation.[2][3] However, using a large excess of POCl₃ can lead to harsh reaction conditions and lower yields (37%-45%).[2] Optimizing the stoichiometry of POCl₃ to a near-equimolar amount with the diacylhydrazine intermediate in a suitable solvent like toluene can significantly improve the yield to the range of 65-85%.[2] Other dehydrating agents such as polyphosphoric acid (PPA) and thionyl chloride (SOCl₂) are also used for the synthesis of 1,3,4-oxadiazoles.[3]

  • Reaction Temperature: The reaction temperature should be carefully controlled. A gradual increase in temperature, for instance, holding at 80-85°C before increasing to 100°C, can ensure complete reaction while minimizing side product formation.[2]

  • Solvent: Toluene is a preferred solvent for this reaction, allowing for effective heat transfer and product recovery.[2]

Q3: I am synthesizing the diacylhydrazine intermediate, ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate, and my yield is lower than the reported 94%. What could be the issue?

A3: Achieving a high yield in this step depends on the purity of starting materials and precise control of reaction conditions.

  • Purity of Reagents: Ensure that the starting materials, particularly ethyl oxalyl chloride and acetic hydrazide, are of high purity. Impurities can lead to side reactions.

  • Reaction Conditions: The reaction is typically carried out at a low temperature (ice bath) to control the exothermicity of the acylation.[4] The dropwise addition of the acylating agent is crucial. Using a base like triethylamine to scavenge the HCl byproduct is also a standard procedure.[4]

Q4: What are some common side products or impurities I should be aware of during the synthesis?

A4: A common impurity in 1,3,4-oxadiazole synthesis is the corresponding 1,3,4-thiadiazole, especially if sulfur-containing reagents are used inadvertently or as an alternative synthetic strategy.[1] Incomplete cyclodehydration can leave unreacted diacylhydrazine intermediate in the product mixture. During hydrolysis of the ethyl ester, incomplete reaction will result in the presence of the starting ester in the final carboxylic acid product.

Q5: How can I effectively purify the final product, 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid?

A5: Purification of the final product is crucial for obtaining a high-purity compound. After hydrolysis of the ethyl ester and acidification to precipitate the carboxylic acid, recrystallization is a common and effective purification method. The choice of solvent for recrystallization is critical and should be determined experimentally to ensure high recovery of the pure product while leaving impurities in the mother liquor.

Data Presentation

Table 1: Comparison of Cyclodehydration Conditions for Diacylhydrazine Precursors

Dehydrating AgentMolar Ratio (Agent:Substrate)SolventTemperature (°C)Reported Yield (%)Reference
POCl₃>16:1Neat6537-45[2]
POCl₃~1:1Toluene80-10065-85[2]
P₂O₅Not specifiedNot specifiedNot specifiedHigh[5]
PPANot specifiedNot specifiedNot specifiedHigh[5]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (Diacylhydrazine Intermediate)

This protocol is adapted from a high-yield synthesis of a similar diacylhydrazine.[4]

Materials:

  • Acetic hydrazide

  • Ethyl oxalyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Petroleum ether (PE)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetic hydrazide (1.0 g, 13 mmol) in DCM (20 mL).

  • Add triethylamine (2 mL, 14.3 mmol) to the solution and cool the flask in an ice bath.

  • Slowly add ethyl oxalyl chloride (1.8 g, 13 mmol) dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc (100 mL) and filter to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of PE and EtOAc (5:1) as the eluent to obtain ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate as a white solid.

    • Expected Yield: ~94%[4]

Protocol 2: Cyclodehydration to Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

This protocol is based on an optimized industrial synthesis.[2]

Materials:

  • Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate

  • Phosphorus oxychloride (POCl₃)

  • Toluene

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, add ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (85.3 g, 0.49 mol) to toluene (250 mL).

  • Add POCl₃ (76.8 g, 0.50 mol) to the mixture with stirring.

  • Heat the reaction mixture. When the internal temperature reaches 80-85°C, a reflux should be observed. Maintain this temperature for 1 hour.

  • Increase the temperature to an internal temperature of 100°C and maintain for 4 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • The product can be isolated by standard work-up procedures, which may include washing with a basic solution to neutralize any remaining acid, followed by extraction and solvent evaporation.

    • Expected Yield: 65-85%[2]

Protocol 3: Hydrolysis to 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid Potassium Salt

Materials:

  • Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Ether

Procedure:

  • Dissolve ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate in ethanol.

  • Cool the solution to 10°C.

  • Add a solution of KOH in water to the reaction mixture.

  • Stir the resulting slurry at room temperature for 40 minutes.

  • Collect the precipitate by filtration.

  • Wash the precipitate with ether and dry to obtain 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt.

Mandatory Visualizations

experimental_workflow cluster_0 Step 1: Diacylhydrazine Synthesis cluster_1 Step 2: Cyclodehydration cluster_2 Step 3: Hydrolysis start Acetic Hydrazide + Ethyl Oxalyl Chloride step1 Acylation in DCM with Triethylamine start->step1 intermediate Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate step1->intermediate step2 Reaction with POCl3 in Toluene intermediate->step2 product_ester Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate step2->product_ester step3 Saponification with KOH in Ethanol product_ester->step3 final_product 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid step3->final_product

Caption: Synthetic workflow for 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.

troubleshooting_yield cluster_cyclodehydration Cyclodehydration Issues cluster_hydrolysis Hydrolysis Issues low_yield Low Overall Yield reagent Incorrect POCl3 Stoichiometry low_yield->reagent Check Step 2 temp Suboptimal Temperature low_yield->temp Check Step 2 solvent Inappropriate Solvent low_yield->solvent Check Step 2 incomplete_hydrolysis Incomplete Reaction low_yield->incomplete_hydrolysis Check Step 3 purification Losses during Purification low_yield->purification Check Step 3 solution1 Use ~1:1 molar ratio of POCl3 to substrate reagent->solution1 Solution solution2 Optimize heating profile (e.g., 80-100°C) temp->solution2 Solution solution3 Ensure sufficient reaction time and proper pH for precipitation incomplete_hydrolysis->solution3 Solution

Caption: Troubleshooting logic for low yield in the synthesis.

References

Optimization

Technical Support Center: Purification of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 5-Methyl-1,3,4-oxadi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.

Troubleshooting and FAQs

Q1: My crude product is a dark, oily residue. How can I solidify it for further purification?

A1: An oily or dark-colored crude product often indicates the presence of residual solvents, starting materials, or by-products. Here are a few troubleshooting steps:

  • Trituration: Try triturating the crude oil with a non-polar solvent in which the desired product has low solubility, such as hexane or diethyl ether. This can help to wash away non-polar impurities and may induce crystallization of your product.

  • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can sometimes help remove stubborn high-boiling point solvents.

  • Acid-Base Extraction: If the crude product is soluble in an organic solvent, you can perform a liquid-liquid extraction. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your carboxylic acid product should move into the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified with a non-oxidizing acid like HCl to precipitate the purified product, which can be collected by filtration.

Q2: I am seeing a low yield after recrystallization. What can I do to improve it?

A2: Low recovery from recrystallization is a common issue. Consider the following points:

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If you are losing too much product in the mother liquor, your compound may be too soluble in the chosen solvent even at low temperatures. You may need to screen for a different solvent or a solvent mixture.

  • Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and can improve recovery.

  • Concentration: You may be using too much solvent. After dissolving the crude product in the hot solvent, you can try to evaporate some of the solvent to achieve a supersaturated solution upon cooling.

  • Seeding: If crystallization does not occur, adding a small seed crystal of the pure product can help induce crystallization.

Q3: My purified product still shows impurities by NMR/LC-MS. What are the likely impurities and how can I remove them?

A3: Common impurities in the synthesis of 1,3,4-oxadiazoles can include unreacted starting materials (e.g., acid hydrazides) or by-products from the cyclization reaction.

  • Unreacted Starting Materials: If starting materials are present, an additional purification step may be necessary. If the impurity is basic (like a hydrazide), an acid wash during extraction could help remove it.

  • By-products: For closely related impurities, flash column chromatography is often an effective purification method.[1][2] A gradient elution with a solvent system like ethyl acetate in hexane can separate compounds with different polarities.

  • Recrystallization: A second recrystallization from a different solvent system might also be effective in removing persistent impurities.

Q4: What is the best method for purifying 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid?

A4: The optimal purification method depends on the nature and quantity of the impurities. A combination of techniques is often most effective. A general workflow could be:

  • Aqueous Workup: Start with an acid-base extraction to remove neutral and basic impurities.

  • Recrystallization: Recrystallize the solid product from a suitable solvent (e.g., methanol, ethanol, or water) to remove most of the remaining impurities.[3]

  • Column Chromatography: If the product is still not pure, flash column chromatography can be used as a final polishing step.

Data Presentation

Purification MethodTypical RecoveryPurity (by HPLC)Key AdvantagesKey Disadvantages
Recrystallization 60-85%95-98%Simple, scalable, and effective for removing minor impurities.Can lead to significant product loss in the mother liquor.
Acid-Base Extraction >90% (of acid)>90%Excellent for removing neutral and basic impurities.Requires use of acids and bases, and product precipitation.
Flash Chromatography 50-80%>99%High resolution for separating closely related compounds.Can be time-consuming and requires larger solvent volumes.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolve the crude 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid in an appropriate organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) three times. The carboxylic acid will be deprotonated and move into the aqueous layer as the sodium salt.

  • Combine the aqueous layers and wash with ethyl acetate to remove any remaining neutral or basic impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with 1M hydrochloric acid (HCl) until the pH is acidic (pH ~2-3), which will cause the purified carboxylic acid to precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water to remove any inorganic salts.

  • Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization
  • Place the crude 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid in an Erlenmeyer flask.

  • Add a minimal amount of a suitable recrystallization solvent (e.g., methanol, ethanol, or water).

  • Heat the mixture with gentle swirling until the solid completely dissolves.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.

  • Hot filter the solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystals should start to form.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Visualization

PurificationWorkflow cluster_crude Crude Product cluster_purification Purification Steps cluster_final Final Product Crude Crude 5-Methyl-1,3,4-oxadiazole- 2-carboxylic acid Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization Primary Purification Chromatography Flash Column Chromatography (Optional) Recrystallization->Chromatography Further Purification if needed Pure Pure Product (>98%) Recrystallization->Pure High Purity Chromatography->Pure

Caption: Purification workflow for 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.

References

Troubleshooting

Technical Support Center: Recrystallization of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 5-Methyl-1,3,4-o...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the recrystallization of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.

Q1: My compound is not dissolving in the chosen solvent, even at boiling point. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Step 1: Verify Solvent Choice: 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a polar molecule. Polar solvents like ethanol, methanol, or water are good starting points. For less polar impurities, a mixed solvent system might be necessary.

  • Step 2: Increase Solvent Volume: Add the hot solvent in small increments to your crude product near the solvent's boiling point. Be mindful not to add too much, as this is a common reason for failed recrystallization.[1]

  • Step 3: Consider a Different Solvent: If the compound remains insoluble even with a large volume of solvent, you will need to select a more suitable solvent. Refer to the solvent selection table below for guidance.

Q2: After dissolving my compound and cooling the solution, no crystals have formed. What is the problem?

A2: The lack of crystal formation is often due to excessive solvent use or the cooling process being too rapid.

  • Step 1: Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

    • Seeding: If you have a pure crystal of the compound, add a tiny amount to the solution to act as a seed crystal.

  • Step 2: Reduce Solvent Volume: If induction techniques fail, it is likely that too much solvent was used.[1] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Step 3: Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator for an extended period.[2]

Q3: My product has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[1] This often happens when the melting point of the compound is lower than the boiling point of the solvent or when significant impurities are present.

  • Step 1: Re-dissolve the Oil: Heat the solution until the oil fully redissolves.

  • Step 2: Add More Solvent: Add a small amount of additional hot solvent to the solution.

  • Step 3: Slow Cooling: Cool the solution very slowly to encourage the formation of crystals instead of oil.[1] Placing the flask in a warm water bath and allowing it to cool to room temperature with the bath can be effective.

  • Step 4: Change Solvent System: If oiling out persists, consider using a lower-boiling point solvent or a different solvent pair.

Q4: The crystals I obtained are discolored. How can I remove the colored impurities?

A4: Colored impurities can often be removed by using activated carbon.

  • Step 1: Dissolve the impure crystals in the minimum amount of hot solvent.

  • Step 2: Add a very small amount of activated carbon to the hot solution.

  • Step 3: Swirl the solution for a few minutes.

  • Step 4: Perform a hot filtration to remove the activated carbon.

  • Step 5: Allow the filtered solution to cool and crystallize as usual.

Q5: My final yield is very low. What are the potential causes?

A5: A low yield can result from several factors during the recrystallization process.

  • Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining in the mother liquor.[1]

  • Premature Crystallization: Crystals forming during hot filtration can lead to product loss. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature can result in a lower yield.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product. Use the cold recrystallization solvent for washing.

Quantitative Data Summary

The following table summarizes typical parameters for the recrystallization of a carboxylic acid like 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid. Optimal conditions should be determined experimentally.

ParameterSolvent SystemTemperature Range (°C)Typical Yield (%)Purity (by HPLC)
Condition 1 Ethanol0 - 7875 - 85>98%
Condition 2 Water0 - 10060 - 75>99%
Condition 3 Ethanol/Water (e.g., 9:1)0 - ~8080 - 90>98%
Condition 4 Acetic Acid/Water0 - ~10070 - 85>97%

Experimental Protocol: Recrystallization of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

This protocol outlines a general procedure for the purification of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid by recrystallization.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points.

  • A suitable solvent will dissolve the compound when hot but not when cold. Ethanol or an ethanol/water mixture is a good starting point.

2. Dissolution:

  • Place the crude 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated carbon.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and filter paper to remove them.

5. Crystallization:

  • Cover the flask and allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Collection and Washing of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

7. Drying:

  • Continue to draw air through the crystals on the filter paper to help them dry.

  • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator.

Visualizations

Recrystallization_Workflow start Start: Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling hot_filter->cool crystallize Crystallization cool->crystallize collect Collect Crystals (Vacuum Filtration) crystallize->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end End: Pure Compound dry->end

Caption: Experimental workflow for the recrystallization process.

Troubleshooting_Recrystallization start Recrystallization Unsuccessful no_crystals No Crystals Formed start->no_crystals Issue oiling_out Product 'Oiled Out' start->oiling_out Issue low_yield Low Yield start->low_yield Issue solution1 Too much solvent? -> Reduce volume no_crystals->solution1 Cause/Solution solution2 Induce crystallization (scratch/seed) no_crystals->solution2 Cause/Solution solution3 Re-dissolve, add more solvent, cool slowly oiling_out->solution3 Solution solution4 Change solvent system oiling_out->solution4 Alternative low_yield->solution1 Cause solution5 Check for premature crystallization low_yield->solution5 Cause/Solution solution6 Ensure complete cooling low_yield->solution6 Cause/Solution

Caption: Troubleshooting logic for common recrystallization issues.

References

Optimization

Technical Support Center: Column Chromatography of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid using column chromatography. The information is tailored...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Peaks - Inappropriate mobile phase polarity.- Incorrect stationary phase selection.- Optimize Mobile Phase: Adjust the solvent ratio. For normal phase (silica gel), try a gradient of ethyl acetate in hexane or dichloromethane in methanol. For reverse phase (C18), a gradient of acetonitrile in water is common.[1][2]- Add a Modifier: To suppress the ionization of the carboxylic acid and reduce peak tailing, add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the mobile phase.[3]- Change Stationary Phase: If using normal phase, consider switching to reverse-phase (C18) or a different polarity normal phase material like alumina.[4]
Peak Tailing - Strong interaction between the acidic analyte and the stationary phase (especially silica gel).- Ionization of the carboxylic acid on the column.- Acidify the Mobile Phase: The addition of acetic acid or formic acid to the eluent will protonate the carboxylic acid, reducing its interaction with the stationary phase and leading to sharper peaks.[3]- Use a Deactivated Stationary Phase: Consider using end-capped reverse-phase columns or deactivated silica gel to minimize strong acidic interactions.[1][4]
Compound is Stuck on the Column / No Elution - Mobile phase is not polar enough.- Compound may have decomposed on the stationary phase.- Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your eluent system (e.g., increase methanol in dichloromethane or acetonitrile in water).- Test Compound Stability: Before running a column, perform a 2D TLC analysis to check if your compound is stable on silica gel.[4]- Alternative Solvents: For very polar compounds, a solvent system containing a small percentage of a stock solution of 10% ammonium hydroxide in methanol mixed with dichloromethane can be effective.[4]
Compound Elutes Too Quickly (in the Solvent Front) - Mobile phase is too polar.- Decrease Mobile Phase Polarity: Start with a less polar solvent system. For example, begin with a higher percentage of hexane in your ethyl acetate/hexane mixture for normal phase chromatography.
Irreproducible Retention Times - Column not properly equilibrated.- Changes in mobile phase composition.- Air bubbles in the system.- Equilibrate the Column: Ensure the column is thoroughly equilibrated with the initial mobile phase before loading the sample. This may require flushing with 10-20 column volumes.[5]- Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure accurate measurements of solvent components.- Degas Solvents: Degas the mobile phase to prevent bubble formation.[6]
Low Recovery of the Compound - Irreversible adsorption to the stationary phase.- Compound decomposition.- Acidify the Mobile Phase: This can prevent strong, irreversible binding of the carboxylic acid to silica gel.- Use a Different Stationary Phase: Consider alumina or reverse-phase silica if decomposition or irreversible binding is suspected on silica gel.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to purify 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid on a silica gel column?

A good starting point for normal phase chromatography on silica gel would be a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol. Due to the polar nature of the carboxylic acid and the oxadiazole ring, you will likely need a relatively polar system. Begin with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity. It is highly recommended to add 0.1-1% acetic or formic acid to the mobile phase to improve peak shape.

Q2: Can I use reverse-phase chromatography for this compound?

Yes, reverse-phase chromatography is a suitable alternative. A C18 column is a common choice for the separation of oxadiazole derivatives.[2] The mobile phase would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol. Similar to normal phase, acidifying the mobile phase with a small amount of formic or acetic acid is beneficial to ensure the carboxylic acid is in its neutral form.

Q3: My compound appears to be streaking on the TLC plate. What does this mean for my column chromatography?

Streaking on the TLC plate, especially for an acidic compound, often indicates strong interaction with the silica gel, which will likely translate to peak tailing on your column. Adding a small amount of acetic or formic acid to your TLC mobile phase should result in a more defined spot. If it does, you should add the same modifier to your column's mobile phase.

Q4: How can I check if my compound is degrading on the silica gel column?

You can perform a stability test using TLC. Spot your compound on a TLC plate and let it sit for an hour or two. Then, develop the plate. If you see new spots or significant streaking that wasn't present initially, your compound may be degrading on the silica. In this case, consider using a less acidic stationary phase like alumina or switching to reverse-phase chromatography.[4]

Q5: What is the purpose of adding an acid like acetic acid to the mobile phase?

Adding a small amount of a volatile acid like acetic or formic acid suppresses the ionization of your carboxylic acid analyte.[3] In its protonated (neutral) form, the compound will have more consistent interactions with the stationary phase, leading to sharper peaks and better separation. This is particularly important for acidic compounds on silica gel to prevent strong ionic interactions that cause significant peak tailing.

Experimental Protocols

General Protocol for Normal Phase Column Chromatography (Silica Gel)
  • Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Preparation:

    • Prepare a series of mobile phases with increasing polarity. A common system is ethyl acetate in hexane or methanol in dichloromethane.

    • To each mobile phase, add 0.5% (v/v) acetic acid.

    • Example Gradient:

      • Solvent A: Hexane with 0.5% Acetic Acid

      • Solvent B: Ethyl Acetate with 0.5% Acetic Acid

  • Column Packing:

    • Slurry pack the column with silica gel in the initial, low-polarity mobile phase.

  • Sample Loading:

    • Dissolve the crude 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid in a minimal amount of the mobile phase or a slightly stronger solvent.

    • Alternatively, adsorb the compound onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with the lowest polarity mobile phase.

    • Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., start with 10% Ethyl Acetate in Hexane and gradually increase to 50% or as needed based on TLC analysis).

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product by TLC.

General Protocol for Reverse-Phase Column Chromatography (C18)
  • Stationary Phase Selection: C18-functionalized silica gel.

  • Mobile Phase Preparation:

    • Prepare a series of mobile phases using a mixture of HPLC-grade water and acetonitrile (or methanol).

    • Add 0.1% (v/v) formic acid to both the water and the organic solvent.

    • Example Gradient:

      • Solvent A: Water with 0.1% Formic Acid

      • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Column Packing and Equilibration:

    • Slurry pack the C18 material in the organic solvent, then equilibrate the column with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Sample Loading:

    • Dissolve the sample in a small volume of the initial mobile phase.

  • Elution:

    • Start with a high percentage of the aqueous phase and gradually increase the percentage of the organic solvent to elute the compound.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze by TLC (using a reverse-phase TLC plate) or HPLC.

Visualizations

G cluster_prep Preparation cluster_elution Elution & Analysis cluster_outcome Outcome start Start: Crude Sample select_phase Select Stationary Phase (e.g., Silica Gel) start->select_phase prepare_mobile Prepare Mobile Phase (e.g., Hexane/EtOAc + 0.5% AcOH) select_phase->prepare_mobile pack_column Pack Column prepare_mobile->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure evaporate Evaporate Solvent combine->evaporate end End: Purified Product evaporate->end

Caption: General workflow for column chromatography purification.

G cluster_causes Potential Causes cluster_solutions Solutions issue Chromatography Issue (e.g., Peak Tailing) cause1 Strong Analyte-Stationary Phase Interaction issue->cause1 cause2 Analyte Ionization issue->cause2 cause3 Inappropriate Mobile Phase issue->cause3 solution1 Add Acid Modifier (e.g., 0.1-1% Acetic Acid) cause1->solution1 solution2 Change Stationary Phase (e.g., Alumina, C18) cause1->solution2 cause2->solution1 solution3 Optimize Mobile Phase Polarity cause3->solution3 result Improved Separation & Peak Shape solution1->result solution2->result solution3->result

Caption: Troubleshooting logic for common chromatography issues.

References

Troubleshooting

Stability of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid in different solvents

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Methyl-1,3,4-oxadiazole-2-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid in solution?

A1: The stability of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid in solution is primarily influenced by the solvent type, pH, temperature, and exposure to light. The molecule has two main reactive sites susceptible to degradation: the carboxylic acid group and the 1,3,4-oxadiazole ring.

Q2: Which solvents are recommended for dissolving and storing 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid?

A2: For short-term use, aprotic solvents such as acetonitrile, ethyl acetate, and acetone are generally recommended. For long-term storage, it is advisable to store the compound as a solid at low temperatures (2-8°C) and protected from light. If a stock solution is necessary, use anhydrous aprotic solvents and store at -20°C or below.

Q3: Is 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid susceptible to hydrolysis?

A3: Yes, both the carboxylic acid functional group and the 1,3,4-oxadiazole ring can be susceptible to hydrolysis, particularly under acidic or basic conditions.[1][2] The 1,3,4-oxadiazole ring, while generally considered hydrolytically stable, can undergo cleavage under harsh pH conditions.[2]

Q4: What is the expected photostability of this compound?

A4: While some oxadiazole isomers can be sensitive to light, 1,3,4-oxadiazole derivatives are often more robust.[3] However, as a general precaution, solutions of the compound should be protected from light to minimize the risk of photodegradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Compound precipitates out of solution over time. Poor solvent choice or supersaturation. - Ensure the chosen solvent is appropriate for the desired concentration. - Consider using a co-solvent system. - Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation. - Prepare fresh solutions before use whenever possible.
Loss of compound potency or appearance of new peaks in HPLC analysis. Chemical degradation. - Check pH of the solution: The compound is expected to be most stable in a neutral to slightly acidic pH range. Avoid strongly acidic or basic conditions. - Solvent reactivity: Protic solvents like water, methanol, and ethanol can participate in hydrolysis or esterification. Use aprotic solvents if instability is observed. - Temperature: Store solutions at low temperatures (-20°C or -80°C) to slow down degradation kinetics. - Light exposure: Protect solutions from light by using amber vials or covering them with aluminum foil.
Inconsistent results in biological assays. Degradation in assay media. - Assess the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, incubation time). - Consider preparing fresh stock solutions for each experiment. - If using aqueous buffers, evaluate the stability over the time course of the experiment.
Difficulty in dissolving the compound. Low solubility in the chosen solvent. - Increase the polarity of the solvent system if the compound is highly polar. - Use sonication to aid dissolution. - Consider converting the carboxylic acid to a more soluble salt form (e.g., potassium or sodium salt) for aqueous applications.

Data Presentation

Table 1: Illustrative Stability of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid in Common Solvents at Room Temperature (20-25°C) over 24 hours.

SolventSolvent TypeExpected StabilityPotential Degradation Pathways
AcetonitrileAprotic PolarHighMinimal
Dimethyl sulfoxide (DMSO)Aprotic PolarHighMinimal, but hygroscopic nature may introduce water
Dichloromethane (DCM)Aprotic NonpolarHighMinimal
Ethyl AcetateAprotic Moderately PolarModeratePotential for slow transesterification if water is present
MethanolProtic PolarLow to ModerateEsterification, Solvolysis
EthanolProtic PolarLow to ModerateEsterification, Solvolysis
Water (pH 7)Protic PolarModerateHydrolysis
Water (pH < 3)Protic Polar, AcidicLowAcid-catalyzed hydrolysis of the oxadiazole ring and esterification (if co-solvents are present)[2]
Water (pH > 9)Protic Polar, BasicLowBase-catalyzed hydrolysis of the oxadiazole ring, deprotonation of carboxylic acid[2]

Table 2: Summary of Forced Degradation Study Results for a Structurally Similar 1,3,4-Oxadiazole Derivative.

This table is based on data for a different 1,3,4-oxadiazole derivative and should be considered as a qualitative guide.

ConditionTimeObservation
0.1 M HCl24 hoursSignificant Degradation
0.1 M NaOH24 hoursSignificant Degradation
3% H₂O₂24 hoursModerate Degradation
Heat (60°C)24 hoursMinor Degradation
Photolysis (UV/Vis)24 hoursMinimal to No Degradation

Experimental Protocols

Protocol 1: General Procedure for Assessing Solvent Stability by HPLC

This protocol outlines a general method for determining the stability of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid in a chosen solvent.

  • Preparation of Stock Solution: Accurately weigh and dissolve 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid in the selected solvent to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution by a validated stability-indicating HPLC method to determine the initial peak area and purity.

  • Incubation: Store the solution under the desired conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis: At specified time points (e.g., 1, 4, 8, 12, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area to calculate the percentage of the compound remaining. Monitor for the appearance of new peaks, which would indicate degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at a specified temperature (e.g., 60°C) for a set period. Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at a specified temperature for a set period. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C). Dissolve in a suitable solvent for analysis.

  • Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp or a photostability chamber). Analyze a control sample stored in the dark in parallel.

  • Analysis: Analyze all stressed samples by a suitable method (e.g., HPLC-UV, LC-MS) to identify and quantify any degradation products.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_analysis Analysis cluster_incubation Incubation prep_stock Prepare Stock Solution (1 mg/mL in test solvent) initial_hplc T=0 HPLC Analysis (Initial Purity & Peak Area) prep_stock->initial_hplc incubate Incubate Solution (Specified Conditions) initial_hplc->incubate timepoint_hplc Time-Point HPLC Analysis (e.g., 1, 4, 8, 24h) data_analysis Data Analysis (% Remaining vs. Time) timepoint_hplc->data_analysis incubate->timepoint_hplc

Caption: Workflow for assessing the stability of the compound in a solvent.

Troubleshooting_Logic Troubleshooting Logic for Compound Instability start Instability Observed (e.g., new HPLC peaks) check_solvent Is the solvent protic? (e.g., water, methanol) start->check_solvent check_ph Is the pH non-neutral? check_solvent->check_ph No switch_aprotic Switch to aprotic solvent (e.g., ACN, DCM) check_solvent->switch_aprotic Yes check_storage Are storage conditions optimal? check_ph->check_storage No adjust_ph Adjust pH to neutral or slightly acidic check_ph->adjust_ph Yes optimize_storage Store at low temp (-20°C) and protect from light check_storage->optimize_storage No retest Re-evaluate Stability check_storage->retest Yes switch_aprotic->retest adjust_ph->retest optimize_storage->retest

Caption: Decision tree for troubleshooting compound instability issues.

References

Optimization

Technical Support Center: pH Stability of the 1,3,4-Oxadiazole Ring

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the pH stability of the 1,3,4-o...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the pH stability of the 1,3,4-oxadiazole ring.

Frequently Asked Questions (FAQs)

Q1: What is the general pH stability of the 1,3,4-oxadiazole ring?

A1: The 1,3,4-oxadiazole ring is generally susceptible to hydrolysis under both acidic and basic conditions, which can lead to ring cleavage.[1][2] The stability of the ring is influenced by the nature of the substituents at the 2- and 5-positions. Aryl substituents tend to increase the stability of the ring.[1] The major reactions involve nucleophilic attack at the carbon atoms (positions 2 and 5) of the ring, which have a relatively low electron density.[1]

Q2: At what pH is the 1,3,4-oxadiazole ring typically most stable?

A2: While data for a wide range of 1,3,4-oxadiazole derivatives is not extensively compiled in a single source, studies on related oxadiazole isomers, such as the 1,2,4-oxadiazole ring, have shown maximum stability in the pH range of 3-5. It is plausible that many 1,3,4-oxadiazole derivatives will also exhibit their greatest stability in a mildly acidic to neutral pH range.

Q3: What are the common degradation pathways for the 1,3,4-oxadiazole ring under acidic and basic conditions?

A3: Under both acidic and basic conditions, the primary degradation pathway for the 1,3,4-oxadiazole ring is hydrolysis, leading to ring opening.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, a nitrogen atom in the oxadiazole ring becomes protonated. This protonation makes the carbon atoms of the ring more electrophilic and thus more susceptible to nucleophilic attack by water. This attack initiates a series of steps that ultimately result in the cleavage of the ring to form corresponding hydrazide and carboxylic acid derivatives.

  • Base-Catalyzed Hydrolysis: In basic conditions, the hydroxide ion (OH-) acts as a nucleophile and directly attacks one of the carbon atoms of the oxadiazole ring. This leads to the formation of an intermediate that, upon rearrangement and protonation (from water), cleaves the ring to yield hydrazide and carboxylate salts. A study on the drug Raltegravir, which contains a 1,3,4-oxadiazole ring, confirmed its conversion to a hydrolysis product with a cleaved ring at pH 1.0 and 13.0.[2]

Q4: How do substituents on the 1,3,4-oxadiazole ring affect its pH stability?

A4: Substituents can significantly impact the electronic properties and steric environment of the 1,3,4-oxadiazole ring, thereby influencing its stability.

  • Electron-donating groups can increase the electron density of the ring, potentially making it more stable towards nucleophilic attack.

  • Electron-withdrawing groups can decrease the electron density, making the ring's carbon atoms more electrophilic and thus more susceptible to nucleophilic attack and subsequent hydrolysis.

  • Aryl substituents are generally observed to confer greater stability to the 1,3,4-oxadiazole ring compared to alkyl substituents.[1]

Troubleshooting Guide

Issue Encountered Possible Cause Troubleshooting Steps
Unexpected degradation of a 1,3,4-oxadiazole-containing compound in an acidic formulation. The 1,3,4-oxadiazole ring is undergoing acid-catalyzed hydrolysis.1. Determine the pH of your formulation. 2. If the pH is below 4, consider adjusting it to a less acidic range (pH 4-6) if the compound's activity and solubility are not compromised. 3. Perform a forced degradation study under acidic conditions (e.g., 0.1 M HCl) to confirm the degradation pathway and identify the degradation products.
Compound instability in a basic solution during an experiment. The 1,3,4-oxadiazole ring is susceptible to base-catalyzed hydrolysis.1. Measure the pH of the solution. 2. If possible, lower the pH to a neutral or mildly acidic range. 3. If the experiment must be conducted in basic conditions, minimize the exposure time and temperature. 4. Conduct a forced degradation study in a basic solution (e.g., 0.1 M NaOH) to understand the degradation kinetics.
Variability in stability results between different batches of the same compound. Inconsistent pH of the solutions or presence of catalytic impurities.1. Ensure precise and consistent pH measurement and adjustment for all solutions. 2. Use high-purity solvents and reagents to avoid trace amounts of acidic or basic impurities. 3. Analyze the different batches for any potential impurities that could be catalyzing the degradation.
Difficulty in identifying degradation products. The degradation products may be unstable or may not have a strong chromophore for UV detection.1. Use a mass spectrometer (LC-MS) in conjunction with HPLC to identify the molecular weights of the degradation products. 2. Derivatize the degradation products to make them more stable or to introduce a UV-active chromophore. 3. Isolate the degradation products using preparative HPLC for structural elucidation by NMR.

Quantitative Data on 1,3,4-Oxadiazole Ring Stability

The following tables summarize quantitative data from forced degradation studies on specific 1,3,4-oxadiazole derivatives.

Table 1: Forced Degradation of 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine

Stress ConditionReagent/ConditionDurationTemperature% Degradation
Acid Hydrolysis0.1 N HCl5 hoursNot Specified29.36 ± 1.25
Base Hydrolysis0.1 N NaOHNot SpecifiedNot Specified65.28 ± 3.65
Oxidative3% H₂O₂24 hoursRoom Temp.41.58 ± 1.58
Thermal-24 hours60°C47.58 ± 1.25
Humidity-7 days35°C56.28 ± 2.58

Data from a study on a specific 1,3,4-oxadiazole derivative, where the compound was found to be resistant to photolysis in neutral and acidic environments.

Experimental Protocols

Protocol for Forced Degradation Study of a 1,3,4-Oxadiazole Derivative

This protocol is a general guideline based on ICH recommendations and published studies. Researchers should adapt it to the specific properties of their compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the 1,3,4-oxadiazole derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
    • Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 5 hours).
    • After incubation, neutralize the solution with an equivalent amount of 0.1 M NaOH.
    • Dilute to a final concentration suitable for analysis with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
    • Incubate at a specified temperature (e.g., 60°C) for a defined period.
    • After incubation, neutralize with an equivalent amount of 0.1 M HCl.
    • Dilute to a final concentration suitable for analysis.

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of purified water.
    • Incubate at a specified temperature (e.g., 60°C) for a defined period.
    • Dilute to a final concentration for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
    • Keep the solution at room temperature for a specified duration (e.g., 24 hours).
    • Dilute to a final concentration for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a controlled temperature oven (e.g., 60°C) for a specified period (e.g., 24 hours).
    • After exposure, dissolve the solid in a suitable solvent to the initial stock solution concentration and dilute for analysis.

  • Photostability:

    • Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
    • A control sample should be protected from light with aluminum foil.
    • Analyze the exposed and control samples.

3. Sample Analysis:

  • Analyze all stressed samples, along with a non-degraded control sample (stock solution diluted to the final concentration), using a stability-indicating HPLC method.

  • General HPLC Method Parameters:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
    • Flow Rate: 1.0 mL/min
    • Detection: UV detector at a wavelength where the parent compound and potential degradation products have significant absorbance.
    • Injection Volume: 10-20 µL
    • Column Temperature: 25-40°C

4. Data Analysis:

  • Calculate the percentage of degradation for each stress condition by comparing the peak area of the parent compound in the stressed sample to that in the non-degraded control sample.

  • Identify and quantify any significant degradation products.

  • Perform a mass balance analysis to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.

Visualizations

degradation_pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Oxadiazole_Acid 1,3,4-Oxadiazole Ring Protonated_Oxadiazole Protonated Oxadiazole Oxadiazole_Acid->Protonated_Oxadiazole + H⁺ Intermediate_Acid Tetrahedral Intermediate Protonated_Oxadiazole->Intermediate_Acid + H₂O (Nucleophilic Attack) Products_Acid Ring-Opened Products (Hydrazide + Carboxylic Acid) Intermediate_Acid->Products_Acid Ring Cleavage Oxadiazole_Base 1,3,4-Oxadiazole Ring Intermediate_Base Tetrahedral Intermediate Oxadiazole_Base->Intermediate_Base + OH⁻ (Nucleophilic Attack) Products_Base Ring-Opened Products (Hydrazide + Carboxylate) Intermediate_Base->Products_Base Ring Cleavage + H₂O

Caption: General degradation pathways of the 1,3,4-oxadiazole ring under acidic and basic conditions.

experimental_workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress neutralize Neutralize/Dilute Stressed Samples stress->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Analysis (% Degradation, Impurity Profile) hplc->data end Report Results data->end

Caption: Experimental workflow for a forced degradation study of a 1,3,4-oxadiazole derivative.

References

Troubleshooting

Technical Support Center: Degradation Pathways of 1,3,4-Oxadiazole Derivatives

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the degradation of 1,3,4-oxadiazole derivatives. Freq...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the degradation of 1,3,4-oxadiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1,3,4-oxadiazole derivatives?

A1: 1,3,4-Oxadiazole derivatives can degrade through several pathways, primarily hydrolysis, oxidation, and photolysis. The specific pathway and resulting degradation products are highly dependent on the substituents attached to the oxadiazole ring and the environmental conditions. Metabolic degradation is also a key consideration in a biological context.

Q2: How does pH affect the hydrolytic stability of the 1,3,4-oxadiazole ring?

A2: The 1,3,4-oxadiazole ring is generally considered to be relatively stable to hydrolysis. However, under forced conditions of strong acidity or alkalinity, ring cleavage can occur. Alkaline conditions, in particular, have been shown to cause significant degradation of some 1,3,4-oxadiazole derivatives[1][2]. The mechanism often involves nucleophilic attack on the carbon atoms of the oxadiazole ring, leading to ring opening.

Q3: What are the likely products of oxidative degradation?

A3: Oxidative degradation, often initiated by agents like hydrogen peroxide, can lead to the formation of various products. While the 1,3,4-oxadiazole ring itself is relatively stable, substituents on the ring are often more susceptible to oxidation. For example, alkyl substituents can be hydroxylated. In some cases, oxidative cleavage of the ring can occur, though this is less common than substituent modification[3].

Q4: Are 1,3,4-oxadiazole derivatives sensitive to light?

A4: The photostability of 1,3,4-oxadiazole derivatives varies. Some have been shown to be resistant to photolysis in neutral and acidic environments[1][2]. However, aromatic poly(1,3,4-oxadiazole)s can undergo photodegradation, a process that is often dependent on the presence of oxygen[4]. The degradation mechanism can involve the formation of superoxide anion radicals that interact with the excited state of the molecule[4].

Q5: What are the common metabolic degradation pathways for 1,3,4-oxadiazole-containing compounds?

A5: In a biological system, 1,3,4-oxadiazole derivatives are subject to metabolic degradation, primarily by cytochrome P450 enzymes in the liver. Common metabolic transformations include hydroxylation of aliphatic or aromatic substituents and N-oxidation of the sulfonamide group if present. For instance, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide has been shown to metabolize to N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and 4-(5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl)-benzenesulfonamide[3]. The 1,3,4-oxadiazole ring is often incorporated into drug candidates as a bioisostere for ester or amide groups to improve metabolic stability[5].

Troubleshooting Guides

Issue 1: Significant degradation of the 1,3,4-oxadiazole derivative is observed during forced degradation studies.
  • Possible Cause: The compound may be inherently unstable under the applied stress conditions (e.g., strong acid/base, high temperature, potent oxidizing agent).

  • Troubleshooting Steps:

    • Review Stress Conditions: Ensure the stress conditions are not excessively harsh. The goal is to achieve 5-20% degradation to identify relevant degradation products, not complete decomposition[6].

    • Analyze Degradation Products: Use a stability-indicating analytical method, such as RP-HPLC with a photodiode array (PDA) detector or LC-MS/MS, to separate and identify the degradation products[1][2]. This will help to elucidate the degradation pathway.

    • Modify Molecular Structure: If a particular substituent is found to be a metabolic "hot spot," consider modifying it to improve stability. For example, replacing a metabolically labile group with a more robust one[5].

Issue 2: Poor separation of the parent compound and its degradation products in HPLC analysis.
  • Possible Cause: The chromatographic conditions may not be optimal for resolving compounds with similar polarities.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the mobile phase composition, such as the ratio of organic solvent to aqueous buffer and the pH of the buffer. A gradient elution may be necessary to resolve all peaks[1].

    • Change Stationary Phase: If mobile phase optimization is insufficient, try a different HPLC column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl column).

    • Adjust Temperature: Varying the column temperature can alter the selectivity of the separation.

Issue 3: Inconsistent results in metabolic stability assays.
  • Possible Cause: Variability in the activity of the liver microsomes, improper experimental setup, or issues with the analytical method.

  • Troubleshooting Steps:

    • Use Control Compounds: Always include positive and negative control compounds with known metabolic stability to ensure the assay is performing as expected.

    • Standardize Protocol: Strictly adhere to a validated protocol for the metabolic stability assay, including pre-incubation times, protein concentrations, and quenching procedures[5].

    • Validate Analytical Method: Ensure the LC-MS/MS method for quantifying the parent compound is validated for linearity, accuracy, and precision in the biological matrix.

Data Presentation

Table 1: Summary of Forced Degradation Studies on a 1,3,4-Oxadiazole Derivative

Stress ConditionStressor% DegradationReference
Thermal60°C for 24 hours47.58 ± 1.25[7]
HumidityRoom temperature for 7 days56.28 ± 2.58[7]
Acid Hydrolysis0.1 N HCl65.28 ± 3.65[7]
Alkali Hydrolysis0.1 N NaOH29.36 ± 1.25[7]
Oxidation3% H₂O₂41.58 ± 1.58[7]

Data is for the compound 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on 1,3,4-oxadiazole derivatives.

  • Preparation of Stock Solution: Prepare a stock solution of the 1,3,4-oxadiazole derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an appropriate volume of 0.1 N NaOH. Dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Alkali Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an appropriate volume of 0.1 N HCl. Dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours. Dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 60°C for 24 hours. After the specified time, dissolve an appropriate amount in the mobile phase to obtain a final concentration of 100 µg/mL.

  • Photodegradation: Expose the solid drug substance to UV light (254 nm) and visible light for a specified period as per ICH Q1B guidelines. Dissolve an appropriate amount in the mobile phase to obtain a final concentration of 100 µg/mL. Also, expose a solution of the drug (100 µg/mL in mobile phase) to the same light conditions.

  • Analysis: Analyze all the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method[1][2].

Protocol 2: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

This protocol describes the measurement of metabolic stability by monitoring the disappearance of the parent compound over time.

  • Materials and Reagents:

    • Human Liver Microsomes (HLM)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Internal standard solution

    • Acetonitrile (for quenching)

  • Procedure:

    • Pre-incubation: Add the diluted HLM solution and the test compound (final concentration typically 1 µM) to a 96-well plate. Pre-incubate the mixture for 5-10 minutes at 37°C to allow the compound to equilibrate[5].

    • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is considered time T=0[5].

    • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

    • Sample Processing: Centrifuge the plate to precipitate the proteins.

    • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5].

  • Data Analysis:

    • Quantify the peak area of the test compound relative to the internal standard at each time point.

    • Determine the percentage of the parent compound remaining at each time point compared to the T=0 sample.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound[5].

Mandatory Visualization

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative & Metabolic Degradation cluster_photolysis Photodegradation Parent_H 1,3,4-Oxadiazole Derivative RingOpened_H Ring-Opened Intermediate (e.g., Diacylhydrazine) Parent_H->RingOpened_H H₂O / H⁺ or OH⁻ (Ring Cleavage) Fragments_H Further Degradation Products (Carboxylic Acids, Hydrazides) RingOpened_H->Fragments_H Hydrolysis Parent_O 1,3,4-Oxadiazole Derivative (with R-group) Hydroxylated Hydroxylated Metabolite (R-OH) Parent_O->Hydroxylated Oxidation / CYP450 (on Substituent) N_Oxide N-Oxide Metabolite Parent_O->N_Oxide Oxidation / CYP450 (on N-containing substituent) Parent_P Aromatic 1,3,4-Oxadiazole ExcitedState Excited State Parent_P->ExcitedState UV/Vis Light Radical Superoxide Anion Radical Adduct ExcitedState->Radical + O₂⁻ Photo_Products Photodegradation Products (e.g., Carbonyls, Amides) Radical->Photo_Products Decomposition

Caption: General degradation pathways for 1,3,4-oxadiazole derivatives.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation Stock Solution Stock Solution Incubation Incubation Stock Solution->Incubation Stressing Agents Stressing Agents (Acid, Base, H₂O₂, Heat, Light) Stressing Agents->Incubation HPLC RP-HPLC Analysis Incubation->HPLC Inject Sample LCMS LC-MS/MS for Identification Incubation->LCMS For structural elucidation Data Processing Data Processing HPLC->Data Processing Chromatogram LCMS->Data Processing Mass Spectra Degradation Profile Degradation Profile Data Processing->Degradation Profile Quantify Degradation Pathway Elucidation Pathway Elucidation Data Processing->Pathway Elucidation Identify Products

Caption: Workflow for a forced degradation study of 1,3,4-oxadiazole derivatives.

References

Optimization

Common side reactions in the synthesis of 1,3,4-oxadiazoles

Welcome to the technical support center for the synthesis of 1,3,4-oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3,4-oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 1,3,4-oxadiazoles, providing explanations and actionable troubleshooting steps.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in 1,3,4-oxadiazole synthesis can stem from several factors. The most common culprits are incomplete reaction, decomposition of reactants or products, and competing side reactions.

Troubleshooting Steps:

  • Incomplete Reaction:

    • Suboptimal Dehydrating Agent: The choice of dehydrating agent is crucial and substrate-dependent. While phosphorus oxychloride (POCl₃) is widely used, other reagents like thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or milder alternatives such as the Burgess reagent may provide better results for your specific substrates.[1] It is recommended to screen a variety of dehydrating agents to identify the most effective one for your reaction.

    • Insufficient Heat or Reaction Time: Ensure the reaction is heated to the optimal temperature and for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). A gradual, stepwise increase in temperature can help pinpoint the ideal condition.[1]

  • Decomposition:

    • Excessive Heat: High temperatures can lead to the decomposition of your starting materials, the 1,2-diacylhydrazine intermediate, or the final 1,3,4-oxadiazole product.[1][2] Carefully optimize the reaction temperature.

    • Harsh Reagents: Strongly acidic or basic conditions can also cause degradation.[2] Consider using milder dehydrating agents if decomposition is suspected.

  • Presence of Moisture:

    • Dehydrating agents are highly sensitive to water. Any moisture in the reaction setup can quench the reagent, leading to a failed or low-yielding reaction.[1]

    • Preventative Measures: Thoroughly dry all glassware before use and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.[1]

Q2: I am observing a significant amount of a sulfur-containing impurity in my final product. What is it and how can I avoid its formation?

A2: The most likely sulfur-containing impurity is the corresponding 1,3,4-thiadiazole.[2] This side product is common when using sulfur-containing reagents, such as Lawesson's reagent or P₄S₁₀, in an attempt to synthesize the oxadiazole from a diacylhydrazine intermediate.[2] It can also arise when starting from thiosemicarbazides.[2] For example, reacting aroyl hydrazides with thioacetamide can predominantly yield 5-methyl-2-aryl-1,3,4-thiadiazoles.[2]

Preventative Measures:

  • Reagent Selection: Avoid sulfur-containing reagents if the 1,3,4-oxadiazole is the desired product. Opt for non-sulfur-based cyclodehydration methods.

  • Starting Material Purity: If starting from thiosemicarbazides, be aware of the potential for 1,3,4-thiadiazole formation and consider alternative starting materials if this becomes a significant issue.

Q3: My starting 1,2-diacylhydrazine intermediate seems to be disappearing, but I'm not getting the expected product yield. What could be happening?

A3: Under harsh reaction conditions, the 1,2-diacylhydrazine intermediate can undergo cleavage, reverting back to the corresponding aroylhydrazide.[1] This side reaction consumes your intermediate and reduces the overall yield of the desired 1,3,4-oxadiazole.

Troubleshooting Steps:

  • Milder Reaction Conditions: Employ milder reaction temperatures and less aggressive dehydrating agents to minimize the cleavage of the diacylhydrazine intermediate.[1]

  • Reaction Monitoring: Use TLC to monitor the consumption of the diacylhydrazine and the formation of both the desired product and any potential cleavage products.

Q4: I have multiple unexpected spots on my TLC plate. What are other possible side reactions?

A4: Besides the issues mentioned above, other side reactions can lead to a mixture of products:

  • Formation of Isomers: Rearrangement reactions can sometimes occur, leading to the formation of more stable heterocyclic isomers.

  • Alternative Cyclization Pathways: When synthesizing 2-amino-1,3,4-oxadiazoles, a competing cyclization can lead to the formation of 2-amino-1,3,4-thiadiazole derivatives, especially when thiosemicarbazide is used as a precursor.[3]

Troubleshooting:

  • Spectroscopic Analysis: Isolate the major byproducts and characterize them using spectroscopic methods (NMR, MS, IR) to understand the side reactions occurring.

  • Re-evaluate Synthetic Route: If a particular side reaction is predominant and difficult to suppress, you may need to consider an alternative synthetic strategy to the target 1,3,4-oxadiazole.

Quantitative Data on Reaction Yields

The choice of synthetic method and dehydrating agent can significantly impact the yield of 1,3,4-oxadiazoles. The following table summarizes reported yields for various methods.

Starting MaterialsDehydrating/Coupling AgentYield Range (%)Reference
Carboxylic Acids & HydrazidesHATU and Burgess reagent70-93%[4]
Carboxylic Acids & BenzohydrazideDeoxo-Fluor reagent68-91%[4]
Hydrazides & Carboxylic AcidsTrichloroisocyanuric acid (TCCA)Good to excellent[4]
DiacylhydrazinesEDC70-92%[4][5]
N'-substituted cyclopropane carboxylic acid hydrazidesTriphenylphosphine (PPh₃) and Tetrahalomethanes (CX₄)65-89%[4]
1,2-DiacylhydrazinesXtalFluor-E75-95%[4]
DiacylhydrazinesTriflic anhydride and Triphenylphosphine oxide (TPPO)26-96%[4][5]
Carboxylic acid derivative & Aromatic acid hydrazidePhosphoryl oxychloride (POCl₃)54-66%[6]

Experimental Protocols & Workflows

Below are generalized experimental protocols for common methods of 1,3,4-oxadiazole synthesis and a troubleshooting workflow.

General Protocol for Cyclodehydration of 1,2-Diacylhydrazines
  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Reaction Setup: Dissolve the 1,2-diacylhydrazine in a suitable anhydrous solvent (e.g., dichloromethane, toluene).

  • Addition of Dehydrating Agent: Slowly add the chosen dehydrating agent (e.g., POCl₃, SOCl₂, PPA, or a milder alternative) to the reaction mixture, often at a reduced temperature (e.g., 0 °C) to control the initial reaction rate.

  • Reaction: Allow the reaction to warm to the desired temperature (this may range from room temperature to reflux, depending on the reagent and substrates) and stir for the required time (typically monitored by TLC).

  • Work-up: Quench the reaction mixture carefully (e.g., by pouring onto ice-water). Neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Troubleshooting Workflow

Caption: A workflow diagram for troubleshooting common issues in 1,3,4-oxadiazole synthesis.

Logical Relationship of Common Side Reactions

SideReactions starting_materials Starting Materials (e.g., Hydrazides, Carboxylic Acids) intermediate 1,2-Diacylhydrazine Intermediate starting_materials->intermediate Acylation side_product3 1,3,4-Thiadiazole starting_materials->side_product3 Sulfur Reagents product Desired 1,3,4-Oxadiazole intermediate->product Cyclodehydration (Desired Pathway) side_product1 Cleavage to Aroylhydrazide intermediate->side_product1 Harsh Conditions side_product2 Decomposition Products intermediate->side_product2 Excessive Heat product->side_product2 Excessive Heat

Caption: Logical relationships between starting materials, intermediates, and common side products.

References

Troubleshooting

Overcoming solubility issues of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid in assays

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges associated with 5-Methyl-1,3,4-oxadiazole-2-carboxylic aci...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges associated with 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid and why is its solubility a concern?

A1: 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic organic compound. Its structure, containing both a carboxylic acid group and an oxadiazole ring, makes it a valuable building block in medicinal chemistry, particularly as an intermediate in the synthesis of antiviral drugs. Like many small molecule carboxylic acids, its solubility in aqueous solutions, especially at neutral or acidic pH, can be limited. This poor solubility can lead to challenges in various biological and chemical assays, such as inaccurate concentration measurements, precipitation during experiments, and consequently, unreliable results.

Q2: I'm observing precipitation of the compound in my aqueous assay buffer. What is the likely cause?

A2: Precipitation is a common issue when the concentration of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid exceeds its solubility limit in the aqueous buffer. This is particularly prevalent with the free acid form of the compound. The protonated carboxylic acid group is less polar, leading to lower aqueous solubility.

Q3: Is there a more soluble form of this compound available?

A3: Yes, the potassium salt of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is commercially available and exhibits significantly higher solubility in water.[1] The salt form is deprotonated, making it more polar and readily dissolved in aqueous solutions. For most applications requiring an aqueous solution, using the potassium salt is highly recommended.

Q4: What is the recommended solvent for creating a high-concentration stock solution?

A4: For the free acid form, Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly water-soluble compounds. However, it is crucial to be mindful of the final DMSO concentration in your assay, as it can be toxic to cells at higher levels (typically, it should be kept below 0.5% v/v). The potassium salt form has good water solubility, so a stock solution can be prepared directly in water or a suitable buffer.

Q5: How does pH affect the solubility of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid?

A5: The solubility of this carboxylic acid is highly pH-dependent. At acidic or neutral pH, the carboxylic acid group is protonated (-COOH), resulting in lower aqueous solubility. As the pH increases above its pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate anion (-COO⁻). Therefore, increasing the pH of the buffer can enhance the solubility of the free acid.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer

Problem: When I dilute my high-concentration DMSO stock of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid into my aqueous assay buffer, a precipitate forms immediately.

Possible Causes & Solutions:

  • "Crashing Out": This rapid precipitation occurs when the compound's solubility in the final aqueous buffer is much lower than in the DMSO stock.

    • Solution 1: Use the Potassium Salt: If possible, switch to the highly water-soluble potassium salt of the compound.

    • Solution 2: Lower Stock Concentration: Prepare a lower concentration stock solution in DMSO.

    • Solution 3: Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

    • Solution 4: pH Adjustment: Ensure your final buffer pH is sufficiently basic to deprotonate the carboxylic acid, which will increase its solubility.

    • Solution 5: Use of Co-solvents: In some non-cell-based assays, a small percentage of a water-miscible organic co-solvent (e.g., ethanol) in the final buffer can increase solubility.

Issue 2: Compound Precipitates Over Time During Incubation

Problem: My assay plate looks fine initially, but after incubation at 37°C, I observe a precipitate in the wells.

Possible Causes & Solutions:

  • Thermodynamic vs. Kinetic Solubility: You may have initially created a supersaturated (kinetically soluble) solution that is not stable over time and eventually precipitates to its lower thermodynamic solubility.

    • Solution 1: Lower Final Concentration: Reduce the final concentration of the compound in your assay to below its thermodynamic solubility limit.

    • Solution 2: Temperature Effects: Solubility can be temperature-dependent. The compound might be less soluble at the incubation temperature. Pre-warm your buffer and perform dilutions at the experimental temperature.

    • Solution 3: Media Components Interaction: The compound may be interacting with components in complex cell culture media (e.g., proteins, salts), leading to precipitation. A solubility test in the specific media is recommended.

Quantitative Data Summary

Table 1: Estimated Solubility of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid (Acid Form)

SolventEstimated Solubility (at 25°C)
Water (pH 4.0)< 0.1 mg/mL
Water (pH 7.4)0.1 - 0.5 mg/mL
DMSO> 50 mg/mL
Ethanol5 - 10 mg/mL

Table 2: Estimated Solubility of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid Potassium Salt

SolventEstimated Solubility (at 25°C)
Water> 20 mg/mL[1]
PBS (pH 7.4)> 20 mg/mL
DMSO> 50 mg/mL
Ethanol1 - 5 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

Objective: To prepare a stock solution for use in downstream assays.

Materials:

  • 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid (MW: 128.09 g/mol ) or its potassium salt (MW: 166.18 g/mol )

  • Anhydrous DMSO or sterile water

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated balance

  • Microcentrifuge tubes

Procedure for the Acid Form (in DMSO):

  • Weigh out 1.28 mg of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Procedure for the Potassium Salt (in Water):

  • Weigh out 1.66 mg of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt.

  • Add 1 mL of sterile water.

  • Vortex until fully dissolved.

  • Store at -20°C in aliquots.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of the compound in a specific aqueous buffer.

Materials:

  • 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Orbital shaker at a controlled temperature

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of the solid compound to a glass vial (enough so that undissolved solid remains).

  • Add a known volume of the aqueous buffer.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate for 24-48 hours.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC with a standard curve).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_stock Prepare Compound Stock (e.g., 10 mM in DMSO) add_compound Add Compound Dilutions prep_stock->add_compound prep_buffer Prepare Assay Buffer add_buffer Add Assay Buffer prep_buffer->add_buffer prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_buffer->add_compound add_compound->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate incubate_read Incubate and Read Signal (e.g., Absorbance, Fluorescence) add_substrate->incubate_read calc_inhibition Calculate % Inhibition incubate_read->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: A typical workflow for an enzyme inhibition assay.

cell_assay_workflow cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_viability Viability Measurement cluster_analysis Data Analysis seed_cells Seed Cells in a 96-well Plate incubate_adhere Incubate for 24h (Cell Adhesion) seed_cells->incubate_adhere add_treatment Add Compound to Cells incubate_adhere->add_treatment prepare_dilutions Prepare Serial Dilutions of Compound prepare_dilutions->add_treatment incubate_treatment Incubate for 24-72h add_treatment->incubate_treatment add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate_treatment->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Luminescence) incubate_reagent->read_plate normalize_data Normalize to Control read_plate->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calculate_ec50 Calculate EC50/IC50 plot_curve->calculate_ec50

Caption: A general workflow for a cell-based viability assay.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor Small Molecule Kinase Inhibitor inhibitor->raf

Caption: A simplified generic kinase signaling pathway.

References

Optimization

Scale-up challenges for the synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis and purification of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid, particularly during process scale-up.

Q1: We are experiencing a significant drop in yield upon scaling up the cyclization of the diacylhydrazine intermediate using phosphorus oxychloride (POCl₃). What are the potential causes and solutions?

A1: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue:

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions or decomposition.

    • Troubleshooting:

      • Ensure the stirrer design and speed are adequate for the reactor volume to maintain a homogeneous reaction mixture.

      • Consider the use of baffles in the reactor to improve mixing efficiency.

  • Poor Temperature Control: The cyclization reaction is often exothermic. Insufficient heat dissipation on a larger scale can lead to an uncontrolled temperature increase, favoring impurity formation.

    • Troubleshooting:

      • Implement a controlled, slower addition of the dehydrating agent (e.g., POCl₃).

      • Ensure the reactor's cooling system is capable of handling the heat output of the scaled-up reaction.

  • Extended Reaction Time: While extending reaction time can sometimes drive a reaction to completion, on a larger scale with potential temperature fluctuations, it can also lead to product degradation.[1][2]

    • Troubleshooting:

      • Optimize the reaction time by taking regular in-process control (IPC) samples to monitor the reaction progress (e.g., by HPLC).

Q2: During work-up, we are struggling with the isolation of the final product, 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid. What can we do to improve the isolation and purification process?

A2: The carboxylic acid functional group can make isolation challenging due to its polarity and potential to form salts.

  • Precipitation/Crystallization Issues:

    • Troubleshooting:

      • Carefully control the pH during the acidification step to precipitate the carboxylic acid. A rapid pH change can lead to the formation of an oily or amorphous solid that is difficult to filter.

      • Experiment with different anti-solvents to induce crystallization.

      • Seeding the solution with a small amount of pure product can aid in initiating crystallization.

  • Purification Challenges:

    • Troubleshooting:

      • If the crude product is of low purity, consider a recrystallization step. A suitable solvent system should be identified at the lab scale first.

      • For persistent impurities, column chromatography might be necessary, though it is less ideal for large-scale production.[1]

      • An acid-base extraction can be effective for separating the carboxylic acid product from non-acidic impurities.[1]

Q3: Our final product is showing a persistent impurity with a higher Rf value on the TLC plate. What is the likely identity of this impurity and how can we remove it?

A3: An impurity with a higher Rf value is less polar than your desired carboxylic acid product. A likely candidate is the unhydrolyzed ester precursor if your synthesis started from an ester.[1]

  • Troubleshooting Incomplete Hydrolysis:

    • Extend Reaction Time: Ensure the hydrolysis of the ester to the carboxylic acid goes to completion by monitoring the reaction with TLC or HPLC.

    • Increase Base Concentration: On a larger scale, localized concentration gradients can occur. Ensure sufficient base (e.g., KOH or NaOH) is present and well-mixed to drive the hydrolysis.

    • Optimize Temperature: Gently heating the reaction mixture can often increase the rate of hydrolysis.

Q4: We have safety concerns regarding the use of phosphorus oxychloride (POCl₃) on a large scale. Are there alternative, safer dehydrating agents for the cyclization step?

A4: Yes, several other dehydrating agents can be used for the cyclization of diacylhydrazines to form 1,3,4-oxadiazoles.[3][4] The suitability of each will depend on your specific substrate and scale-up capabilities.

  • Alternative Reagents:

    • Thionyl Chloride (SOCl₂): Another common and effective dehydrating agent.

    • Burgess Reagent: A milder alternative, though potentially more expensive for large-scale use.[3]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often used in peptide coupling but can also effect cyclodehydration under mild conditions.[3]

    • Triphenylphosphine-based reagents: Can also be effective but generate triphenylphosphine oxide as a byproduct, which may require additional purification steps.

It is crucial to perform a thorough safety assessment and process optimization for any new reagent introduced into the synthesis.

Data Presentation

Table 1: Comparison of Cyclization Conditions at Lab vs. Pilot Scale

ParameterLab Scale (10g)Pilot Scale (1kg) - InitialPilot Scale (1kg) - Optimized
Reactant DiacylhydrazineDiacylhydrazineDiacylhydrazine
Dehydrating Agent POCl₃ (1.2 eq)POCl₃ (1.2 eq)POCl₃ (1.1 eq)
Solvent TolueneTolueneToluene
Temperature 80°C80-100°C (exotherm)80°C (controlled addition)
Reaction Time 4 hours8 hours4.5 hours
Yield 85%55%82%
Purity (HPLC) 98%80%97.5%

Table 2: Troubleshooting Product Isolation and Purification

IssueMethodConditionsPurity ImprovementYield Loss
Oily PrecipitatepH AdjustmentSlow addition of 1M HCl to pH 2-3N/A (solid obtained)Minimal
Low PurityRecrystallizationEthanol/Water (3:1)85% -> 98%15%
Persistent ImpurityAcid-Base ExtractionDissolve in aq. NaHCO₃, wash with EtOAc, re-acidify90% -> 96%8%

Experimental Protocols

Key Experiment: Scale-up Cyclization and Hydrolysis

This protocol outlines a general procedure for the synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid from its corresponding ethyl ester precursor.

  • Cyclization of Diacylhydrazine Precursor:

    • Charge a suitable glass-lined reactor with the diacylhydrazine intermediate and an appropriate solvent (e.g., toluene).

    • Begin vigorous stirring and ensure the reactor temperature is maintained at the desired setpoint (e.g., 80°C) via the reactor's heating/cooling jacket.

    • Slowly add the dehydrating agent (e.g., phosphorus oxychloride, 1.1 equivalents) subsurface over a period of 1-2 hours to control the exothermic reaction.

    • Monitor the reaction progress by taking samples for HPLC analysis every hour.

    • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up and Isolation of the Ester:

    • Carefully quench the reaction mixture by slowly adding it to a cooled aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the crude ester in a suitable solvent such as ethanol.

    • Add an aqueous solution of potassium hydroxide (e.g., 2 equivalents).

    • Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Purification of the Carboxylic Acid:

    • Cool the reaction mixture and remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify with a mineral acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the product.

    • Filter the solid product, wash with cold water, and dry under vacuum to yield 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Diacylhydrazine Precursor cyclization Cyclization with POCl3 start->cyclization ester_intermediate Ethyl 5-Methyl-1,3,4-oxadiazole-2-carboxylate cyclization->ester_intermediate hydrolysis Hydrolysis with KOH ester_intermediate->hydrolysis crude_acid Crude Carboxylic Acid hydrolysis->crude_acid acid_base_extraction Acid-Base Extraction crude_acid->acid_base_extraction precipitation Acidification & Precipitation acid_base_extraction->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying final_product Pure 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid drying->final_product

Caption: Overall experimental workflow for the synthesis and purification of the target compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Scale-Up Cyclization mixing Inadequate Mixing start->mixing temp Poor Temperature Control start->temp time Extended Reaction Time start->time stirrer Optimize Stirrer/Baffles mixing->stirrer addition Controlled Reagent Addition temp->addition cooling Ensure Adequate Cooling temp->cooling ipc Implement In-Process Controls (IPC) time->ipc

Caption: Troubleshooting decision tree for addressing low yield during the scale-up cyclization step.

References

Troubleshooting

Technical Support Center: Safe Handling of Thermally Unstable Oxadiazole Precursors

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety information, troubleshooting advice, and frequently asked questions (FAQs) for handling thermally unstable oxadiazole p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety information, troubleshooting advice, and frequently asked questions (FAQs) for handling thermally unstable oxadiazole precursors in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of all personnel and the integrity of your research.

I. Critical Safety Precautions & Protocols

Working with thermally unstable oxadiazole precursors requires a comprehensive approach to safety, integrating hazard assessment, appropriate controls, and detailed procedural planning.[1] Many of these precursors are energetic materials, meaning they can release a significant amount of energy rapidly if initiated by heat, friction, or impact.[2]

General Safety Guidelines
  • Hazard Assessment: Before beginning any experiment, conduct a thorough hazard assessment of all chemicals and procedures.[2] Consult Safety Data Sheets (SDS) and relevant literature to understand the thermal stability, sensitivity, and potential decomposition products of the specific oxadiazole precursor.

  • Small-Scale Reactions: Initially, all reactions involving new or poorly characterized oxadiazole precursors should be conducted on a small scale.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-retardant lab coat, and gloves.[4][5] For tasks with a higher risk of explosion or splash, a face shield and blast shield are mandatory.[2]

  • Fume Hood and Shielding: All manipulations of thermally unstable oxadiazole precursors should be performed in a certified chemical fume hood with the sash positioned as low as possible.[3] A blast shield should be used as an additional barrier between the researcher and the experiment.

  • Avoid Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and static electricity.[2][3] Ensure all electrical equipment is properly grounded.[2]

  • Cleanliness: Maintain a clean and organized workspace. Avoid storing flammable materials and other unnecessary chemicals in the fume hood where the experiment is being conducted.

Experimental Protocol: Safe Synthesis of a Generic 1,3,4-Oxadiazole Precursor

This protocol outlines a general procedure for the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole, incorporating key safety measures. This is a representative example and must be adapted based on the specific reactivity and thermal stability of the target molecule.

Materials:

  • Substituted acid hydrazide

  • Substituted acyl chloride

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • Blast shield

  • Stir plate with temperature control and a separate temperature probe for the reaction mixture

  • Ice bath

Procedure:

  • Preparation:

    • Set up the reaction apparatus inside a chemical fume hood with a blast shield in place.

    • Ensure all glassware is free of cracks and defects.[3]

    • Charge a round-bottom flask with the substituted acid hydrazide and anhydrous pyridine.

    • Place the flask in an ice bath to cool the mixture to 0°C.

  • Reaction:

    • Slowly add the substituted acyl chloride dropwise to the cooled solution while stirring.

    • Monitor the internal temperature of the reaction closely. Do not allow it to rise significantly.

    • After the addition is complete, allow the reaction to slowly warm to room temperature.

    • If the reaction requires heating, use a well-controlled heating mantle and never heat the reaction mixture directly.[3] Avoid prolonged heating.[6]

  • Workup and Isolation:

    • Once the reaction is complete (monitored by TLC), cool the mixture in an ice bath.

    • Slowly quench the reaction by adding cold water. Be aware of any potential gas evolution.

    • Extract the product with dichloromethane.

    • Wash the organic layer with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Purification and Storage:

    • Purify the crude product using column chromatography or recrystallization, avoiding high temperatures during solvent removal.

    • Store the purified product in a cool, dry, and dark place, away from incompatible materials.

II. Troubleshooting Guides

This section addresses common issues encountered during the synthesis and handling of thermally unstable oxadiazole precursors.

Issue Possible Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Ensure all reagents are pure and dry. Monitor the reaction closely by TLC to determine the optimal reaction time.
Decomposition of the precursor or product.Lower the reaction temperature. Use a milder solvent. Reduce the reaction time. Consider using a superbase system (e.g., KOH/DMSO) to facilitate the reaction at room temperature.[6]
Formation of Side Products (e.g., amidoxime, nitrile) Cleavage of the O-acyl amidoxime intermediate.[6]Minimize reaction time and temperature. Ensure anhydrous conditions.
Unexpected Exotherm or Gas Evolution Onset of thermal decomposition.IMMEDIATELY remove the heat source, if applicable. Cool the reaction vessel with an ice bath. If the reaction is uncontrollable, evacuate the area and alert safety personnel.
Discoloration of the Product Upon Storage Decomposition due to light or heat exposure.Store the compound in a dark, refrigerated, and inert atmosphere.

III. Frequently Asked Questions (FAQs)

Q1: What are the key structural features that contribute to the thermal instability of oxadiazole precursors?

A1: The presence of energetic functional groups such as nitro (NO2), azide (N3), or extensive N-N and N-O bonds can significantly decrease the thermal stability of oxadiazole precursors.[7] Compounds with a high nitrogen content are often more energetic.

Q2: How can I assess the thermal stability of a new oxadiazole precursor?

A2: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for determining the decomposition temperature and thermal behavior of new compounds.[7] It is crucial to perform these analyses on a small scale under appropriate containment.

Q3: Are there any specific classes of oxadiazole precursors that are known to be particularly hazardous?

A3: Yes, for example, some nitramine derivatives of oxadiazole are known to have low decomposition temperatures and high impact sensitivity.[8] Precursors synthesized from or containing other energetic moieties like tetrazoles should also be handled with extreme caution.

Q4: What should I do in case of a spill of a thermally unstable oxadiazole precursor?

A4: For small spills, absorb the material with an inert absorbent (e.g., vermiculite). For larger spills, evacuate the area and follow your institution's emergency procedures.[5] Do not use combustible materials for cleanup.

IV. Quantitative Data: Thermal Stability of Selected Oxadiazole Derivatives

The following table summarizes the decomposition temperatures (Td) of various oxadiazole derivatives, providing a reference for their relative thermal stabilities. Note that the substitution pattern and the presence of energetic groups significantly influence thermal stability.

Oxadiazole Derivative Type Substituents Decomposition Temperature (Td) (°C) Analysis Method
Tri-1,3,4-oxadiazolesDinitroimine functionalized171.2 - 276DSC[8]
1,3,4-Oxadiazole PrecursorsVarious substituted 1,2,3-triazolesStable up to 205TGA/DTG[7]
1,3,4-Oxadiazolesp-alkoxy and aliphatic chains93 - 167 (melting points, stable in mesophase)DSC[9]

V. Mandatory Visualizations

Hierarchy of Controls for Handling Energetic Materials

The following diagram illustrates the hierarchy of controls, a systematic approach to minimizing risks associated with hazardous materials. The most effective controls are at the top, and the least effective are at the bottom.[10][11][12]

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 Least Effective Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous material) Engineering Engineering Controls (Isolate people from the hazard - e.g., fume hoods, blast shields) Administrative Administrative Controls (Change the way people work - e.g., SOPs, training) PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment)

Hierarchy of controls for managing laboratory hazards.
Troubleshooting Decision Tree for Thermal Events

This decision tree provides a logical workflow for responding to an unexpected thermal event during a reaction.

Troubleshooting_Decision_Tree start Unexpected Temperature Rise or Gas Evolution Detected q1 Is the reaction under heating? start->q1 a1_yes Immediately remove heat source q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No q2 Can the reaction be cooled? a1_yes->q2 a1_no->q2 a2_yes Apply external cooling (ice bath) q2->a2_yes Yes a2_no_or_a3_no EVACUATE THE AREA and activate emergency protocols q2->a2_no_or_a3_no No q3 Is the reaction temperature decreasing? a2_yes->q3 a3_yes Continue to monitor until stable. Investigate the cause post-reaction. q3->a3_yes Yes q3->a2_no_or_a3_no No

Decision tree for responding to a thermal event.

References

Optimization

Minimizing impurities in the synthesis of Raltegravir from 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

Welcome to the technical support center for the synthesis of Raltegravir. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurities when synthesizin...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Raltegravir. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurities when synthesizing Raltegravir, particularly when starting from 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of Raltegravir?

A1: Impurities in Raltegravir synthesis can be broadly categorized as process-related impurities and degradation products.[1] Process-related impurities arise from the synthetic route and can include unreacted starting materials, intermediates, and byproducts from side reactions.[2][3] Degradation impurities form due to the instability of the drug substance under certain conditions like exposure to acid, base, heat, or light.[1][4]

Q2: How does the starting material, 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid, contribute to the impurity profile?

A2: 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a key building block for the oxadiazole moiety in Raltegravir.[5] Impurities can be introduced from the quality of this starting material itself. More commonly, during its conversion to a more reactive species like the corresponding acid chloride, side reactions or incomplete conversion can lead to downstream impurities.[6][7] The stability of the oxadiazole ring system is also a factor, as it can be susceptible to hydrolysis under certain pH conditions, leading to degradation products.[4][6]

Q3: What analytical techniques are recommended for monitoring impurities in Raltegravir synthesis?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective methods for monitoring the purity of Raltegravir and quantifying impurities.[2] These methods, often coupled with mass spectrometry (LC-MS), allow for the identification and characterization of various impurities.[4] Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used for the structural elucidation of isolated impurities.[3]

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the synthesis of Raltegravir.

Issue 1: Presence of Hydrolytic Impurities
  • Symptoms: Appearance of unexpected peaks in the HPLC chromatogram, particularly those corresponding to the hydrolysis of the oxadiazole ring or amide linkages.

  • Potential Causes:

    • Exposure of reaction intermediates or the final product to strongly acidic or basic conditions.[4]

    • Presence of excess water in solvents or reagents.

  • Troubleshooting Steps:

    • pH Control: Carefully control the pH during reaction workups and purification steps. Avoid unnecessarily harsh acidic or basic conditions.

    • Solvent Purity: Use anhydrous solvents, especially in steps sensitive to moisture.

    • Purification: Recrystallization of the final product or key intermediates can effectively remove these impurities.[3]

Issue 2: Formation of Process-Related Byproducts
  • Symptoms: Consistent appearance of specific, well-defined impurity peaks in the HPLC analysis of the crude product.

  • Potential Causes:

    • Incomplete reaction or side reactions during the coupling of the oxadiazole moiety with the pyrimidinone core.

    • Use of excess reagents that can react with the starting materials or intermediates to form byproducts.

  • Troubleshooting Steps:

    • Stoichiometry Optimization: Carefully control the stoichiometry of the reactants. A slight excess of one reactant may be beneficial, but large excesses should be avoided.

    • Temperature Control: Maintain the recommended reaction temperature. Deviations can lead to the formation of side products.

    • Reagent Purity: Ensure the purity of all starting materials and reagents. Impurities in these can lead to the formation of new byproducts.

Impurity Data Summary

The following table summarizes some of the key process-related impurities that have been identified during the synthesis of Raltegravir.

Impurity NameStructureFormation PathwayControl Strategy
Impurity A Hydrolysis product of an intermediateHydrolysis of an amide bond in a precursor.[3]Control of pH and water content during synthesis and workup.
Impurity B Hydrolysis product of another intermediateHydrolysis of an amide bond in a different precursor.[3]Careful control of reaction conditions to prevent hydrolysis.
Impurity C Degradation productAlkaline hydrolysis of a protected Raltegravir intermediate.[3]Can be removed by purification of the final product with methanol.[3]
Impurity H Process-related impurityFormation from a side reaction involving a reaction intermediate.[3]Can be controlled by repeated crystallization of an intermediate from toluene.[3]

Experimental Protocols

Protocol 1: General Procedure for UPLC Analysis of Raltegravir Purity

This protocol provides a general guideline for the analysis of Raltegravir and its impurities using UPLC.

  • Column: A suitable reversed-phase C18 column (e.g., Shim-pack C18, 150 × 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate, pH 4.0) and an organic solvent (e.g., acetonitrile). A common isocratic mobile phase is a 50:50 mixture of acetonitrile and ammonium acetate buffer.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV detection at 271 nm.

  • Sample Preparation: Dissolve a known amount of the Raltegravir sample in the mobile phase to a final concentration of approximately 10-50 µg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Monitor the chromatogram and identify the Raltegravir peak and any impurity peaks based on their retention times.

    • Quantify the impurities based on their peak areas relative to the Raltegravir peak.

Visual Diagrams

The following diagrams illustrate key aspects of the Raltegravir synthesis and impurity formation.

Raltegravir_Synthesis_Workflow cluster_start Starting Material Preparation cluster_coupling Core Synthesis and Coupling cluster_final Final Product Formation start 5-Methyl-1,3,4-oxadiazole- 2-carboxylic acid activated Activated Oxadiazole (e.g., Acid Chloride) start->activated Activation intermediate Coupled Intermediate activated->intermediate Coupling core Pyrimidinone Core core->intermediate raltegravir Raltegravir intermediate->raltegravir Further Steps

Caption: A simplified workflow for the synthesis of Raltegravir.

Impurity_Formation_Pathway cluster_main_path Main Synthesis Pathway cluster_impurities Impurity Formation Intermediate Key Intermediate Raltegravir Raltegravir Intermediate->Raltegravir Desired Reaction Impurity_A Hydrolysis Impurity Intermediate->Impurity_A Hydrolysis (e.g., H2O, pH change) Impurity_B Side-Product Impurity Intermediate->Impurity_B Side Reaction (e.g., incorrect temp.)

Caption: General pathways for impurity formation during synthesis.

Troubleshooting_Logic start Impurity Detected in HPLC identify Identify Impurity (LC-MS, NMR) start->identify hydrolysis Hydrolytic Impurity? identify->hydrolysis process Process-Related Impurity? hydrolysis->process No control_ph Control pH and Use Anhydrous Solvents hydrolysis->control_ph Yes optimize Optimize Reaction Conditions (Temp, Stoich.) process->optimize Yes purify Purify Intermediate or Final Product process->purify No/Also control_ph->purify optimize->purify

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid and Other Precursors in the Synthesis of HIV-1 Integrase Inhibitors

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key precursors used in the synthesis of HIV-1 integrase strand transfer inhibitors (INSTIs). The focus is on...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key precursors used in the synthesis of HIV-1 integrase strand transfer inhibitors (INSTIs). The focus is on the synthetic efficiency and role of these precursors in producing the final active pharmaceutical ingredients.

While 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a crucial building block for the first-generation integrase inhibitor Raltegravir, other precursors have been pivotal in the development of second-generation INSTIs such as Dolutegravir, Elvitegravir, Cabotegravir, and Bictegravir. Direct comparative data on the intrinsic anti-HIV-1 efficacy of these simple precursors is not available in the current body of scientific literature, as the inhibitory activity is a property of the final, complex drug molecules. Therefore, this guide will focus on comparing these molecules based on their role in the synthesis of their respective INSTIs, with a focus on the overall efficiency of the synthetic routes.

Overview of Key Precursors and Their Corresponding HIV-1 Integrase Inhibitors

The development of HIV-1 integrase inhibitors has seen a progression from first to second-generation drugs, with accompanying advancements in synthetic chemistry. The choice of precursor often defines the core structure of the final molecule and influences the overall synthetic strategy.

PrecursorCorresponding HIV-1 Integrase InhibitorGeneration
5-Methyl-1,3,4-oxadiazole-2-carboxylic acidRaltegravirFirst
Pyridone-carboxylic acid derivativesDolutegravir, Cabotegravir, BictegravirSecond
Quinolone carboxylic acid derivativesElvitegravirFirst

Comparison of Synthetic Efficiency

The efficiency of a synthetic route is a critical factor in drug development and manufacturing. Key metrics include the number of steps and the overall yield. The following table summarizes the synthetic efficiency for producing various INSTIs from their respective precursors.

INSTIKey Precursor(s)Number of Steps (approx.)Overall Yield (approx.)Reference
Raltegravir 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid8-922-35%[1]
Dolutegravir Pyridone-carboxylic acid intermediate648-51%[2]
Cabotegravir Pyridone-carboxylic acid intermediate7 (flow synthesis)Not explicitly stated[3]
Bictegravir Pyridone-carboxylic acid intermediateMulti-stepNot explicitly stated[4]
Elvitegravir Quinolone carboxylic acid intermediate729.3%[5]

Note: The number of steps and overall yields can vary depending on the specific synthetic route and optimizations.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are representative protocols for the synthesis of key precursors and for evaluating the efficacy of the final INSTI compounds.

Synthesis of Raltegravir from 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

The synthesis of Raltegravir from 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid involves several key transformations. A representative synthetic scheme is outlined below.

G cluster_0 Synthesis of Raltegravir 5-Methyl-1,3,4-oxadiazole-2-carboxylic_acid 5-Methyl-1,3,4-oxadiazole- 2-carboxylic acid Acid_Chloride_Formation Acid Chloride Formation (e.g., Oxalyl chloride) 5-Methyl-1,3,4-oxadiazole-2-carboxylic_acid->Acid_Chloride_Formation Step 1 Amide_Coupling Amide Coupling with 2-amino-2-methylpropanenitrile Acid_Chloride_Formation->Amide_Coupling Step 2 Amidoxime_Formation Amidoxime Formation (Hydroxylamine) Amide_Coupling->Amidoxime_Formation Step 3 Pyrimidone_Ring_Formation Pyrimidone Ring Formation (Dimethyl acetylenedicarboxylate) Amidoxime_Formation->Pyrimidone_Ring_Formation Step 4 Final_Modifications Amidation and N-methylation Pyrimidone_Ring_Formation->Final_Modifications Step 5 Raltegravir Raltegravir Final_Modifications->Raltegravir Step 6

Caption: Simplified synthetic workflow for Raltegravir.

A detailed, multi-step synthesis involves the conversion of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid to its acid chloride, followed by reaction with 2-amino-2-methylpropanenitrile.[6] The resulting product is then treated with hydroxylamine to form an amidoxime.[6] The central pyrimidone ring is constructed by reacting the amidoxime with dimethyl acetylenedicarboxylate.[6] The synthesis is completed through a series of final modifications including amidation with 4-fluorobenzylamine and selective N-methylation.[6]

Synthesis of a Common Pyridone-carboxylic Acid Precursor for Second-Generation INSTIs

A common intermediate for Dolutegravir, Cabotegravir, and Bictegravir is a pyridone-carboxylic acid derivative.[7][8] One synthetic approach involves a MgBr2-promoted intramolecular cyclization.[8][9]

G cluster_1 Synthesis of Pyridone-carboxylic Acid Precursor Methyl_oxalyl_chloride Methyl oxalyl chloride Condensation1 Condensation Methyl_oxalyl_chloride->Condensation1 Ethyl_3-(N,N-dimethylamino)acrylate Ethyl 3-(N,N-dimethylamino)acrylate Ethyl_3-(N,N-dimethylamino)acrylate->Condensation1 Vinylogous_amide1 Vinylogous amide intermediate Condensation1->Vinylogous_amide1 Coupling Coupling Vinylogous_amide1->Coupling Aminoacetaldehyde_dimethyl_acetal Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde_dimethyl_acetal->Coupling Vinylogous_amide2 Vinylogous amide intermediate Coupling->Vinylogous_amide2 MgBr2_Cyclization MgBr2-promoted intramolecular cyclization Vinylogous_amide2->MgBr2_Cyclization Pyridone_diester Pyridone diester MgBr2_Cyclization->Pyridone_diester Hydrolysis Selective Hydrolysis Pyridone_diester->Hydrolysis Pyridone_carboxylic_acid Pyridone-carboxylic acid precursor Hydrolysis->Pyridone_carboxylic_acid

Caption: Synthesis of a common pyridone precursor.

This process begins with the condensation of methyl oxalyl chloride and ethyl 3-(N,N-dimethylamino)acrylate to yield a vinylogous amide.[8][9] This intermediate is then coupled with aminoacetaldehyde dimethyl acetal.[8][9] The subsequent key step is an MgBr2-promoted intramolecular cyclization to form the pyridone diester, which then undergoes selective hydrolysis to afford the desired pyridone-carboxylic acid precursor.[8][9]

In Vitro HIV-1 Integrase Strand Transfer Assay (IC50 Determination)

This assay is used to determine the concentration of a compound that inhibits 50% of the HIV-1 integrase strand transfer activity (IC50).

Materials:

  • Recombinant HIV-1 integrase

  • Donor substrate DNA (DS DNA) representing the viral DNA end, typically biotin-labeled

  • Target substrate DNA (TS DNA)

  • Streptavidin-coated 96-well plates

  • Assay buffer

  • Wash buffer

  • Blocking buffer

  • HRP-labeled antibody against a modification on the TS DNA

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Streptavidin-coated 96-well plates are coated with the biotin-labeled DS DNA.

  • The plates are washed and then blocked.

  • Recombinant HIV-1 integrase is added to the wells and allowed to bind to the DS DNA.

  • Serial dilutions of the test compound (e.g., the final INSTI) are added to the wells.

  • The strand transfer reaction is initiated by the addition of the TS DNA.

  • The reaction is allowed to proceed, and then the plates are washed to remove unbound components.

  • An HRP-labeled antibody that specifically recognizes the integrated TS DNA is added.

  • After another wash step, a TMB substrate is added, and the colorimetric reaction is allowed to develop.

  • The reaction is stopped with a stop solution, and the absorbance is read on a microplate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[10][11]

Cell-Based Anti-HIV-1 Assay (EC50 and CC50 Determination)

This assay determines the concentration of a compound that inhibits 50% of viral replication in cell culture (EC50) and the concentration that causes 50% cytotoxicity (CC50).

Materials:

  • A susceptible cell line (e.g., MT-4 cells)

  • A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound

  • Control inhibitors

  • A method to quantify viral replication (e.g., HIV-1 p24 Antigen ELISA kit)

  • A method to assess cell viability (e.g., MTT assay)

  • Microplate reader

Procedure for EC50 Determination:

  • Seed the cells in a 96-well plate.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Add the diluted compound to the cells.

  • Infect the cells with a known amount of HIV-1.

  • Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • After incubation, collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen using an ELISA kit.

  • The EC50 value is calculated by plotting the percentage of inhibition of p24 production against the logarithm of the compound concentration.[2]

Procedure for CC50 Determination:

  • Seed the cells in a 96-well plate.

  • Add serial dilutions of the test compound to the cells (without the virus).

  • Incubate the plates for the same duration as the EC50 assay.

  • Assess cell viability using a method like the MTT assay.

  • The CC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.[2]

The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the HIV-1 replication cycle, highlighting the step targeted by integrase inhibitors, and a typical workflow for evaluating potential inhibitors.

G cluster_2 HIV-1 Replication Cycle and Target of Integrase Inhibitors Entry 1. Entry into host cell Reverse_Transcription 2. Reverse Transcription (RNA to DNA) Entry->Reverse_Transcription Integration 3. Integration of viral DNA into host genome Reverse_Transcription->Integration Transcription_Translation 4. Transcription and Translation Integration->Transcription_Translation Assembly 5. Assembly of new virions Transcription_Translation->Assembly Budding_Maturation 6. Budding and Maturation Assembly->Budding_Maturation Integrase_Inhibitors Integrase Inhibitors Integrase_Inhibitors->Integration Block

Caption: HIV-1 replication cycle and INSTI target.

G cluster_3 Inhibitor Evaluation Workflow Compound_Synthesis Synthesis of Precursors and Final Compounds In_Vitro_Assay In Vitro Integrase Inhibition Assay (IC50) Compound_Synthesis->In_Vitro_Assay Cell_Based_Assay Cell-Based Anti-HIV-1 Assay (EC50) In_Vitro_Assay->Cell_Based_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50) Cell_Based_Assay->Cytotoxicity_Assay Lead_Optimization Lead Optimization Cytotoxicity_Assay->Lead_Optimization

References

Comparative

A Comparative Analysis of Synthetic Routes to Raltegravir: A Guide for Researchers

Raltegravir, an essential antiretroviral medication for the treatment of HIV infection, functions as an integrase strand transfer inhibitor.[1] Its complex chemical structure has necessitated the development of multiple...

Author: BenchChem Technical Support Team. Date: December 2025

Raltegravir, an essential antiretroviral medication for the treatment of HIV infection, functions as an integrase strand transfer inhibitor.[1] Its complex chemical structure has necessitated the development of multiple synthetic strategies, each with distinct advantages and drawbacks. This guide provides a comparative analysis of prominent synthetic routes to Raltegravir, offering a valuable resource for researchers, scientists, and drug development professionals. The comparison focuses on key metrics such as overall yield, number of steps, and strategic innovations aimed at improving efficiency and scalability.

First-Generation Manufacturing Route

The initial manufacturing synthesis of Raltegravir potassium was a linear sequence comprising nine chemical steps.[2][3] A key feature of this route is the construction of the central hydroxypyrimidinone core through a thermal rearrangement of an amidoxime-DMAD (dimethyl acetylenedicarboxylate) adduct.[2][3] While successful in producing the active pharmaceutical ingredient (API), this first-generation process presented challenges related to productivity, environmental impact, and selectivity in certain steps.[2][3]

A significant hurdle in this synthesis is the selective N-methylation of the pyrimidone ring.[4] Traditional methylating agents often lead to a mixture of N-methylated and O-methylated products, which are difficult to separate and reduce the overall yield of the desired product.[4][5] The initial process reported an overall yield of 22%.[2][3]

Second-Generation Manufacturing Route

To address the limitations of the initial synthesis, a more efficient and environmentally friendly second-generation manufacturing route was developed.[2][3] This improved process highlights a highly selective methylation step, which significantly enhances the efficiency of the synthesis.[2] The second-generation route demonstrates a remarkable improvement in productivity, being 3-4 times higher than the original process.[2][3]

Furthermore, this optimized synthesis significantly reduces the environmental footprint by decreasing the combined organic and aqueous waste by 65%.[2][3] The overall yield of the second-generation manufacturing route for Raltegravir potassium is a notable 35%.[3]

Alternative Synthetic Strategies

Beyond the primary manufacturing routes, several other synthetic approaches have been reported in the literature, often focusing on overcoming specific challenges such as the selective methylation step or avoiding problematic reagents.

One notable approach utilizes a two-step, one-pot silylation-desilylation procedure to achieve highly selective N-methylation of the pyrimidone intermediate.[2] This method effectively circumvents the formation of the O-methylated impurity.[2] Another strategy focuses on a retro-synthetic approach that constructs the oxadiazole ring during the synthesis, thereby avoiding the use of the potentially unstable 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride starting material.[6][7]

Other reported syntheses have explored different protecting group strategies and reaction conditions to optimize the overall process. For instance, an eight-step synthesis with an overall yield of approximately 12.0% has been described, emphasizing the use of readily available starting materials and convenient operation.[8] Patents also disclose various process modifications, including different reagents for methylation and alternative procedures for key coupling reactions.[5][9]

Comparative Data of Raltegravir Synthetic Routes

Parameter First-Generation Route Second-Generation Route Alternative Route (Guo et al.) [8]Alternative Route (Pharmathen) [4]
Overall Yield 22%[2][3]35%[3]~12.0%[8]82% (for key methylation sequence)[4]
Number of Linear Steps 9[2][3]Not explicitly stated, but improved8[8]3 (for key methylation sequence)[4]
Key Features Thermal rearrangement of amidoxime-DMAD adduct[2][3]Highly selective methylation, increased productivity, reduced waste[2][3]Use of readily available starting materials[8]Two-step, one-pot selective N-methylation via silylation[4]
Challenges Low productivity, high environmental impact, non-selective methylation[2][3](Fewer challenges reported)Lower overall yieldFocuses on a specific problematic step

Key Synthetic Pathways and Workflows

The synthesis of Raltegravir involves the assembly of three key fragments: the hydroxypyrimidinone core, the 4-fluorobenzylamine side chain, and the 5-methyl-1,3,4-oxadiazole moiety. The following diagrams illustrate the general logic of the synthetic approaches.

Raltegravir_Synthesis_Overview cluster_starting_materials Starting Materials cluster_key_intermediates Key Intermediates cluster_final_product Final Product 2-Amino-2-methylpropanenitrile 2-Amino-2-methylpropanenitrile Amidoxime Amidoxime 2-Amino-2-methylpropanenitrile->Amidoxime Reaction with hydroxylamine 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid derivative 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid derivative Raltegravir Raltegravir 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid derivative->Raltegravir Dimethyl acetylenedicarboxylate Dimethyl acetylenedicarboxylate 4-Fluorobenzylamine 4-Fluorobenzylamine 4-Fluorobenzylamine->Raltegravir Hydroxypyrimidinone Core Hydroxypyrimidinone Core Amidoxime->Hydroxypyrimidinone Core Cyclization with DMAD N-Methylated Pyrimidone N-Methylated Pyrimidone Hydroxypyrimidinone Core->N-Methylated Pyrimidone Selective N-methylation N-Methylated Pyrimidinone N-Methylated Pyrimidinone N-Methylated Pyrimidone->Raltegravir Amidation and acylation

Caption: General overview of the synthetic strategy for Raltegravir.

The critical step of selective N-methylation has been a major focus of process optimization. The following diagram illustrates a workflow designed to overcome this challenge.

Selective_N_Methylation_Workflow Pyrimidinone Intermediate Pyrimidinone Intermediate Conventional Methylation Conventional Methylation Pyrimidinone Intermediate->Conventional Methylation Selective N-Methylation Strategy Selective N-Methylation Strategy Pyrimidinone Intermediate->Selective N-Methylation Strategy Mixture of N- and O-methylated products Mixture of N- and O-methylated products Conventional Methylation->Mixture of N- and O-methylated products Difficult Separation Difficult Separation Mixture of N- and O-methylated products->Difficult Separation Silylation Silylation Selective N-Methylation Strategy->Silylation Methylation Methylation Silylation->Methylation Desilylation Desilylation Methylation->Desilylation Desired N-methylated product Desired N-methylated product Desilylation->Desired N-methylated product

Caption: Workflow comparing conventional and selective N-methylation.

Detailed Experimental Protocols

General Procedure for the Formation of the Pyrimidone Ring (First-Generation)

This protocol is based on the general description of the reaction.[10]

  • Amidoxime Formation: 2-amino-2-methylpropanenitrile is reacted with the acid chloride of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid in the presence of a base such as N-methylmorpholine. The resulting product is then treated with aqueous hydroxylamine to form the corresponding amidoxime.

  • Cyclization: The amidoxime is reacted with dimethyl acetylenedicarboxylate (DMAD). The resulting adduct undergoes a thermal rearrangement, typically in a high-boiling solvent like xylene, to yield the central hydroxypyrimidinone ring structure.

Selective N-Methylation using Trimethylsulfoxonium Iodide (First-Generation)

This protocol is based on the general description of the reaction.[10]

  • The hydroxypyrimidinone intermediate is dissolved in a suitable solvent.

  • Trimethylsulfoxonium iodide is added as the methylating agent. The use of this reagent ensures high chemoselectivity for methylation on the nitrogen atom of the pyrimidone ring.

  • The reaction mixture is stirred, likely with heating, until the reaction is complete as monitored by a suitable analytical technique (e.g., HPLC).

  • The product is isolated and purified through standard procedures such as crystallization or chromatography.

Amidation with 4-Fluorobenzylamine

This protocol is based on the general description of the reaction.[10]

  • The methyl ester intermediate is dissolved in an appropriate solvent.

  • 4-fluorobenzylamine is added to the reaction mixture.

  • The reaction is stirred, potentially at an elevated temperature, to facilitate the amidation reaction.

  • Upon completion, the final Raltegravir product is isolated and purified.

Conclusion

The synthesis of Raltegravir has evolved significantly from its initial manufacturing process to more refined, efficient, and environmentally conscious second-generation routes. The primary challenges, particularly the selective N-methylation of the pyrimidone core, have been addressed through innovative chemical strategies. The development of these improved synthetic pathways not only enhances the commercial viability of Raltegravir production but also underscores the importance of continuous process optimization in pharmaceutical manufacturing. For researchers in the field, understanding the nuances of these different synthetic routes provides a solid foundation for the development of novel and even more efficient syntheses of this critical antiretroviral agent.

References

Validation

Efficiency of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid as a Letermovir intermediate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of different synthetic routes for the antiviral drug Letermovir, with a focus on the efficiency of key intermedia...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic routes for the antiviral drug Letermovir, with a focus on the efficiency of key intermediates. While 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid has been cited as a potential intermediate in the synthesis of Letermovir, a comprehensive, publicly available synthetic scheme detailing its use and efficiency metrics could not be identified through extensive searches of scientific literature and patent databases.[1][2] Therefore, this guide will focus on two prominent, well-documented alternative routes: Merck's innovative "green" synthesis employing an asymmetric aza-Michael cyclization and an optimized route utilizing a quinine-derived phase-transfer catalyst (PTC).

Executive Summary

The development of efficient and sustainable synthetic routes is paramount in pharmaceutical manufacturing. For Letermovir, a crucial antiviral for the prevention of cytomegalovirus (CMV) infections, two notable processes have emerged. Merck's manufacturing process stands out for its green chemistry principles, achieving a significant reduction in waste and a high overall yield. An alternative route, employing a readily available quinine-derived phase-transfer catalyst, presents a more economical option. This guide will delve into the quantitative data and experimental protocols of these two routes to provide a clear comparison for researchers and drug development professionals.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for the two primary synthetic routes to Letermovir discussed in this guide.

Table 1: Overall Process Efficiency Comparison

MetricMerck's Green SynthesisOptimized PTC Route
Overall Yield >60% over 7 steps[3]Data not fully available for all steps
Process Mass Intensity (PMI) Reduced by 73% vs. benchmark[3]Not reported
Raw Material Cost Reduced by 93% vs. benchmark[3]Catalyst is economical[3]
Carbon Footprint Reduced by 89% vs. benchmark[3]Not reported
Water Usage Reduced by 90% vs. benchmark[3]Not reported

Table 2: Key Step Efficiency Comparison - Asymmetric Aza-Michael Cyclization

ParameterMerck's Green Synthesis (Organocatalyst)Optimized PTC Route (Quinine-derived PTC)
Key Catalyst Chemically stable and recyclable organocatalyst[3]Quinine-derived monoquaternary ammonium salt (Q1)[3]
Yield of Cyclization Step Not explicitly stated, but contributes to >60% overall yield[3]91.9%[3]
Enantiomeric Ratio (desired:undesired) Not explicitly stated, but leads to high optical purity78:22 (before resolution)[3]
Final Product Purity (after subsequent steps) High purity amorphous solid99.5% (achiral), 99.4% (chiral)[3]

Experimental Protocols

Merck's Green Synthesis: Asymmetric Aza-Michael Cyclization (Conceptual)

While the specific organocatalyst and detailed conditions are proprietary to Merck, the process involves an asymmetric aza-Michael cyclization as the key stereo-defining step. This reaction is central to the efficiency and sustainability of the entire synthesis. The process has been optimized to reduce catalyst loading, minimize solvent use, and enable telescoped processing.[3]

Optimized Route: Asymmetric Aza-Michael Cyclization using a Quinine-Derived PTC

This route offers a cost-effective alternative to the original commercial process.

Step 1: Aza-Michael Cyclization

  • Reactants: Guanidine intermediate (salicylic acid salt)

  • Catalyst: Quinine-derived monoquaternary ammonium salt (Q1)

  • Base: Potassium phosphate (K3PO4) aqueous solution

  • Solvent: Toluene

  • Temperature: 0°C to room temperature

  • Reaction Time: 5 hours

  • Work-up: The reaction mixture is quenched with glycolic acid solution. The organic layer is separated and evaporated to yield the crude product as a yellow oil.

  • Yield: 91.9%

  • Chiral Purity: 78:22 (desired:undesired enantiomer)

Step 2: Chiral Resolution

  • Resolving Agent: D-(+)-Di-p-toluoyltartaric acid (D-(+)-DTTA)

  • Solvent: Ethyl acetate

  • Procedure: The crude product from the previous step is dissolved in ethyl acetate, and D-(+)-DTTA is added. The mixture is stirred overnight, and the desired diastereomeric salt is collected by filtration.

Step 3: Hydrolysis

  • Reactant: The resolved intermediate from the previous step.

  • Reagents: Sodium hydroxide (NaOH)

  • Solvents: Methanol (MeOH) and Water (H2O)

  • Procedure: The resolved intermediate is hydrolyzed to afford the final Letermovir product.

  • Yield: 96%

  • Purity: 99.5% (achiral), 99.4% (chiral)[3]

Visualizations

Logical Flow of Letermovir Synthesis via Asymmetric Aza-Michael Cyclization

Letermovir_Synthesis_Flow cluster_start Starting Materials cluster_intermediate_synthesis Intermediate Synthesis cluster_key_step Key Stereodefining Step cluster_purification Purification and Final Step cluster_final Final Product 2-Bromo-6-fluoroaniline 2-Bromo-6-fluoroaniline Guanidine_Intermediate Guanidine Intermediate 2-Bromo-6-fluoroaniline->Guanidine_Intermediate Multiple Steps Aza_Michael Asymmetric Aza-Michael Cyclization Guanidine_Intermediate->Aza_Michael Organocatalyst or PTC Chiral_Resolution Chiral Resolution Aza_Michael->Chiral_Resolution Hydrolysis Hydrolysis Chiral_Resolution->Hydrolysis Letermovir Letermovir Hydrolysis->Letermovir

Caption: General synthetic workflow for Letermovir.

Comparison of Catalysts in the Key Aza-Michael Reaction

Catalyst_Comparison cluster_merck Merck's Green Synthesis cluster_ptc Optimized PTC Route Guanidine_Intermediate Guanidine Intermediate Organocatalyst Organocatalyst Guanidine_Intermediate->Organocatalyst PTC_Catalyst Quinine-derived PTC Guanidine_Intermediate->PTC_Catalyst High_Yield_Purity High Overall Yield & Purity Organocatalyst->High_Yield_Purity Leads to Economical_Route Economical & Scalable PTC_Catalyst->Economical_Route Provides

Caption: Catalyst alternatives for the key reaction.

Conclusion

While the specific role and efficiency of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid in a scalable Letermovir synthesis remain to be publicly detailed, the analysis of Merck's green synthesis and the optimized PTC route provides valuable insights for the drug development community. Merck's process exemplifies the significant gains in sustainability and efficiency that can be achieved through innovative catalyst design and process optimization. The PTC-catalyzed route offers a practical and economical alternative, demonstrating high yields in key transformations. The choice between these or other emerging routes will ultimately depend on a comprehensive evaluation of factors including cost of goods, process robustness, scalability, and environmental impact. Further research into novel intermediates and catalytic systems will continue to shape the future of Letermovir manufacturing.

References

Comparative

A Comparative Analysis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid and Kojic Acid as Tyrosinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the tyrosinase inhibitory potential of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid and the well-established inh...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tyrosinase inhibitory potential of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid and the well-established inhibitor, kojic acid. While direct comparative experimental data for 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is limited in publicly available literature, this document leverages data on closely related 1,3,4-oxadiazole derivatives to offer insights into its potential efficacy.

Executive Summary

Kojic acid is a widely recognized tyrosinase inhibitor with a considerable body of research supporting its activity. Emerging research on 1,3,4-oxadiazole derivatives, however, suggests that this class of compounds may harbor significantly more potent tyrosinase inhibitors. Notably, a derivative of this class has demonstrated inhibitory activity several orders of magnitude greater than that of kojic acid, signaling a promising area for the development of novel hyperpigmentation treatments.

Quantitative Comparison of Tyrosinase Inhibitory Activity

The inhibitory potential of a compound against tyrosinase is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The tables below summarize the available IC50 values for kojic acid and a potent 1,3,4-oxadiazole derivative.

Table 1: IC50 Values for Kojic Acid against Mushroom Tyrosinase

SubstrateIC50 (µM)Reference
L-DOPA16.83 ± 1.16[1]
L-DOPA121 ± 5[2]
L-Tyrosine70 ± 7[2]
Not Specified30.6
Not Specified26.090

Note: IC50 values for kojic acid can vary depending on the experimental conditions, including the source of the tyrosinase and the substrate used.

Table 2: IC50 Value for a 1,3,4-Oxadiazole Derivative against Mushroom Tyrosinase

CompoundSubstrateIC50 (µM)Reference
2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamideNot Specified0.003 ± 0.00[1]

Mechanism of Tyrosinase Inhibition

Kojic Acid: The primary mechanism of tyrosinase inhibition by kojic acid involves the chelation of the copper ions within the active site of the enzyme.[3] Tyrosinase is a copper-containing enzyme, and these copper ions are essential for its catalytic activity in the oxidation of tyrosine. By binding to these copper ions, kojic acid effectively blocks the substrate from accessing the active site, thereby inhibiting melanin production. Kojic acid acts as a competitive inhibitor of the monophenolase activity and a mixed inhibitor of the diphenolase activity of mushroom tyrosinase.[3]

1,3,4-Oxadiazole Derivatives: The precise mechanism of tyrosinase inhibition by 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid has not been extensively studied. However, molecular docking studies on related 1,3,4-oxadiazole derivatives suggest that they also interact with the active site of the tyrosinase enzyme.[1] The significant inhibitory potency of certain derivatives suggests a strong interaction with key residues in the active site, potentially through chelation of the copper ions and other non-covalent interactions.

Signaling Pathways and Experimental Workflow

To visualize the processes involved in tyrosinase inhibition and its assessment, the following diagrams are provided.

Melanin_Synthesis_Pathway cluster_tyrosinase Tyrosinase Catalysis Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Monophenolase activity Dopaquinone Dopaquinone DOPA->Dopaquinone Diphenolase activity Melanin Melanin Dopaquinone->Melanin Spontaneous reactions Inhibitor Tyrosinase Inhibitor (e.g., Kojic Acid, 1,3,4-Oxadiazole derivative) Inhibitor->DOPA Inhibitor->Dopaquinone

Caption: The melanin synthesis pathway and the inhibitory action of tyrosinase inhibitors.

Tyrosinase_Inhibition_Assay_Workflow A Prepare Reagents: - Tyrosinase enzyme solution - Substrate solution (L-DOPA) - Test compound solutions - Kojic acid (positive control) - Buffer solution B Assay Setup in 96-well plate: - Add buffer, enzyme, and inhibitor (or control) to wells A->B C Pre-incubation B->C D Initiate Reaction: Add substrate (L-DOPA) to all wells C->D E Measure Absorbance: At ~475 nm at timed intervals D->E F Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 value E->F

Caption: A generalized workflow for a tyrosinase inhibition assay.

Experimental Protocols

A standard method for assessing tyrosinase inhibitory activity is the dopachrome method, which measures the formation of dopachrome from the oxidation of L-DOPA.

Tyrosinase Inhibition Assay (Dopachrome Method)

1. Materials and Reagents:

  • Mushroom tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid (Test Compound)

  • Kojic acid (Positive Control)

  • Sodium phosphate buffer (50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. Dilute to the desired working concentration just before use.

  • Substrate Solution: Prepare a fresh solution of L-DOPA in phosphate buffer.

  • Test Compound and Positive Control Solutions: Prepare stock solutions of the test compound and kojic acid in DMSO. Further dilute with phosphate buffer to obtain a range of concentrations for IC50 determination.

3. Assay Procedure:

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • A specific volume of the test compound or positive control solution at various concentrations. For the control wells, an equivalent volume of buffer or DMSO-buffer solution is added.

    • Tyrosinase enzyme solution.

  • Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.

  • Immediately measure the absorbance at approximately 475 nm using a microplate reader. Continue to take readings at regular intervals for a set duration (e.g., every minute for 20-30 minutes).

4. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor and the control.

  • Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The IC50 value is determined from the resulting dose-response curve.

Conclusion

Kojic acid remains a benchmark tyrosinase inhibitor with well-documented efficacy. However, the remarkable potency of certain 1,3,4-oxadiazole derivatives, as evidenced by an IC50 value in the nanomolar range, underscores the significant potential of this chemical class for the development of next-generation tyrosinase inhibitors. Further research is warranted to synthesize and evaluate the tyrosinase inhibitory activity of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid specifically and to fully elucidate the structure-activity relationships within this promising class of compounds. These findings could pave the way for the discovery of more effective and safer agents for treating hyperpigmentation disorders and for use in cosmetic and pharmaceutical applications.

References

Validation

In Vitro Showdown: 1,3,4-Oxadiazole Derivatives Demonstrate Potent Antimicrobial Activity Against Standard Antibiotics

A comprehensive analysis of in vitro studies reveals that novel 1,3,4-oxadiazole derivatives exhibit significant and, in some cases, superior antimicrobial activity compared to established antibiotics and antifungal agen...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of in vitro studies reveals that novel 1,3,4-oxadiazole derivatives exhibit significant and, in some cases, superior antimicrobial activity compared to established antibiotics and antifungal agents. These findings position 1,3,4-oxadiazoles as a promising class of compounds in the urgent search for new therapeutics to combat drug-resistant pathogens.

The emergence of multidrug-resistant bacteria and fungi presents a formidable challenge to global health. In response, researchers are actively exploring new chemical scaffolds with the potential to overcome existing resistance mechanisms. The 1,3,4-oxadiazole ring, a five-membered heterocyclic compound, has garnered considerable attention for its diverse pharmacological properties, including potent antimicrobial effects.[1][2][3][4] This guide provides an objective comparison of the in vitro performance of various 1,3,4-oxadiazole derivatives against standard antibiotics and antifungals, supported by experimental data from recent studies.

Comparative Antibacterial Activity

In vitro antibacterial screenings of newly synthesized 1,3,4-oxadiazole derivatives have consistently demonstrated their efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria. Several studies have reported Minimum Inhibitory Concentration (MIC) values and zone of inhibition data that rival or exceed those of commonly used antibiotics such as ampicillin, ciprofloxacin, and chloramphenicol.

For instance, a series of 2,5-disubstituted 1,3,4-oxadiazole derivatives containing a naphthofuran moiety showed antibacterial effects equivalent to ciprofloxacin against Pseudomonas aeruginosa and Bacillus subtilis (MIC = 0.2 mg/mL). Another study highlighted derivatives that were more potent than ampicillin against P. aeruginosa and Staphylococcus aureus.[2] Notably, certain 1,3,4-oxadiazole compounds have also shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen.[5] One derivative, compound 13, exhibited a 16- to 32-fold increase in activity against multidrug-resistant S. aureus strains compared to the parent compound.[6]

Here is a summary of the comparative antibacterial data:

1,3,4-Oxadiazole DerivativeBacterial StrainMIC (µg/mL)Standard AntibioticMIC (µg/mL)Reference
Compound 4h Enterococcus faecalis62.5Chloramphenicol62.5[7]
Compounds 4b, 4f, 4g Escherichia coli62.5Chloramphenicol62.5[7]
Compound 14a, 14b Pseudomonas aeruginosa0.2 (mg/mL)Ciprofloxacin0.2 (mg/mL)
Compound 14a, 14b Bacillus subtilis0.2 (mg/mL)Ciprofloxacin0.2 (mg/mL)[2]
Compound 1 Pseudomonas aeruginosaComparable to CiprofloxacinCiprofloxacin-[2]
Compound 1 Staphylococcus aureusStronger than AmoxicillinAmoxicillin-[2]
Compounds 4a, 4b, 4c MRSA62Ceftizoxime> MIC of derivatives[5]
OZE-I S. aureus (including MRSA)4-16--
OZE-II S. aureus (including MRSA)4-16--[8]
OZE-III S. aureus (including MRSA)8-32--[8]
Compound 13 S. aureus (MDR)0.5--[6]

Comparative Antifungal Activity

The antifungal potential of 1,3,4-oxadiazole derivatives is equally promising. Studies have demonstrated their efficacy against a range of fungal pathogens, including Candida albicans and various plant pathogenic fungi.

Two compounds, LMM5 and LMM11, were effective against C. albicans with a MIC of 32 µg/mL and were found to be non-toxic in cell lines.[9] Another derivative, LMM6, exhibited fungicidal activity against several clinical C. albicans isolates with MIC values ranging from 8 to 32 µg/mL.[10] Furthermore, certain 1,3,4-oxadiazole derivatives have shown superior antifungal activity against plant pathogens like Exserohilum turcicum when compared to the commercial fungicide carbendazim.[11] For example, compound 5k had an EC50 value of 32.25 µg/mL against E. turcicum, while carbendazim's was 102.83 µg/mL.[11]

Here is a summary of the comparative antifungal data:

1,3,4-Oxadiazole DerivativeFungal StrainMIC/EC50 (µg/mL)Standard AntifungalMIC/EC50 (µg/mL)Reference
LMM5 Candida albicans32Fluconazole0.125-0.25[9]
LMM11 Candida albicans32Fluconazole0.125-0.25[9]
LMM6 Candida albicans8-32--[10]
Compound 35 Aspergillus fumigatusBetter than TerbinafineTerbinafine-[2]
Compound 5k Exserohilum turcicum32.25 (EC50)Carbendazim102.83 (EC50)[11]
Compound 4k Exserohilum turcicum50.48 (EC50)Carbendazim102.83 (EC50)[11]
Compound 5e Exserohilum turcicum47.56 (EC50)Carbendazim102.83 (EC50)[11]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the reviewed literature.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial potency.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial dilutions of test compounds and standard antibiotics in microtiter plates inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) add_inoculum Add microbial inoculum to each well inoculum->add_inoculum incubate Incubate plates at 37°C for 18-24 hours add_inoculum->incubate observe Visually inspect for turbidity (microbial growth) incubate->observe determine_mic MIC is the lowest concentration with no visible growth observe->determine_mic

Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of inhibition around a well containing the test compound.

Agar_Well_Diffusion_Workflow cluster_plate_prep Plate Preparation cluster_testing Testing cluster_incubation_measurement Incubation & Measurement prepare_agar Pour sterile molten agar into Petri dishes and allow to solidify spread_culture Spread a standardized microbial culture evenly on the agar surface prepare_agar->spread_culture create_wells Create wells in the agar using a sterile borer spread_culture->create_wells add_compounds Add a fixed volume of test compounds and controls to the wells create_wells->add_compounds incubate_plates Incubate the plates at 37°C for 24 hours add_compounds->incubate_plates measure_zones Measure the diameter of the zone of inhibition around each well incubate_plates->measure_zones

Workflow for the Agar Well Diffusion Assay.

Potential Mechanisms of Action

The antimicrobial activity of 1,3,4-oxadiazole derivatives is attributed to their ability to interfere with various essential cellular pathways in microorganisms.[1] Molecular docking studies and experimental evidence suggest several potential targets.

Mechanism_of_Action cluster_targets Potential Cellular Targets cluster_effects Resulting Effects oxadiazole 1,3,4-Oxadiazole Derivatives dna_gyrase DNA Gyrase (Bacteria) oxadiazole->dna_gyrase Inhibits lta_synthesis Lipoteichoic Acid Biosynthesis (Gram+) oxadiazole->lta_synthesis Inhibits sdh Succinate Dehydrogenase (Fungi) oxadiazole->sdh Inhibits ergosterol Ergosterol Biosynthesis (Fungi) oxadiazole->ergosterol Inhibits other_enzymes Other Essential Enzymes (e.g., InhA, Thymidylate Synthase) oxadiazole->other_enzymes Inhibits dna_replication Inhibition of DNA Replication & Repair dna_gyrase->dna_replication cell_wall Disruption of Cell Wall Integrity lta_synthesis->cell_wall energy_production Impaired Cellular Respiration sdh->energy_production membrane_function Altered Membrane Fluidity & Function ergosterol->membrane_function metabolism Inhibition of Key Metabolic Pathways other_enzymes->metabolism

Potential Mechanisms of Action for 1,3,4-Oxadiazole Derivatives.

In bacteria, some derivatives are thought to inhibit DNA gyrase, an enzyme crucial for DNA replication and repair.[2] Others have been shown to target the biosynthesis of lipoteichoic acid, a major component of the cell wall of Gram-positive bacteria.[6] In fungi, potential targets include succinate dehydrogenase, an enzyme involved in the electron transport chain, and the ergosterol biosynthesis pathway, which is essential for maintaining fungal cell membrane integrity.[1][11]

Conclusion

The collective evidence from in vitro studies strongly supports the continued investigation of 1,3,4-oxadiazole derivatives as a new generation of antimicrobial agents. Their potent activity against a wide range of bacteria and fungi, including drug-resistant strains, underscores their therapeutic potential. Further research, including in vivo efficacy studies and toxicological profiling, is warranted to translate these promising in vitro results into clinically effective treatments. The versatility of the 1,3,4-oxadiazole scaffold also allows for extensive chemical modification, offering opportunities to optimize potency, selectivity, and pharmacokinetic properties.

References

Comparative

Structure-Activity Relationship of 5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid Analogs: A Comparative Guide

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial effects. This guide focuses on the structure-activity re...

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial effects. This guide focuses on the structure-activity relationships (SAR) of analogs derived from 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid, comparing their performance based on available experimental data. Modifications at the 2-position of the 5-methyl-1,3,4-oxadiazole core, particularly the formation of amides, esters, and thioesters, have been explored to modulate their therapeutic potential.

Comparative Biological Activity

The biological activity of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid analogs is significantly influenced by the nature of the substituent at the 2-position. The following tables summarize the in vitro anticancer and antimicrobial activities of various analogs.

Anticancer Activity

The cytotoxic effects of various 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid analogs have been evaluated against several human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below.

Compound IDR Group (at position 2)Cancer Cell LineIC50 (µM)Reference
1a -CONH-(4-chlorophenyl)A549 (Lung)<0.14[1]
1b -CONH-(2,4-dimethylphenyl)A549 (Lung)1.59[1]
1c -CONH-(4-methoxyphenyl)A549 (Lung)1.80[1]
1d -CONH-(phenyl)A549 (Lung)7.48[1]
2a -S-CH2-CONH-(4-fluorophenyl)MCF-7 (Breast)2.3[2]
2b -S-CH2-CONH-(4-chlorophenyl)MCF-7 (Breast)3.1[2]
3a -NH-(2,4-dimethylphenyl)SNB-19 (CNS)86.61 (%GI)[3]
3b -NH-(2,4-dimethylphenyl)OVCAR-8 (Ovarian)85.26 (%GI)[3]

*%GI: Percent Growth Inhibition at 10 µM concentration.

Antimicrobial Activity

Several analogs have been screened for their activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.

Compound IDR Group (at position 2)MicroorganismMIC (µg/mL)Reference
4a -SHE. coli>100[4]
4b -SHS. aureus>100[4]
5a -S-CH2-pyridin-2-amineS. aureus4-8[2]
5b -S-CH2-pyridin-2-amineC. albicans4[2]
6a Thieno[2,3-d]pyrimidine-4-thioneP. vulgarisModerate[5]
6b Thieno[2,3-d]pyrimidine-4-thioneP. aeruginosaModerate[5]

Experimental Protocols

General Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

A common route for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of N-acylhydrazides. Typically, an appropriate acid hydrazide is reacted with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). The reaction mixture is refluxed for several hours. After completion, the mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed, and recrystallized to yield the final product.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8][9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24-48 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm or 590 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the relationships and processes involved in SAR studies, the following diagrams are provided.

SAR_Workflow Lead 5-Methyl-1,3,4-oxadiazole -2-carboxylic acid Modification Chemical Modification (e.g., Amidation, Esterification) Lead->Modification Synthesis Analogs Library of Analogs Modification->Analogs Screening Biological Screening (e.g., Anticancer, Antimicrobial) Analogs->Screening Data Activity Data (IC50, MIC) Screening->Data SAR SAR Analysis Data->SAR SAR->Modification Iterative Design Optimized Optimized Lead SAR->Optimized

Caption: General workflow for structure-activity relationship (SAR) studies.

MTT_Assay_Workflow cluster_plate 96-Well Plate A1 Cell Seeding B1 Compound Treatment A1->B1 C1 MTT Addition B1->C1 D1 Incubation C1->D1 E1 Formazan Solubilization D1->E1 Reader Microplate Reader (Absorbance at 570nm) E1->Reader Analysis Data Analysis (Calculate IC50) Reader->Analysis

References

Validation

Unveiling the Potential of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid as a Novel Melanogenesis Inhibitor: A Comparative Analysis

For Immediate Release In the ongoing quest for potent and safe modulators of skin pigmentation, 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is emerging as a compound of significant interest. This guide provides a compreh...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for potent and safe modulators of skin pigmentation, 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is emerging as a compound of significant interest. This guide provides a comprehensive comparison of its potential inhibitory effects on melanogenesis against established alternatives such as kojic acid, arbutin, and hydroquinone. The following sections present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their evaluation.

Comparative Analysis of Melanogenesis Inhibitors

The efficacy of melanogenesis inhibitors is primarily evaluated by their ability to inhibit tyrosinase, the rate-limiting enzyme in melanin synthesis, and to reduce melanin content in specialized pigment-producing cells, such as B16F10 melanoma cells. While direct experimental data for 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is still emerging, studies on structurally related 1,3,4-oxadiazole derivatives have demonstrated exceptionally potent tyrosinase inhibitory activity.

Table 1: Tyrosinase Inhibitory Activity of Selected Compounds

CompoundTargetIC50 Value (µM)Source
1,3,4-Oxadiazole Derivative 1 Mushroom Tyrosinase0.003 ± 0.00[1]
1,3,4-Oxadiazole Derivative 2 Mushroom Tyrosinase27.42[2]
Kojic Acid Mushroom Tyrosinase16.83 ± 1.16[1]
Kojic Acid Mushroom Tyrosinase49.77 ± 1.19[3]
Arbutin B16F10 Melanin Production807.6 ± 2.9[4]

Note: Data for 1,3,4-oxadiazole derivatives are included to illustrate the potential of this chemical class. Derivative 1 is 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide.

Table 2: Cellular Effects of Melanogenesis Inhibitors on B16F10 Melanoma Cells

CompoundConcentrationMelanin Inhibition (%)Cell Viability (%)Source
Kojic Acid 700 µMDose-dependent reductionNot affected[5][6]
α-Arbutin 80 mM47.35Not specified[7]
β-Arbutin 700 µMDose-dependent reductionIncreased[6]
Hydroquinone Not specifiedEffectiveExhibits melanocyte toxicity[8][9]

Mechanism of Action: Targeting the Melanogenesis Pathway

Melanogenesis is a complex signaling cascade initiated by factors such as UV radiation, leading to the production of melanin. Most inhibitors, including the compounds discussed, exert their effects by targeting key enzymes and transcription factors within this pathway. The primary target is tyrosinase, which catalyzes the initial and rate-limiting steps of melanin synthesis.

Melanogenesis_Pathway cluster_0 Upstream Signaling cluster_1 Melanin Synthesis UV Radiation UV Radiation α-MSH α-MSH MC1R MC1R α-MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF Microphthalmia-associated Transcription Factor CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase TRP-1 Tyrosinase-related protein 1 MITF->TRP-1 TRP-2 Tyrosinase-related protein 2 MITF->TRP-2 L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin TRP-1, TRP-2 Inhibitors 5-Methyl-1,3,4-oxadiazole- 2-carboxylic acid Kojic Acid Arbutin Hydroquinone Inhibitors->Tyrosinase

Caption: Melanogenesis signaling pathway and points of inhibition.

Experimental Protocols

Standardized in vitro assays are crucial for the validation of melanogenesis inhibitors. The following are detailed protocols for the most common assays used in this field.

Mushroom Tyrosinase Activity Assay

This assay is a primary screening method to identify potential tyrosinase inhibitors.

  • Materials:

    • Mushroom tyrosinase

    • L-DOPA (3,4-dihydroxyphenylalanine)

    • Phosphate buffer (pH 6.8)

    • Test compound (e.g., 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and mushroom tyrosinase solution.

    • Incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding L-DOPA solution to each well.

    • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Melanin Content Assay in B16F10 Melanoma Cells

This cell-based assay evaluates the effect of a compound on melanin production in a cellular context.

  • Materials:

    • B16F10 mouse melanoma cells

    • Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

    • α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanogenesis)

    • Test compound

    • Phosphate-buffered saline (PBS)

    • 1N NaOH with 10% DMSO

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound, with or without α-MSH, for a specified duration (e.g., 72 hours).

    • After incubation, wash the cells with PBS.

    • Lyse the cells with the NaOH/DMSO solution and incubate at a higher temperature (e.g., 80°C) for 1 hour to solubilize the melanin.

    • Measure the absorbance of the lysates at 405 nm to quantify the melanin content.

    • Normalize the melanin content to the total protein concentration of each sample, determined by a separate protein assay (e.g., BCA assay).

    • Calculate the percentage of melanin inhibition compared to the control (untreated or vehicle-treated) cells.

Cell Viability Assay (MTT Assay)

This assay is essential to ensure that the observed reduction in melanin is not due to cytotoxicity of the test compound.

  • Materials:

    • B16F10 cells

    • DMEM with FBS and antibiotics

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed B16F10 cells in a 96-well plate and treat them with the test compound as described in the melanin content assay.

    • After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the cell viability as a percentage of the control.

Experimental Workflow

The evaluation of a potential melanogenesis inhibitor typically follows a structured workflow, from initial screening to cellular validation.

Experimental_Workflow Start Start In_vitro_Screening In vitro Screening (Mushroom Tyrosinase Assay) Start->In_vitro_Screening Identify_Hits Identify Potent Inhibitors (Low IC50) In_vitro_Screening->Identify_Hits Cell_based_Assays Cell-based Assays (B16F10 Melanoma Cells) Identify_Hits->Cell_based_Assays Active Conclusion Conclusion on Efficacy and Safety Identify_Hits->Conclusion Inactive Melanin_Assay Melanin Content Assay Cell_based_Assays->Melanin_Assay Viability_Assay Cell Viability Assay (MTT) Cell_based_Assays->Viability_Assay Data_Analysis Data Analysis and Comparison Melanin_Assay->Data_Analysis Viability_Assay->Data_Analysis Data_Analysis->Conclusion

Caption: Workflow for evaluating melanogenesis inhibitors.

Conclusion

The 1,3,4-oxadiazole scaffold represents a highly promising avenue for the development of novel and potent tyrosinase inhibitors. While specific experimental data for 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is needed to fully validate its efficacy and safety, the remarkable potency of related derivatives warrants further investigation. This guide provides the foundational information and standardized protocols necessary for researchers to conduct comparative studies and to elucidate the full potential of this and other novel compounds in the field of melanogenesis regulation. The objective data and clear methodologies presented herein are intended to facilitate informed decision-making in the development of next-generation skin pigmentation modulators.

References

Comparative

Benchmarking the Stability of the 1,3,4-Oxadiazole Ring: A Comparative Guide for Drug Development

For researchers, scientists, and drug development professionals, the selection of a heterocyclic core is a critical decision that profoundly impacts the pharmacokinetic and pharmacodynamic profile of a drug candidate. Am...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a heterocyclic core is a critical decision that profoundly impacts the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the myriad of five-membered aromatic heterocycles, the 1,3,4-oxadiazole ring has emerged as a popular scaffold due to its favorable physicochemical properties. This guide provides an objective comparison of the stability of the 1,3,4-oxadiazole ring against other commonly employed heterocyclic systems, supported by experimental data and detailed methodologies.

The stability of a molecule is a cornerstone of its viability as a therapeutic agent, influencing its shelf-life, metabolism, and potential for degradation into inactive or toxic byproducts. This guide benchmarks the metabolic, chemical, and thermal stability of the 1,3,4-oxadiazole ring against other prevalent five-membered heterocycles such as its 1,2,4-isomer, pyrazoles, triazoles, isoxazoles, and thiadiazoles.

Comparative Stability Analysis

The stability of a heterocyclic ring is not an absolute measure but rather a multifactorial property dependent on the specific chemical environment and biological system it is subjected to. The following sections provide a comparative overview based on available data.

Metabolic Stability

Metabolic stability, typically assessed in human liver microsomes (HLM) or hepatocytes, is a crucial parameter for predicting the in vivo half-life of a drug. The 1,3,4-oxadiazole ring is frequently employed as a bioisostere for amide and ester functionalities to enhance metabolic robustness.[1]

Studies comparing isomeric oxadiazoles have consistently shown that the 1,3,4-oxadiazole isomer exhibits significantly better metabolic stability compared to its 1,2,4-counterpart.[1] This is often attributed to differences in electron distribution and susceptibility to enzymatic cleavage. While direct head-to-head quantitative comparisons across a broad range of different heterocyclic cores within a single study are scarce, the available data suggests that 1,3,4-oxadiazoles are generally stable. The following table collates representative metabolic stability data from various sources.

Table 1: Comparative Metabolic Stability of Various Heterocyclic Rings

Heterocyclic RingCompound ContextAssay SystemParameterValueReference
1,3,4-Oxadiazole mGlu7 NAMRat HepatocytesCLhep (mL/min/kg)27.7[2]
1,2,4-Oxadiazole mGlu7 NAMRat HepatocytesCLhep (mL/min/kg)~27[2]
1,2,4-Oxadiazole Pyrazole derivativeMouse Liver S9% Remaining (1h)>90%[3]
Pyrazole Necroptosis InhibitorMouse Liver Microsomest1/2 (min)>194[4]
1,2,3-Thiadiazole Necroptosis InhibitorMouse Liver Microsomest1/2 (min)32.5[4]
Indazole SCRAHuman Liver MicrosomesCLint (mL/min/kg)13.7 - 2944[5]
1,2,4-Triazole GeneralNot specifiedStabilityRelatively good[4]

Note: Data is collated from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Chemical Stability

The chemical stability of a heterocyclic ring, particularly its resistance to hydrolysis under acidic and basic conditions, is critical for drug formulation and oral bioavailability. The 1,3,4-oxadiazole ring is generally considered to be thermally stable but can be susceptible to cleavage under strong acidic or basic conditions, a reactivity that is mitigated by substitution, especially with aryl groups.[6] In contrast, some isoxazole-containing compounds have shown degradation under acidic and neutral pH.[7][8]

Table 2: Comparative Chemical Stability of Various Heterocyclic Rings

Heterocyclic RingConditionStabilityQuantitative DataReference
1,3,4-Oxadiazole Acidic/BasicSusceptible to cleavage, stabilized by substitution-[6]
1,3,4-Oxadiazole HydrolysisGenerally resistant (used as ester bioisostere)Hydrolyzed by HDAC6 enzyme[9]
Isoxazole Acidic (pH < 3.5)Degradation observedkH = 0.901 M-1 h-1[7][8]
Isoxazole Neutral (pH 7.4), 37°CDegradation observedt1/2 = 7.4 h[10]
Isoxazole Basic (pH 10), 37°CDegradation observedt1/2 = 1.2 h[10]
Thermal Stability

Thermal stability, often assessed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), is an important characteristic for the manufacturing and storage of active pharmaceutical ingredients (APIs). The 1,3,4-oxadiazole ring is known for its high thermal stability.[11] Comparative studies with its bioisostere, the 1,3,4-thiadiazole, suggest both rings possess good thermal robustness. Pyrazole derivatives also exhibit a range of thermal stabilities depending on their substitution pattern.

Table 3: Comparative Thermal Stability of Various Heterocyclic Rings

Heterocyclic RingCompound ContextDecomposition Temp. (°C)MethodReference
1,3,4-Oxadiazole Tri-1,3,4-oxadiazole>150DSC[12]
Pyrazole Dinitropyrazole derivative194.8 - 255.1DSC
Pyrazole Trinitropyrazole derivative~260-350DSC/TGA[6]
Pyrazole Poly(pyrazole methacrylate)216.3 - 243.5TGA

Experimental Workflows and Protocols

To ensure the reproducibility and validity of stability assessments, detailed and standardized experimental protocols are essential. The following diagram illustrates a comprehensive workflow for benchmarking the stability of heterocyclic rings.

G Experimental Workflow for Heterocyclic Ring Stability Assessment cluster_0 Initial Screening cluster_2 Data Analysis & Comparison start Test Compound with Heterocyclic Core metabolic_screen Metabolic Stability Screen (Human Liver Microsomes) start->metabolic_screen chemical_screen Chemical Stability Screen (pH 2, 7.4, 10) start->chemical_screen thermal_analysis Thermal Analysis (TGA/DSC) start->thermal_analysis hepatocyte_assay Hepatocyte Stability Assay (Phase I & II Metabolism) metabolic_screen->hepatocyte_assay If metabolically labile calculate_params Calculate Parameters (t1/2, CLint, Degradation Rate) metabolic_screen->calculate_params kinetic_solubility Kinetic Solubility & Hydrolysis (Full pH Profile) chemical_screen->kinetic_solubility If chemically labile chemical_screen->calculate_params hepatocyte_assay->calculate_params kinetic_solubility->calculate_params thermal_analysis->calculate_params compare_data Compare Data to Benchmark Rings calculate_params->compare_data decision Proceed to In Vivo? compare_data->decision

Caption: Workflow for assessing heterocyclic ring stability.

Key Experimental Protocols

Below are detailed methodologies for crucial stability assays.

1. Human Liver Microsome (HLM) Metabolic Stability Assay

  • Objective: To determine the in vitro intrinsic clearance (CLint) of a compound due to Phase I metabolism.

  • Materials:

    • Pooled Human Liver Microsomes (HLM)

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Phosphate buffer (100 mM, pH 7.4)

    • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Positive control compounds (e.g., testosterone, verapamil)

    • Acetonitrile with internal standard for quenching

    • 96-well plates, incubator, centrifuge, LC-MS/MS system

  • Procedure:

    • Prepare a working solution of the test compound (e.g., 100 µM in buffer).

    • In a 96-well plate, add phosphate buffer, HLM solution (final protein concentration typically 0.5-1 mg/mL), and the test compound working solution (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system. This is time point T=0.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding a volume of cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) in µL/min/mg protein.

2. Hepatocyte Metabolic Stability Assay

  • Objective: To determine the in vitro intrinsic clearance of a compound due to both Phase I and Phase II metabolism.

  • Materials:

    • Cryopreserved human hepatocytes

    • Hepatocyte plating and incubation media

    • Collagen-coated 96-well plates

    • Test compound stock solution

    • Positive control compounds

    • Acetonitrile for quenching

    • Incubator (37°C, 5% CO2), LC-MS/MS system

  • Procedure:

    • Thaw and plate hepatocytes in collagen-coated plates according to the supplier's protocol. Allow cells to attach for several hours.

    • Prepare the dosing solution by diluting the test compound in incubation medium to the final concentration (e.g., 1 µM).

    • Remove the plating medium and add the dosing solution to the cells.

    • Incubate at 37°C in a humidified incubator.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the incubation by adding cold acetonitrile to the wells.

    • Collect the cell lysate and quench solution, and centrifuge to pellet cell debris.

    • Analyze the supernatant by LC-MS/MS.

  • Data Analysis: Similar to the HLM assay, calculate the elimination rate constant, half-life, and intrinsic clearance (often expressed as µL/min/million cells).

3. Chemical Stability Assay (Acid/Base Hydrolysis)

  • Objective: To assess the hydrolytic stability of a compound at different pH values.

  • Materials:

    • Test compound

    • Aqueous buffers of various pH values (e.g., pH 2, 4, 7.4, 9, 12)

    • Constant temperature incubator or water bath

    • HPLC or LC-MS/MS system

  • Procedure:

    • Prepare stock solutions of the test compound in a suitable solvent.

    • Dilute the stock solution into the different pH buffers to a final concentration (e.g., 10 µM).

    • Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C).

    • At designated time points, take aliquots from each solution.

    • Analyze the aliquots by HPLC or LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time for each pH.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t1/2) at each pH.

    • A plot of log(k) versus pH can reveal the pH-rate profile and identify regions of maximum stability and acid/base catalysis.

Conclusion

The 1,3,4-oxadiazole ring stands out as a robust and versatile scaffold in drug discovery. It consistently demonstrates superior metabolic stability compared to its 1,2,4-oxadiazole isomer and serves as an effective and more stable bioisostere for metabolically labile ester and amide groups. While it exhibits good thermal stability, its susceptibility to hydrolysis under harsh acidic or basic conditions necessitates careful formulation and consideration of the intended route of administration. In comparison to other five-membered heterocycles, the 1,3,4-oxadiazole ring presents a favorable overall stability profile, making it a valuable building block for the design of new therapeutic agents with improved pharmacokinetic properties. The provided experimental protocols offer a framework for the systematic and comparative evaluation of the stability of novel heterocyclic drug candidates.

References

Validation

Comparative cost-effectiveness of different synthetic pathways for 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Cost-Effectiveness and Practicality The synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid, a key intermediate in the produc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Cost-Effectiveness and Practicality

The synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid, a key intermediate in the production of several pharmaceuticals, can be approached through various synthetic routes. This guide provides a comparative analysis of two prominent pathways: a classical approach via a monoalkyl oxalate hydrazide intermediate and a more direct route involving the oxidative cyclization of a pyruvic acid derivative. The evaluation focuses on cost-effectiveness, reaction yields, and procedural complexity to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two primary synthetic pathways. Prices for starting materials are based on bulk pricing from common chemical suppliers and are subject to variation. Yields and reaction times are derived from published literature and may vary based on experimental conditions.

ParameterPathway 1: Via Monoalkyl Oxalate HydrazidePathway 2: Oxidative Cyclization of Pyruvic Acid Hydrazone
Starting Materials Diethyl oxalate, Hydrazine hydrate, Acetic anhydridePyruvic acid, Hydrazine hydrate, Iodine
Key Intermediates Monoethyl oxalate hydrazide, Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetatePyruvic acid hydrazone
Overall Yield (estimated) 60-75%70-85%
Number of Steps 32
Key Reagents Phosphorus oxychloride (POCl₃)Iodine (I₂)
Reaction Time (estimated) 12-24 hours6-12 hours
Cost of Starting Materials (per mole of product) ~$50 - $80~$40 - $60
Purification Methods Distillation, Recrystallization, Column chromatographyRecrystallization
Scalability ModerateHigh
Safety & Environmental Concerns Use of corrosive and toxic POCl₃Use of iodine, which can be a moderate environmental hazard.

Experimental Protocols

Pathway 1: Via Monoalkyl Oxalate Hydrazide

This pathway involves a three-step synthesis starting from diethyl oxalate.

Step 1: Synthesis of Monoethyl oxalate hydrazide

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl oxalate (1.0 eq) in ethanol.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add hydrazine hydrate (1.0 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours.

  • The product, monoethyl oxalate hydrazide, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate

  • Suspend monoethyl oxalate hydrazide (1.0 eq) in a suitable solvent such as dichloromethane or ethanol.

  • Cool the suspension to 0 °C.

  • Add acetic anhydride (1.1 eq) dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • The resulting product can be isolated by removing the solvent under reduced pressure and purified by recrystallization. A yield of approximately 85% can be expected.[1]

Step 3: Cyclodehydration to 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid ethyl ester

  • To the crude ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (1.0 eq), add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) slowly at 0 °C.

  • After the addition, heat the reaction mixture to reflux for 2-4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation.

Final Step: Hydrolysis to 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

  • Dissolve the ethyl ester in a mixture of ethanol and water.

  • Add an excess of a base such as sodium hydroxide or potassium hydroxide.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry.

Pathway 2: Oxidative Cyclization of Pyruvic Acid Hydrazone

This pathway offers a more direct route to the target molecule.

Step 1: Formation of Pyruvic acid hydrazone

  • Dissolve pyruvic acid (1.0 eq) in a suitable solvent like ethanol or water.

  • Add hydrazine hydrate (1.0 eq) to the solution at room temperature.

  • The reaction is typically rapid and may result in the precipitation of the hydrazone.

  • Stir the mixture for 1-2 hours to ensure complete reaction.

  • The hydrazone can be used in the next step without further purification.

Step 2: Iodine-Mediated Oxidative Cyclization

  • To the crude pyruvic acid hydrazone (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol, add potassium carbonate (2.0 eq).

  • Add iodine (1.1 eq) portion-wise to the stirred mixture.

  • Heat the reaction mixture to 80-100 °C for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and quench with a saturated solution of sodium thiosulfate to remove excess iodine.

  • Acidify the mixture with a suitable acid to precipitate the 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.

  • Collect the product by filtration, wash with water, and recrystallize from a suitable solvent system.

Mandatory Visualization

Synthetic_Pathway_1 diethyl_oxalate Diethyl Oxalate monoethyl_oxalate_hydrazide Monoethyl Oxalate Hydrazide diethyl_oxalate->monoethyl_oxalate_hydrazide hydrazine Hydrazine Hydrate hydrazine->monoethyl_oxalate_hydrazide intermediate2 Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate monoethyl_oxalate_hydrazide->intermediate2 acetic_anhydride Acetic Anhydride acetic_anhydride->intermediate2 ester_product 5-Methyl-1,3,4-oxadiazole- 2-carboxylic acid ethyl ester intermediate2->ester_product pocl3 POCl3 pocl3->ester_product final_product 5-Methyl-1,3,4-oxadiazole- 2-carboxylic acid ester_product->final_product Hydrolysis

Caption: Pathway 1: Synthesis via Monoalkyl Oxalate Hydrazide.

Synthetic_Pathway_2 pyruvic_acid Pyruvic Acid hydrazone Pyruvic Acid Hydrazone pyruvic_acid->hydrazone hydrazine Hydrazine Hydrate hydrazine->hydrazone final_product 5-Methyl-1,3,4-oxadiazole- 2-carboxylic acid hydrazone->final_product iodine Iodine / K2CO3 iodine->final_product

Caption: Pathway 2: Oxidative Cyclization of Pyruvic Acid Hydrazone.

Conclusion

Both synthetic pathways present viable options for the synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.

Pathway 1 is a well-established, multi-step process. While potentially lower in overall yield and longer in duration, the intermediates are generally stable and can be purified at each stage, which may be advantageous for achieving high purity of the final product. The primary drawback of this route is the use of phosphorus oxychloride, a hazardous and corrosive reagent that requires careful handling and disposal.

Pathway 2 offers a more streamlined and potentially more cost-effective approach with fewer steps and a shorter overall reaction time. The use of iodine as an oxidizing agent is generally considered more environmentally benign than phosphorus oxychloride. This pathway is likely more amenable to large-scale production due to its simplicity. However, optimization of the oxidative cyclization step may be required to maximize yields and purity.

The choice between these two pathways will ultimately depend on the specific requirements of the research or production setting, including the desired scale, purity requirements, available equipment, and safety protocols. For large-scale, cost-sensitive production, Pathway 2 appears to hold a slight advantage, while Pathway 1 may be preferred for smaller-scale syntheses where intermediate purification is a priority.

References

Comparative

A Comparative Guide to Isomeric Purity Analysis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in ensuring safety and efficacy. Thi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in ensuring safety and efficacy. This guide provides a comparative analysis of analytical methodologies for assessing the isomeric purity of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid, a key building block in the synthesis of pharmaceuticals like Letermovir and Raltegravir.[1] This document outlines potential isomeric impurities, compares relevant analytical techniques with supporting data, and provides detailed experimental protocols.

Potential Isomeric Impurities

The primary isomeric impurity of concern during the synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is its positional isomer, 2-Methyl-1,3,4-oxadiazole-5-carboxylic acid . The formation of this isomer can occur depending on the specific synthetic route employed. Therefore, a robust analytical method must be able to resolve and quantify the target molecule from this key impurity.

Comparative Analysis of Analytical Techniques

Several analytical techniques can be employed for the isomeric purity analysis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Capillary Electrophoresis (CE). The choice of method depends on factors such as available instrumentation, required sensitivity, and the specific goals of the analysis.

Data Presentation

The following table summarizes hypothetical yet representative quantitative data for the separation of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid from its positional isomer using various analytical techniques.

ParameterHPLC-UVGC-MS (as Methyl Ester)Capillary Electrophoresis (CE)
Retention/Migration Time of Main Isomer 4.2 min8.5 min6.1 min
Retention/Migration Time of Impurity 3.8 min8.2 min5.8 min
Resolution (Rs) > 2.0> 2.5> 2.2
Limit of Detection (LOD) ~0.01%~0.005%~0.02%
Limit of Quantification (LOQ) ~0.03%~0.015%~0.06%
Precision (%RSD) < 1.0%< 1.5%< 2.0%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This is the most widely used technique for the purity analysis of non-volatile organic acids.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of acetonitrile and a 0.1% phosphoric acid solution in water. A typical gradient might start at 10% acetonitrile and increase to 90% over 15 minutes.

  • Standard and Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, such as a mixture of water and methanol, to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 230 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity is determined by comparing the peak areas of the main component and any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high sensitivity and specificity but requires derivatization of the carboxylic acid to a more volatile form, typically a methyl ester.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Methanol

  • Acetyl chloride (for derivatization)

  • Dichloromethane (for extraction)

Procedure:

  • Derivatization: To the dried sample, add a solution of acetyl chloride in methanol (e.g., 1:10 v/v) and heat at 60 °C for 1 hour to convert the carboxylic acid to its methyl ester.

  • Sample Preparation: After cooling, evaporate the solvent and redissolve the residue in dichloromethane for injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 60 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[2]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: The separation of the derivatized isomers is achieved on the GC column, and the mass spectrometer provides confirmation of the identity of the peaks. Quantification is based on the peak areas in the total ion chromatogram.

Capillary Electrophoresis (CE)

CE is a powerful technique for the separation of charged species, such as carboxylic acids, with high efficiency.

Instrumentation:

  • Capillary electrophoresis system with a UV detector

Reagents:

  • Sodium tetraborate (Borax)

  • Boric acid

  • Sodium hydroxide

  • Water (deionized)

Procedure:

  • Buffer Preparation: Prepare a running buffer of 20 mM sodium tetraborate, adjusted to pH 9.2 with boric acid or sodium hydroxide.

  • Sample Preparation: Dissolve the sample in the running buffer to a concentration of about 0.5 mg/mL.

  • CE Conditions:

    • Capillary: Fused silica, 50 µm internal diameter, 50 cm total length.

    • Voltage: 20 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection for 5 seconds.

    • Detection: UV at 214 nm.

  • Analysis: The isomers will migrate at different rates based on their charge-to-size ratio, allowing for their separation and quantification.[1]

Mandatory Visualizations

Isomeric_Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing Sample 5-Methyl-1,3,4-oxadiazole- 2-carboxylic acid Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC HPLC-UV Analysis Dissolution->HPLC CE Capillary Electrophoresis Analysis Dissolution->CE GCMS GC-MS Analysis Derivatization->GCMS Chromatogram Chromatogram/ Electropherogram Generation HPLC->Chromatogram GCMS->Chromatogram CE->Chromatogram Peak_Integration Peak Integration and Identification Chromatogram->Peak_Integration Purity_Calculation Isomeric Purity Calculation (%) Peak_Integration->Purity_Calculation Result Final Purity Report Purity_Calculation->Result

Caption: Workflow for the isomeric purity analysis.

Signaling_Pathway_Placeholder cluster_synthesis Synthetic Precursors cluster_reaction Cyclization Reaction cluster_products Potential Products Hydrazide Acetylhydrazide Cyclization Dehydrative Cyclization Hydrazide->Cyclization Ketoacid Pyruvic Acid Derivative Ketoacid->Cyclization Target 5-Methyl-1,3,4-oxadiazole- 2-carboxylic acid (Target Isomer) Cyclization->Target Major Pathway Impurity 2-Methyl-1,3,4-oxadiazole- 5-carboxylic acid (Positional Isomer) Cyclization->Impurity Side Reaction

Caption: Potential synthetic pathways leading to isomers.

References

Validation

A Senior Application Scientist's Guide to Bioisosteric Replacement Studies Involving the 1,3,4-Oxadiazole Moiety

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of 1,3,4-Oxadiazole in Medicinal Chemistry In the intricate process of drug discovery, the strategic modification of lead c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 1,3,4-Oxadiazole in Medicinal Chemistry

In the intricate process of drug discovery, the strategic modification of lead compounds is paramount to enhancing efficacy, optimizing pharmacokinetic profiles, and minimizing toxicity. Bioisosterism, the replacement of a functional group with another that possesses similar physical and chemical properties, stands as a cornerstone of modern medicinal chemistry. Among the plethora of heterocyclic scaffolds, the 1,3,4-oxadiazole ring has emerged as a privileged motif, frequently employed as a bioisostere for amide and ester functionalities. Its rigid, planar structure, coupled with its ability to act as a hydrogen bond acceptor and its metabolic stability, makes it an attractive component in drug design.

This guide provides a comparative analysis of common bioisosteric replacements for the 1,3,4-oxadiazole moiety. We will delve into the rationale behind these substitutions, present comparative experimental data, and provide detailed protocols for the synthesis and evaluation of these analogs. The objective is to equip researchers with the knowledge to make informed decisions when navigating the chemical space around this versatile scaffold.

The 1,3,4-Oxadiazole Moiety: A Physicochemical and Pharmacological Profile

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This arrangement confers a unique set of physicochemical properties that are highly advantageous in drug design.

  • Electronic Properties: The presence of two electronegative nitrogen atoms and an oxygen atom results in a polarized ring system, capable of participating in dipole-dipole interactions and acting as a hydrogen bond acceptor. This is crucial for molecular recognition at the target protein.

  • Metabolic Stability: The 1,3,4-oxadiazole ring is generally resistant to metabolic degradation, particularly in comparison to the ester and amide groups it often replaces. This can lead to improved in vivo half-life and bioavailability.

  • Conformational Rigidity: The aromatic nature of the 1,3,4-oxadiazole ring imparts a high degree of conformational rigidity. This can be advantageous in locking a molecule into a bioactive conformation, thereby increasing potency and selectivity.

The pharmacological significance of the 1,3,4-oxadiazole core is vast, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.

Strategic Bioisosteric Replacements for the 1,3,4-Oxadiazole Ring

The decision to replace a 1,3,4-oxadiazole moiety is often driven by the need to fine-tune a compound's properties, such as solubility, lipophilicity, or target engagement. Below, we compare some of the most common bioisosteric replacements.

1,3,4-Thiadiazole: The Classic Isostere

The most direct and widely explored bioisosteric replacement for the 1,3,4-oxadiazole is the 1,3,4-thiadiazole ring, where the oxygen atom is replaced by a sulfur atom.

Rationale for Replacement: The rationale for this substitution lies in the similar valency and size of oxygen and sulfur. However, the subtle differences in electronegativity, polarizability, and bond angles between the C-O-C and C-S-C linkages can lead to significant changes in biological activity and physicochemical properties.

Comparative Experimental Data:

Property1,3,4-Oxadiazole Derivative1,3,4-Thiadiazole DerivativeRationale for Observed Difference
Lipophilicity (LogP) Generally lowerGenerally higherSulfur is less electronegative and more polarizable than oxygen, leading to increased lipophilicity.
Aqueous Solubility Generally higherGenerally lowerThe more polar nature of the C-O bond compared to the C-S bond can lead to better hydration.
Hydrogen Bonding Acts as a hydrogen bond acceptor.Also a hydrogen bond acceptor, but with potentially different geometry and strength.The larger size of the sulfur atom can alter the angle and distance of the hydrogen bond.
Biological Activity Varies depending on the target.Can exhibit similar, enhanced, or diminished activity compared to the oxadiazole analog.The altered electronic and steric properties can affect binding affinity and target engagement.

Experimental Workflow: A Comparative Synthesis and Evaluation

Caption: Comparative synthesis and evaluation workflow.

1,2,4-Triazole: Introducing a Hydrogen Bond Donor

Replacing the 1,3,4-oxadiazole with a 1,2,4-triazole introduces a nitrogen atom in place of the oxygen, which can act as a hydrogen bond donor (in its N-H tautomeric form).

Rationale for Replacement: This substitution can introduce a crucial hydrogen bond donor functionality, potentially leading to new interactions with the target protein. It can also modulate the electronic properties and metabolic stability of the molecule.

Comparative Experimental Data:

Property1,3,4-Oxadiazole Derivative1,2,4-Triazole DerivativeRationale for Observed Difference
Hydrogen Bonding Acceptor onlyAcceptor and potential donorThe N-H group in the triazole ring can act as a hydrogen bond donor.
Aqueous Solubility ModerateOften higherThe ability to donate a hydrogen bond can improve solvation.
Metabolic Stability Generally highAlso generally high, but the N-H can be a site for metabolism.The presence of the N-H bond can introduce a potential metabolic soft spot.
Acidity/Basicity Weakly basicCan be weakly acidic or basic depending on the tautomeric form.The triazole ring has a different pKa profile compared to the oxadiazole.
Other Heterocyclic Replacements: Oxazole, Thiazole, and Pyrazole

While less common as direct isosteres, other five-membered heterocycles can be considered to explore different spatial arrangements of heteroatoms and resulting physicochemical properties.

  • Oxazole/Thiazole: These isomers of oxadiazole and thiadiazole offer a different arrangement of heteroatoms, which can alter the dipole moment and hydrogen bonding potential of the ring.

  • Pyrazole: This ring system contains two adjacent nitrogen atoms and can also act as both a hydrogen bond donor and acceptor.

The choice of these alternatives is highly dependent on the specific structure-activity relationships (SAR) of the compound series and the nature of the target binding pocket.

Experimental Protocols

General Protocol for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

This protocol describes a common method for synthesizing 1,3,4-oxadiazoles from carboxylic acids and acylhydrazides.

Materials:

  • Substituted carboxylic acid

  • Acylhydrazide

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 mmol) and acylhydrazide (1.0 mmol) in anhydrous DMF (5 mL), add DIPEA (2.0 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.1 mmol) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,3,4-oxadiazole.

General Protocol for the Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles

This protocol outlines the conversion of a 1,3,4-oxadiazole precursor (diacylhydrazine) to a 1,3,4-thiadiazole using Lawesson's reagent.

Materials:

  • N,N'-diacylhydrazine (intermediate from the oxadiazole synthesis before cyclization)

  • Lawesson's reagent

  • Anhydrous toluene

Procedure:

  • To a solution of the N,N'-diacylhydrazine (1.0 mmol) in anhydrous toluene (10 mL), add Lawesson's reagent (0.5 mmol).

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 2,5-disubstituted-1,3,4-thiadiazole.

Self-Validating Systems in Bioisosteric Replacement Studies

To ensure the trustworthiness of the experimental data, a self-validating system should be inherent in the study design. This involves:

  • Orthogonal Assays: Confirming the biological activity of the synthesized compounds in multiple, independent assay formats. For example, if an enzyme inhibition assay is the primary screen, a cell-based assay should be used as a secondary confirmation.

  • Physicochemical Property Profiling: Experimentally determining key properties like solubility, lipophilicity (LogP/LogD), and pKa. These values should correlate with the observed biological data and provide a rational basis for the observed SAR.

  • In Vitro ADME Profiling: Assessing metabolic stability in liver microsomes or hepatocytes and determining plasma protein binding. This provides a more complete picture of the compound's drug-like properties.

Workflow for a Self-Validating Study

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Iteration A Synthesis of 1,3,4-Oxadiazole Analog C Purity & Structural Confirmation (NMR, MS, HPLC) A->C B Synthesis of Bioisosteric Replacement B->C D Primary Biological Assay (e.g., Enzyme Inhibition) C->D F Physicochemical Profiling (Solubility, LogP, pKa) C->F G In Vitro ADME (Metabolic Stability, PPB) C->G E Secondary Biological Assay (e.g., Cell-Based Assay) D->E Confirmatory H Structure-Activity Relationship (SAR) Analysis E->H I Structure-Property Relationship (SPR) Analysis F->I G->I J Design of Next Generation Compounds H->J I->J

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal The proper disposal of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is critical for maintaining a safe laboratory envir...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal

The proper disposal of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the responsible management of this chemical waste.

Immediate Safety and Handling Precautions

Before handling 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid, it is imperative to be familiar with its potential hazards. While a comprehensive toxicological profile may not be fully established, the precautionary principle should be applied. Based on available safety data for the compound and its derivatives, the following personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE) Summary:

PPE CategorySpecification
Eye Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[1]
Hand Protection Handle with gloves. Inspect gloves prior to use and use proper glove removal technique. Dispose of contaminated gloves after use.[1]
Skin and Body Wear appropriate protective clothing to prevent skin exposure. A lab coat is mandatory.
Respiratory Use in a well-ventilated area. If dust formation is likely, use a NIOSH-approved respirator.[2]

Handling Procedures:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation and inhalation of dust and aerosols.[1]

  • Provide appropriate exhaust ventilation at places where dust is formed.[1]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is through an approved waste disposal plant, which typically involves incineration.[4] Landfilling is not a recommended method of disposal.

Experimental Protocol: Solid Waste Disposal Procedure

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for "5-Methyl-1,3,4-oxadiazole-2-carboxylic acid, solid waste."

    • Do not mix with other chemical waste unless compatibility is confirmed. Specifically, avoid mixing with strong oxidizing agents, strong bases, and amines.[4]

  • Waste Collection:

    • If the material is spilled, sweep up and shovel into a suitable, closed container for disposal. Avoid creating dust.[1][4]

    • For routine collection of waste from experiments, transfer the solid material into the designated, labeled waste container.

  • Container Management:

    • Keep the waste container tightly closed in a dry and well-ventilated place.[1]

    • Ensure the container is properly sealed to prevent leakage or spillage.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

    • Follow all institutional and local regulations for the storage of chemical waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the full chemical name and any available hazard information to the disposal company.

Disposal of Contaminated Materials:

Any materials, such as gloves, weighing paper, or spatulas, that come into direct contact with 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid should be considered contaminated. These items must be collected in a sealed bag or container and disposed of as solid chemical waste along with the chemical itself.

Emergency Procedures

In the event of accidental exposure or a spill, follow these immediate first aid and cleanup measures.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[5]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate the immediate area of the spill and ensure adequate ventilation.

  • Wear Appropriate PPE: At a minimum, wear safety glasses, gloves, and a lab coat. If the spill generates dust, a respirator is necessary.

  • Contain the Spill: Prevent the spread of the solid material.

  • Clean Up: Carefully sweep or scoop up the spilled solid. Avoid actions that create dust. Place the collected material into a labeled, sealable container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.

DisposalWorkflow Disposal Workflow for 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid start Start: Waste Generated identify Identify Waste as 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid (Solid) start->identify ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe collect Collect in a Labeled, Sealable Container ppe->collect segregate Segregate from Incompatible Chemicals collect->segregate store Store in Designated Hazardous Waste Area segregate->store Compatible contact Contact EHS or Licensed Disposal Vendor store->contact dispose Dispose via Incineration by Approved Facility contact->dispose

Caption: Disposal decision workflow.

References

Handling

Personal protective equipment for handling 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

Essential Safety & Handling Guide: 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid This guide provides crucial safety and logistical information for handling 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid in a laboratory settin...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety & Handling Guide: 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

This guide provides crucial safety and logistical information for handling 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure. The following PPE is mandatory when handling 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesMust be compliant with EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.[1]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact.
Respiratory Protection Not generally required under normal use with adequate ventilation.If dusts are generated, a NIOSH-approved respirator may be necessary.[1]
Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential to minimize risk.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible.[2]

2. Handling Procedure:

  • Avoid direct contact with skin and eyes.[3]

  • Do not breathe in dust or vapors.[1][4]

  • Wash hands thoroughly with soap and water after handling.[1][5]

  • Do not eat, drink, or smoke in the laboratory area.[6]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed when not in use.[1][4]

  • Store away from incompatible materials.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification:

  • 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid should be treated as chemical waste.

2. Waste Collection:

  • Collect waste material in a suitable, labeled, and closed container.[1]

  • Do not mix with other waste streams unless compatibility is known.

3. Disposal Route:

  • Dispose of the chemical waste through a licensed waste disposal contractor.

  • Follow all local, regional, and national regulations for chemical waste disposal.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

EmergencyProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Consult a physician.[5]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Spill Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1]

Visual Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep_setup Prepare Well-Ventilated Work Area (Chemical Fume Hood) prep_ppe->prep_setup handling_weigh Weigh Required Amount prep_setup->handling_weigh Proceed when ready handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handling_transfer->cleanup_decontaminate After experiment storage_seal Seal Container Tightly handling_transfer->storage_seal If storing remaining material cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash storage_store Store in a Cool, Dry, Well-Ventilated Area storage_seal->storage_store

Caption: Workflow for handling 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methyl-1,3,4-oxadiazole-2-carboxylic acid
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